molecular formula C28H12Cl2N2O4 B15553376 Vat Blue 6 CAS No. 39456-82-1

Vat Blue 6

Cat. No.: B15553376
CAS No.: 39456-82-1
M. Wt: 511.3 g/mol
InChI Key: UGCDBQWJXSAYIL-UHFFFAOYSA-N
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Description

Vat Blue 6 is a useful research compound. Its molecular formula is C28H12Cl2N2O4 and its molecular weight is 511.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone
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InChI

InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H
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InChI Key

UGCDBQWJXSAYIL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl
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Molecular Formula

C28H12Cl2N2O4
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DSSTOX Substance ID

DTXSID9044532
Record name D&C Blue No. 9
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Molecular Weight

511.3 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Vat Blue 6
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Solubility

ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/
Record name VAT BLUE 6
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CAS No.

130-20-1, 39456-82-1, 57284-96-5
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Record name 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro-
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Record name 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone
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Record name VAT BLUE 6
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Foundational & Exploratory

An In-depth Technical Guide to Vat Blue 6: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known by its Colour Index name C.I. 69825 and as 3,3'-dichloroindanthrone, is a synthetic anthraquinone (B42736) dye. It is a derivative of indanthrone (B1215505) (Vat Blue 4) and is characterized by its brilliant blue hue and excellent fastness properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on information relevant to scientific research and development.

Chemical Structure and Identification

This compound is a large, planar molecule belonging to the anthraquinone class of dyes.[3] Its chemical structure consists of two fused anthraquinone units linked by nitrogen atoms, with a chlorine atom substituted on each of the anthraquinone moieties.

Systematic Name: 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone Other Names: Vat Blue BC, Vat Blue BCS, Cibanon Blue GF, Vat Blue 2RF[1] CAS Number: 130-20-1[4] Molecular Formula: C₂₈H₁₂Cl₂N₂O₄[4] Molecular Weight: 511.31 g/mol [4]

Physicochemical Properties

This compound is an aquamarine blue powder.[5] It is known for its stability under normal temperatures and pressures.[6] However, it should be kept away from strong oxidizing and reducing agents.[6] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
Physical State Solid, Powder[5]
Color Aquamarine Blue / Brilliant Blue[4][5]
Molecular Weight 511.31 g/mol [4]
Solubility Insoluble in water, acetone, ethanol, and toluene. Slightly soluble in hot chloroform, 2-chlorophenol, and hot pyridine.[1][3][5]
Behavior in H₂SO₄ Brown in concentrated sulfuric acid, turning blue upon dilution.[3][5]
Leuco Form Color The alkaline-reduced leuco form is green-light yellow, while the acid-reduced leuco form is red-light blue.[3][5]

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following spectroscopic characteristics can be anticipated:

  • UV-Visible Spectroscopy: As a blue dye, this compound absorbs light in the orange-red region of the visible spectrum. The extensive π-conjugated system of the anthraquinone core is responsible for its color. The UV-Vis spectrum would be expected to show a strong absorption band in the 600-700 nm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong carbonyl (C=O) stretching vibrations typical of quinones, as well as C=C stretching bands from the aromatic rings and C-N and C-Cl stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals in the aromatic region, corresponding to the protons on the anthraquinone backbone. The ¹³C NMR spectrum would display signals for the numerous aromatic carbons and the carbonyl carbons. Due to the molecule's symmetry, the number of unique signals may be less than the total number of carbons and hydrogens.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been patented. A common approach involves the chlorination of indanthrone (Vat Blue 4).

Method 1: Chlorination in an Inert Aromatic Solvent [7]

This method is considered more environmentally friendly than older methods using sulfuric acid.

  • Dispersion: A solid form of Vat Blue 4 is added to an aromatic inert solvent, such as o-dichlorobenzene, to form a solution or suspension. The mass ratio of solvent to Vat Blue 4 is typically between 2:1 and 10:1.

  • Chlorination: Sulfonyl chloride is added to the mixture, with the temperature maintained between 20-40 °C. The molar ratio of Vat Blue 4 to sulfonyl chloride can range from 1:1.5 to 1:8. After the addition is complete, the reaction mixture is heated to 70-90 °C.

  • Work-up: After the reaction is complete, water is added to dilute the reaction mixture. An alkali, such as sodium hydroxide (B78521) or sodium carbonate, is then added to adjust the pH to 7-10.

  • Isolation: The solvent is removed by distillation, and the product is isolated by filtration. The filter cake is washed with hot water (70-90 °C) until the pH is between 5 and 8. The final product is then dried.

Method 2: Chlorination in Nitrobenzene (B124822) with an Iron Catalyst [8]

This older method provides a detailed example of the synthesis process.

  • Reaction Setup: 100 parts of indanthrone are suspended in 1000 parts of dry nitrobenzene. 1.0 part of iron powder and 0.5 parts of iodine crystals are added as catalysts.

  • Chlorination: Chlorine gas is passed through the suspension at a slow and uniform rate, starting at room temperature. The temperature of the reaction mixture may rise to approximately 42 °C. The chlorination is continued until a sample shows a chlorine content of 13.8-14.3%. This process can take 10-12 hours.

  • Quenching and Filtration: 50 parts of soda ash are added to the reaction mixture, which is then filtered. The filter cake is washed with 300 parts of warm nitrobenzene.

  • Purification: The nitrobenzene is removed from the filter cake by steam distillation. The remaining solid is filtered, washed to be alkali-free, and then boiled for 30 minutes with 1500 parts of 10% sulfuric acid to remove the iron catalyst.

  • Final Isolation: The dichlorinated indanthrone is isolated by filtration, washed until acid-free, and then dried.

Below is a DOT script for a diagram illustrating the general synthesis workflow of this compound.

G General Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification VatBlue4 Vat Blue 4 (Indanthrone) Reaction Chlorination Reaction (20-90 °C) VatBlue4->Reaction Solvent Inert Solvent (e.g., o-dichlorobenzene) Solvent->Reaction ChlorinatingAgent Chlorinating Agent (e.g., Sulfonyl Chloride) ChlorinatingAgent->Reaction Workup Dilution with Water & pH Adjustment Reaction->Workup Isolation Filtration & Washing Workup->Isolation Drying Drying Isolation->Drying FinalProduct This compound Drying->FinalProduct

General Synthesis Workflow of this compound
Purification

Purification of vat dyes can be challenging due to their low solubility. Industrial purification often involves acid pasting, where the crude product is dissolved in concentrated sulfuric acid and then precipitated by dilution with water. For laboratory scale, recrystallization from a high-boiling point solvent in which the dye has some solubility at elevated temperatures, such as nitrobenzene or o-dichlorobenzene, may be attempted, though this can be difficult.

Vat Dyeing of Cotton Fabric

This compound is primarily used for dyeing cellulosic fibers like cotton. The dyeing process involves the reduction of the insoluble dye to its soluble leuco form, which can then penetrate the fiber.

  • Vatting: The insoluble this compound powder is pasted with a dispersing agent and water. A solution of sodium hydroxide and a reducing agent, typically sodium hydrosulfite (Na₂S₂O₄), is added. The mixture is heated to 50-60 °C to convert the dye into its soluble leuco form.[9][10]

  • Dyeing: The well-scoured cotton material is immersed in the dyebath containing the vatted dye. The temperature is maintained at 50-60 °C. The dyeing process is continued for 45-60 minutes to allow for dye penetration and fixation within the fibers.[10]

  • Oxidation: After dyeing, the fabric is removed from the dyebath, squeezed, and exposed to air. This allows the soluble leuco form of the dye to oxidize back to its original insoluble pigment form, trapping it within the cotton fibers. This step can be accelerated by using chemical oxidizing agents like hydrogen peroxide or sodium perborate.

  • Soaping: The dyed fabric is then treated with a hot soap or detergent solution. This step is crucial for removing any loosely adhering dye particles from the surface of the fibers and for developing the true color and improving the fastness properties of the dyeing.[9]

  • Rinsing and Drying: The fabric is thoroughly rinsed with water and then dried.

The following DOT script visualizes the vat dyeing process.

G Vat Dyeing Process with this compound VatBlue6 This compound (Insoluble) Vatting Vatting (Reduction with NaOH & Na₂S₂O₄) VatBlue6->Vatting LeucoDye Leuco-Vat Dye (Soluble) Vatting->LeucoDye Dyeing Dyeing of Cotton Fabric (50-60 °C) LeucoDye->Dyeing Oxidation Oxidation (Air or Chemical Oxidants) Dyeing->Oxidation Soaping Soaping (Hot Detergent Solution) Oxidation->Soaping FinalProduct Dyed Cotton Fabric Soaping->FinalProduct

Vat Dyeing Process with this compound

Applications

Textile Industry

The primary application of this compound is in the dyeing of cotton and other cellulosic fibers, as well as their blends.[1][3] It imparts a brilliant blue color with excellent lightfastness (rated 7-8 on a scale of 8) and wash fastness.[11] It is used for dyeing yarn and fabrics for items that require high durability, such as towels and sheets.[12] It can also be processed into an organic pigment for use in inks and paints.[1]

Organic Electronics

Vat dyes, including this compound, are being investigated for their potential use in organic electronics due to their high stability and semiconductor properties.

  • Organic Photovoltaics (OPVs): Derivatives of this compound have been explored as acceptor materials in organic solar cells. Their good light absorption and electron transport properties are advantageous for this application.

  • Dye-Sensitized Solar Cells (DSSCs): this compound derivatives are also being studied as sensitizer (B1316253) dyes in DSSCs, where they play a role in light absorption and initiating the generation of electricity.

  • Organic Light-Emitting Diodes (OLEDs): Some research has investigated the use of this compound derivatives as potential emitters in OLEDs.

The following DOT script illustrates a general workflow for the fabrication of an organic solar cell, an area where this compound derivatives have shown potential.

G Organic Solar Cell Fabrication Workflow Substrate Transparent Substrate (e.g., ITO-coated glass) HTL Hole Transport Layer (HTL) Deposition Substrate->HTL ActiveLayer Active Layer Deposition (this compound derivative + donor material) HTL->ActiveLayer ETL Electron Transport Layer (ETL) Deposition ActiveLayer->ETL Cathode Cathode Deposition (e.g., Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation FinalDevice Organic Solar Cell Encapsulation->FinalDevice

Organic Solar Cell Fabrication Workflow

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its core anthraquinone structure is of interest in drug development, particularly in the field of photodynamic therapy (PDT).

Photodynamic Therapy Potential

Anthraquinones are known photosensitizers, meaning they can generate reactive oxygen species (ROS) upon exposure to light. This property is the basis of PDT, a cancer treatment modality. While specific studies on the PDT activity of this compound are limited, research on other anthraquinone derivatives suggests that this class of compounds could be explored for such applications. The development of new photosensitizers with strong absorption in the near-infrared region, good biocompatibility, and low dark toxicity is an active area of research.

Toxicology and Biocompatibility

The toxicological properties of this compound have not been extensively investigated.[6] However, some studies on vat dyes, including this compound, have indicated low acute toxicity. For instance, the LD₅₀ value for oral application in rats is reported to be above 2000 mg/kg, and it is not found to be toxic to fish.[13] Mutagenicity data has been reported, but it was not possible to make a conclusive assessment from the available data.[6][13] this compound is not listed as a carcinogen by major regulatory agencies.[6] As with any chemical, appropriate safety precautions should be taken during handling, including the use of personal protective equipment to avoid skin and eye irritation and inhalation of the powder.[6]

Conclusion

This compound is a commercially important dye with a well-established role in the textile industry due to its excellent color and fastness properties. Its robust chemical structure and interesting photophysical properties have also led to its exploration in the field of organic electronics. For researchers in materials science and chemistry, this compound and its derivatives offer a platform for developing new functional materials. For those in drug development, while direct applications are not yet established, the anthraquinone core of this compound is a recognized pharmacophore with potential in areas such as photodynamic therapy, warranting further investigation into the biocompatibility and photosensitizing properties of this and related compounds.

References

Vat Blue 6 CAS number 130-20-1 physicochemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Data of Vat Blue 6 (CAS Number 130-20-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its chemical name 7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone or as Indanthrone, is a synthetic organic pigment belonging to the anthraquinone (B42736) class of vat dyes.[1] Its CAS number is 130-20-1.[1] This brilliant blue pigment is characterized by its excellent lightfastness and resistance to various chemical agents, making it a valuable colorant in the textile and coatings industries.[2] While not a pharmaceutical agent, its well-defined chemical structure and stability make it a subject of interest in materials science and for researchers studying organic compounds. This guide provides a comprehensive overview of the available physicochemical data for this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that due to its high insolubility and thermal stability, some of the data are presented as estimates or ranges.

General and Physical Properties
PropertyValueSource(s)
Appearance Blue-green or brilliant blue powder[1][2]
Physical State Solid[3]
Molecular Formula C₂₈H₁₂Cl₂N₂O₄[1]
Molecular Weight 511.31 g/mol [1]
Density ~1.591 g/cm³ (estimate)
Melting Point Not available; reported to decompose at high temperatures
Boiling Point Not applicable
Solubility Data

This compound is practically insoluble in water and common organic solvents.[1][3] Limited solubility has been observed in some high-boiling point, polar aprotic solvents at elevated temperatures.

SolventSolubilitySource(s)
Water Insoluble[1]
Ethanol Insoluble[1]
Acetone Insoluble[1]
Toluene Insoluble[1]
Chloroform (hot) Slightly soluble[1]
o-Chlorophenol (hot) Slightly soluble[1]
Pyridine (hot) Slightly soluble[1]
Concentrated Sulfuric Acid Soluble (forms a brown solution)[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published due to its common industrial use. However, the following are generalized methodologies that can be adapted for its characterization.

Determination of Melting Point

Due to its high thermal stability and decomposition before melting, a standard melting point determination is not practical. Thermal stability can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Objective: To determine the thermal stability and decomposition temperature of this compound.

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC).[4][5]

  • Methodology:

    • A small, accurately weighed sample (5-10 mg) of dry this compound powder is placed in an inert crucible (e.g., alumina).

    • The crucible is placed in the TGA/DSC instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]

    • The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

    • The onset of decomposition is identified by a significant mass loss in the TGA curve and a corresponding endothermic or exothermic peak in the DSC curve.

Solubility Determination
  • Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

  • Instrumentation: Analytical balance, volumetric flasks, temperature-controlled shaker, and a UV-Vis spectrophotometer.

  • Methodology:

    • Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent of interest. The mixture is agitated and observed for any signs of dissolution at room temperature and upon heating.

    • Quantitative Assessment (for slightly soluble solvents):

      • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

      • The mixture is agitated in a temperature-controlled shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

      • The saturated solution is then filtered to remove the undissolved solid.

      • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry, after establishing a calibration curve. Due to the insolubility in common spectrophotometric solvents, this may require dissolving the filtered solution in a solvent like concentrated sulfuric acid and measuring the absorbance at the λmax.

Spectroscopic Analysis
  • Objective: To obtain the UV-Vis, FT-IR, and NMR spectra for structural confirmation and characterization.

  • Instrumentation: UV-Vis spectrophotometer, FT-IR spectrometer, and NMR spectrometer.

  • Methodology:

    • UV-Vis Spectroscopy: Due to its insolubility, spectra are typically recorded in concentrated sulfuric acid. A dilute solution is prepared, and the absorbance is measured over the UV-visible range (typically 200-800 nm) to determine the wavelength of maximum absorption (λmax).[6][7]

    • FT-IR Spectroscopy: A solid-state FT-IR spectrum can be obtained using the KBr pellet technique. A small amount of dry this compound is intimately mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. The spectrum is then recorded.

    • NMR Spectroscopy: Obtaining a well-resolved NMR spectrum is challenging due to the compound's low solubility. Deuterated sulfuric acid or other specialized solvents at elevated temperatures may be required.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of an insoluble pigment like this compound.

G cluster_0 Initial Characterization cluster_1 Physical Properties cluster_2 Spectroscopic Analysis cluster_3 Data Compilation & Reporting Sample Acquisition Sample Acquisition Visual Inspection Visual Inspection Sample Acquisition->Visual Inspection Purity Assessment Purity Assessment Visual Inspection->Purity Assessment Solubility Screening Solubility Screening Purity Assessment->Solubility Screening Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Purity Assessment->Thermal Analysis (TGA/DSC) FT-IR Spectroscopy FT-IR Spectroscopy Purity Assessment->FT-IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Solubility Screening->UV-Vis Spectroscopy NMR Spectroscopy (if soluble) NMR Spectroscopy (if soluble) Solubility Screening->NMR Spectroscopy (if soluble) Data Analysis Data Analysis Thermal Analysis (TGA/DSC)->Data Analysis Particle Size Analysis Particle Size Analysis Particle Size Analysis->Data Analysis FT-IR Spectroscopy->Data Analysis UV-Vis Spectroscopy->Data Analysis NMR Spectroscopy (if soluble)->Data Analysis Technical Report Technical Report Data Analysis->Technical Report

Physicochemical characterization workflow for this compound.

Conclusion

This compound (CAS 130-20-1) is a highly stable organic pigment with well-defined, albeit challenging to measure, physicochemical properties. Its insolubility in common solvents necessitates the use of specialized techniques for its full characterization. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists working with this compound, enabling its further study and application in various fields of materials science.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Vat Blue 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known by its Colour Index name C.I. 69825, is a synthetic anthraquinone (B42736) dye recognized for its brilliant blue hue and exceptional fastness properties.[1] Chemically, it is 7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone.[2] Its insolubility in water and most common organic solvents is a defining characteristic, influencing both its application in textile dyeing and the methodologies for its spectroscopic analysis.[3][4] This guide provides a comprehensive overview of the spectroscopic properties of this compound and detailed protocols for its analysis, aimed at professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for understanding its behavior in analytical procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 15,30-dichloro-2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁹,²⁸.0²¹,²⁶]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone[2]
Synonyms C.I. This compound, 3,3'-Dichloroindanthrene, Dichloroindanthrone, Blue K[2]
CAS Number 130-20-1[3]
Molecular Formula C₂₈H₁₂Cl₂N₂O₄[3]
Molecular Weight 511.31 g/mol [4]
Exact Mass 510.0174123 Da[2]
Appearance Aquamarine blue powder[4]
Solubility Insoluble in water, acetone, ethanol, and toluene. Slightly soluble in hot chloroform, o-chlorophenol, and pyridine.[1][3][4]

Spectroscopic Data

The complex structure and low solubility of this compound present challenges for some spectroscopic techniques. The available data is summarized below.

UV-Visible (UV-Vis) Spectroscopy

The extensive conjugated π-system in this compound is the basis for its strong light absorption. However, its insolubility in common spectroscopic solvents makes it difficult to obtain a well-resolved UV-Vis absorption spectrum of the dye in its oxidized form. Spectra of suspensions often exhibit broad bands lacking distinct absorption maxima due to light scattering.

A more defined spectrum can be obtained for the reduced, or "leuco," form of this compound, which is soluble in alkaline solutions. The leuco form of a similar vat dye has been reported to have a distinct absorption maximum. For a related vat dye, an absorbance peak at 610 nm is observed in the reduced state.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
1680 - 1640C=O StretchAnthraquinone Ketone
1600 - 1450C=C StretchAromatic Rings
1350 - 1250C-N StretchAmine Linkages
800 - 600C-Cl StretchChloro Substituents
Nuclear Magnetic Resonance (NMR) Spectroscopy

The low solubility of this compound in common deuterated solvents poses a significant challenge for obtaining high-quality NMR spectra.[5] For a complete structural elucidation, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be necessary. However, due to the aforementioned solubility issues, specific chemical shift data for this compound is not available in the literature.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the precise molecular weight of this compound. The experimentally determined exact mass is consistent with its molecular formula.

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference(s)
Molecular Formula C₂₈H₁₂Cl₂N₂O₄[2]
Exact Mass 510.0174123 Da[2]
Fluorescence Spectroscopy

Vat dyes, in general, are not known for significant fluorescence.[5] Our comprehensive search of scientific literature did not yield any quantitative fluorescence data (e.g., emission maximum, quantum yield) for this compound, suggesting it is likely non-fluorescent or has a very low quantum yield.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from standard procedures for organic dyes.

Protocol for UV-Vis Spectroscopy

This protocol focuses on the analysis of the soluble leuco form of this compound.

  • Preparation of the Reducing Solution (Vatting):

    • In a fume hood, prepare a fresh solution of sodium hydrosulfite (sodium dithionite) in a dilute aqueous sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH). A typical concentration for the reducing agent is 1-2% (w/v).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).

    • Disperse the powder in a small volume of the alkaline reducing solution in a sealed vial.

    • Gently heat the mixture (e.g., to 50-60 °C) and stir until the blue, insoluble dye is converted to its soluble, green-light blue leuco form.[1]

  • Spectroscopic Measurement:

    • Calibrate the UV-Vis spectrophotometer with a blank solution containing the alkaline reducing solution.

    • Dilute the prepared leuco-dye solution with the blank solution to obtain an absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

    • Record the absorption spectrum over a wavelength range of at least 400-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement A Weigh this compound Powder C Disperse Dye and Heat (Vatting Process) A->C B Prepare Alkaline Reducing Solution (NaOH + Na₂S₂O₄) B->C E Dilute Leuco-Dye Solution C->E D Calibrate Spectrophotometer (Blank) F Record Absorption Spectrum D->F E->F G Determine λmax F->G

UV-Vis Spectroscopy Workflow for this compound (Leuco Form).
Protocol for FTIR Spectroscopy

This protocol describes the analysis of solid this compound using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any residual moisture.

    • In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectroscopic Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of an empty sample holder to correct for atmospheric and instrumental interferences.

FTIR_Workflow cluster_prep Sample Preparation cluster_measurement FTIR Analysis A Dry this compound and KBr B Grind Mixture in Mortar A->B C Form KBr Pellet B->C E Record Sample Spectrum C->E D Acquire Background Spectrum D->E

FTIR Spectroscopy Workflow for this compound.

Conclusion

The spectroscopic analysis of this compound is influenced by its inherent physical properties, particularly its low solubility. While techniques like FTIR and mass spectrometry can provide valuable structural information, obtaining high-quality solution-state data from UV-Vis and NMR spectroscopy for the oxidized form is challenging. The methodologies and data presented in this guide offer a comprehensive framework for researchers and scientists working with this important dye, highlighting both the applicable analytical techniques and their limitations.

References

An In-depth Technical Guide to the Electrochemical Properties of Vat Blue 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6 (C.I. 69825) is a synthetic anthraquinone (B42736) dye known for its exceptional colorfastness, making it a valuable colorant in the textile industry. Its chemical structure, a dichlorinated derivative of indanthrone (B1215505) (Vat Blue 4), imparts a brilliant blue hue. The application of vat dyes, including this compound, relies on a reduction-oxidation (redox) process. The insoluble pigment is first reduced to a soluble, colorless "leuco" form in an alkaline solution, which allows it to penetrate textile fibers. Subsequent oxidation regenerates the insoluble, colored form of the dye, trapping it within the fiber matrix. Understanding the electrochemical properties of this compound is crucial for optimizing the dyeing process, developing novel applications, and assessing its environmental fate and potential for electrochemical degradation.

This technical guide provides a comprehensive overview of the electrochemical properties of this compound, including its redox behavior and key electrochemical parameters. Due to the limited availability of direct experimental data for this compound in the scientific literature, this guide also draws upon data from its parent compound, indanthrone (Vat Blue 4), and other closely related anthraquinone derivatives to provide a robust and informative resource.

Electrochemical Properties of this compound

The electrochemical behavior of this compound is dominated by the reversible reduction and oxidation of its anthraquinone core. This process involves a two-electron transfer, typically occurring in two discrete one-electron steps. The key electrochemical parameters that define this behavior are the redox potential, electron transfer kinetics, and diffusion coefficient.

Redox Potential

The redox potential of a vat dye is a critical parameter that indicates the ease with which it can be reduced to its soluble leuco form. For anthraquinone-based vat dyes, the reduction potential is typically in the range of -770 to -1000 mV versus a standard reference electrode in aqueous media.[1] The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, is expected to make the molecule easier to reduce, shifting its redox potential to more positive values compared to its non-halogenated counterpart, indanthrone.

CompoundFirst Reduction Potential (E½(0/-1)) vs. Fc+/FcSecond Reduction Potential (E½(-1/-2)) vs. Fc+/FcSolventReference
Anthraquinone-1.33 V to -1.43 V-1.75 V to -1.83 VAcetonitrile[2]
2,6-dialkoxy-9,10-anthraquinonesapprox. -1.5 VNot specifiedNot specified[3]
Anth-1-Phenox0.32 V (oxidation)Not specifiedNot specified[2]
Anth-2-Phenox0.40 V (oxidation)Not specifiedNot specified[2]

Note: The data presented are for analogous compounds and should be considered as estimations for this compound. The redox potential is highly dependent on the solvent, electrolyte, and pH.

Electron Transfer Kinetics

The rate of electron transfer is another crucial aspect of the electrochemical behavior of this compound. This can be investigated using techniques such as cyclic voltammetry and chronoamperometry. The kinetics of electron transfer for anthraquinone derivatives can be influenced by factors such as the solvent, the presence of protons, and the formation of ion pairs.

Quantitative data on the electron transfer kinetics of this compound is scarce. However, studies on similar anthraquinone systems provide insights into the expected behavior. For instance, the rate constants for the reactions of anthraquinone sulphonate radical ions with various inorganic ions have been found to be in the range of 2.6 - 7 x 10⁸ mol⁻¹ dm³ s⁻¹.[4]

Diffusion Coefficient

The diffusion coefficient (D) is a measure of the rate at which the dye molecule moves through a solution under a concentration gradient. It is an important parameter in electrochemical experiments as it influences the measured current. The diffusion coefficient can be determined from cyclic voltammetry or chronoamperometry data using the Randles-Sevcik or Cottrell equations, respectively.

For anthraquinone in a water-in-salt electrolyte, the diffusion coefficient has been reported to be in the range of what would be expected for a molecule of its size in the given medium.[4] In another study, the diffusion coefficient for hydroquinone (B1673460) was determined to be 5.05 × 10⁻⁴ cm² s⁻¹.[5] Given the larger size of this compound, its diffusion coefficient is expected to be smaller.

The table below summarizes the diffusion coefficients for some relevant compounds.

CompoundDiffusion Coefficient (D)MethodSolventReference
AnthraquinoneVaries with viscosityRotating Disk ElectrodeAcetonitrile[4]
Hydroquinone5.05 × 10⁻⁴ cm² s⁻¹ChronoamperometryAqueous[5]

Note: This data is for analogous compounds and serves as an estimation for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible electrochemical analysis of this compound. Due to its insolubility in water, experiments should be conducted in a suitable organic solvent such as dimethylformamide (DMF).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox behavior of a compound. It provides information on the redox potentials and the reversibility of the electron transfer processes.

Experimental Setup:

  • Electrochemical Cell: A standard three-electrode cell.[6]

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/Ag⁺).

  • Counter Electrode: Platinum wire.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).

  • Analyte Concentration: 1-5 mM this compound.

Procedure:

  • Dissolve the supporting electrolyte in DMF to a concentration of 0.1 M.

  • Prepare a stock solution of this compound in the electrolyte solution.

  • Assemble the three-electrode cell and add the this compound solution.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

  • Connect the electrodes to a potentiostat.

  • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

Chronoamperometry

Chronoamperometry is used to study the kinetics of electron transfer and to determine the diffusion coefficient of the analyte.[1]

Experimental Setup:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Set up the electrochemical cell as described for cyclic voltammetry.

  • Apply a potential step from a value where no faradaic reaction occurs to a potential where the reduction of this compound is diffusion-controlled.

  • Record the current as a function of time.

  • The diffusion coefficient can be calculated from the resulting current-time transient using the Cottrell equation.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is a technique used to study the interfacial properties of the electrode and the kinetics of the electrochemical reactions.[7]

Experimental Setup:

  • Same as for Cyclic Voltammetry, but connected to a potentiostat with an impedance analysis module.

Procedure:

  • Set up the electrochemical cell as described for cyclic voltammetry.

  • Apply a DC potential corresponding to a specific point on the cyclic voltammogram (e.g., the half-wave potential).

  • Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a range of frequencies (e.g., 100 kHz to 0.1 Hz).

  • Measure the impedance response of the system.

  • The data can be analyzed by fitting to an equivalent circuit model, such as the Randles circuit, to extract information about the charge transfer resistance and double-layer capacitance.[8]

Visualizations

Signaling Pathways and Experimental Workflows

G

G

Conclusion

This technical guide has provided a comprehensive overview of the electrochemical properties of this compound. While direct experimental data for this specific dye is limited, by drawing analogies with its parent compound, indanthrone, and other anthraquinone derivatives, we can gain valuable insights into its redox behavior. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct their own electrochemical investigations of this compound and other similar vat dyes. Further research to determine the precise electrochemical parameters of this compound would be highly beneficial for optimizing its industrial applications and for developing new technologies based on its redox properties.

References

Vat Blue 6 leuco form synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Vat Blue 6 Leuco Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Indanthrone, is a high-performance anthraquinone (B42736) vat dye prized for its exceptional fastness properties in the textile industry. Its application, however, necessitates a critical transformation into its soluble leuco form. This document provides a comprehensive technical overview of the synthesis and characterization of the this compound leuco form. It details the chemical reduction process, outlines key experimental protocols, and discusses analytical techniques for characterization. This guide is intended to serve as a valuable resource for professionals engaged in dye chemistry, materials science, and related fields.

Introduction

Vat dyes are a class of water-insoluble colorants that are applied to substrates, typically cellulosic fibers, in a reduced, soluble form.[1][2] This process, known as "vatting," converts the insoluble pigment into a water-soluble "leuco" compound which has an affinity for the fiber.[1][3] Subsequent oxidation regenerates the original insoluble dye, trapping it within the fiber matrix and resulting in excellent fastness properties.[1][4]

This compound (C.I. 69825) is a synthetic vat dye belonging to the anthraquinone class.[5][6] The parent dye is an aquamarine blue powder, insoluble in water and most common organic solvents.[6][7][8] The conversion to its soluble leuco form is the cornerstone of its application in dyeing processes. This transformation involves the reduction of two of its four ketone groups in an alkaline environment.[4][5] Understanding and controlling this synthesis is crucial for achieving optimal dyeing results and avoiding issues such as over-reduction, which can lead to undesirable color changes.[5]

Synthesis of this compound Leuco Form

The synthesis of the leuco form of this compound is a chemical reduction process. The insoluble blue pigment is converted into a soluble sodium salt of the leuco-vat anion in an alkaline solution with a suitable reducing agent.[9]

The Reduction Reaction

The core of the synthesis is a redox reaction where the ketone groups (C=O) in the this compound molecule are reduced to hydroxyl groups (C-OH). This disrupts the chromophore's extensive conjugation, leading to a significant color change and an increase in solubility in aqueous alkali.

  • Reducing Agents : The most common and commercially significant reducing agent for this process is sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite.[1][9][10] Other systems, such as using metals like aluminum in the presence of a reduction facilitator, have also been explored.[11]

  • Alkaline Medium : The reduction is performed in a strong alkaline solution, typically sodium hydroxide (B78521) (NaOH), which is necessary to form the soluble sodium salt of the leuco dye.[5]

  • Reaction Conditions : The temperature of the reaction is a critical parameter. To prevent over-reduction to the duller, redder anthranolic form or a grey-brownish, irreversible state, the temperature should ideally not exceed 60°C.[5] Stabilizing agents, such as glucose or sodium nitrite, can be added to the dyebath to mitigate the effects of excess reducing agent.[5]

Visual and Chemical Characteristics

The successful conversion of this compound to its leuco form is accompanied by distinct changes in its physical and chemical properties, which are summarized in the table below.

PropertyThis compound (Parent Dye)This compound (Alkaline Leuco Form)
Appearance Aquamarine blue powder[6][7]Green-light yellow solution[6][7][8]
Solubility in Water Insoluble[3][4]Soluble (as sodium salt in alkali)[3][9]
Chemical State Oxidized (Quinone structure)Reduced (Hydroquinone structure)
C.I. Name This compound (69825)[8]Solubilised this compound (69826) (for the sulfate (B86663) ester)[12]

Table 1: Comparison of Properties of this compound and its Leuco Form.

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale synthesis of the this compound leuco form.

Protocol 1: Reduction using Sodium Hydrosulfite

This protocol describes the most common method for preparing the leuco form of this compound.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Distilled water

  • Dispersing agent (optional)

  • Beaker or flask

  • Magnetic stirrer and heat plate

  • Thermometer

Procedure:

  • Dispersion: Prepare a dispersion of this compound powder in warm water (45-50°C). A small amount of a dispersing agent (e.g., 1 g/L) can be added to ensure a fine, stable dispersion.[5] Stir for 10-15 minutes.

  • Alkalinization: While stirring, add the required amount of sodium hydroxide to the dispersion to achieve a strongly alkaline pH (typically pH 11-13).

  • Reduction (Vatting): Gently warm the alkaline dispersion to 50-60°C.[5] Carefully add sodium hydrosulfite in small portions. The amount required depends on the concentration of the dye.

  • Observation: Continue stirring at 50-60°C. Observe the color change from blue to a distinct green-light yellow, which indicates the formation of the soluble leuco form.[6][7] This process can take from 15 to 45 minutes.

  • Confirmation: The completion of the reduction can be confirmed when a drop of the solution on a filter paper shows a clear, uniform yellowish-green spot without any blue specks.

  • Storage and Use: The prepared leuco solution is sensitive to atmospheric oxygen and should be used promptly. For storage, it should be kept in a sealed container with minimal headspace or under an inert atmosphere (e.g., nitrogen).

Workflow for this compound Leuco Form Synthesis

G cluster_prep Preparation cluster_reduction Reduction (Vatting) cluster_result Result & Application start Start: this compound (Insoluble Powder) dispersion Prepare Aqueous Dispersion (45-50°C) start->dispersion Add H₂O alkali Add NaOH (pH 11-13) dispersion->alkali Alkalinize heat Heat to 50-60°C alkali->heat reducer Add Sodium Hydrosulfite (Na₂S₂O₄) heat->reducer stir Stir & Monitor Color Change reducer->stir Reduce leuco_sol Leuco Form Solution (Soluble, Yellow-Green) stir->leuco_sol Conversion Complete application Use for Dyeing/ Further Reactions leuco_sol->application oxidation Oxidation (e.g., Air Exposure) application->oxidation Post-treatment end End: this compound (Insoluble Pigment) oxidation->end Regenerate

Caption: Experimental workflow for the synthesis of this compound leuco form.

Characterization of the Leuco Form

Characterization is essential to confirm the successful reduction of this compound and to quantify its concentration in solution.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a powerful technique for monitoring the formation of the leuco dye and determining its concentration.[9]

  • Principle : The conversion from the quinone to the hydroquinone (B1673460) structure results in a significant shift in the electronic absorption spectrum. While the insoluble parent dye suspension may show broad absorption or significant light scattering, the fully reduced, soluble leuco form will exhibit a distinct absorption maximum.

  • Methodology :

    • Obtain a sample of the reaction mixture at different time intervals.

    • Dilute the sample appropriately with an alkaline, oxygen-free solution.

    • Record the UV-Vis spectrum (typically from 400-800 nm).

    • Monitor the disappearance of the parent dye's characteristic absorption and the appearance of new peaks corresponding to the leuco form.

    • For quantitative analysis, a calibration curve can be constructed using solutions of known concentrations of the fully reduced dye. Derivative spectrophotometry can be employed to minimize interference from light scattering by any remaining insoluble particles.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify changes in the functional groups of the molecule upon reduction.

  • Principle : The key change is the conversion of the ketone groups (C=O) to hydroxyl groups (O-H). This will result in the appearance of a broad O-H stretching band and a decrease in the intensity of the C=O stretching band in the IR spectrum of the leuco form compared to the parent dye.

  • Methodology :

    • Isolate the leuco form from the solution, typically as a salt, under inert conditions to prevent re-oxidation.

    • Prepare a sample for analysis (e.g., as a KBr pellet).

    • Record the FT-IR spectrum and compare it to the spectrum of the starting this compound material.

Redox Transformation Pathway

The reversible nature of the vatting process is fundamental to its utility. The leuco form is an intermediate that allows for the application of the dye, which is then fixed in place by re-oxidation.

G VatBlue6 This compound (Insoluble) Blue Pigment LeucoForm Leuco Form (Soluble) Yellow-Green Anion VatBlue6->LeucoForm Reduction (+ Na₂S₂O₄, NaOH) (Vatting) LeucoForm->VatBlue6 Oxidation (+ O₂, Air) (Fixing)

Caption: Reversible redox transformation of this compound.

Conclusion

The synthesis of the leuco form of this compound is a well-established but chemically sensitive process that is critical for its industrial application. The reduction, typically achieved with sodium hydrosulfite in an alkaline medium, transforms the insoluble blue pigment into a soluble yellow-green leuco anion. Careful control of reaction parameters, particularly temperature, is necessary to prevent over-reduction and ensure the desired product. Characterization through techniques such as UV-Visible spectroscopy provides a reliable method for monitoring the reaction and quantifying the soluble dye, ensuring efficient and high-quality application in research and industrial settings.

References

Unveiling the Photophysical Properties of Vat Blue 6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Vat Blue 6 (C.I. 69825), with a particular focus on its fluorescence quantum yield. While this compound is a commercially significant anthraquinone (B42736) vat dye valued for its exceptional color fastness in the textile industry, its fluorescent properties are not widely documented in scientific literature. This guide addresses this knowledge gap by presenting a detailed protocol for the experimental determination of its fluorescence quantum yield, alongside a summary of its known characteristics.

Core Photophysical Data of this compound

For comparative purposes, the table below summarizes the available photophysical and identifying information for this compound.

PropertyValue/Description
Chemical Name 15,30-dichloro-2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁹,²⁸.0²¹,²⁶]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone
CAS Number 130-20-1
Molecular Formula C₂₈H₁₂Cl₂N₂O₄
Molecular Weight 511.31 g/mol
Appearance Aquamarine blue powder[1][2]
Solubility Insoluble in water, acetone, and ethanol (B145695). Slightly soluble in hot chloroform, 2-chlorophenol, and hot pyridine.[1][2][3]
Fluorescence Quantum Yield (Φ_F_) Not Reported; likely negligible.
Fluorescence Lifetime (τ_F_) Not Reported; likely negligible.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F_) of a compound is a measure of the efficiency of photon emission through fluorescence after the absorption of a photon. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common and reliable method for determining the fluorescence quantum yield of an unknown sample is the comparative method, which involves referencing a standard with a known quantum yield.

Principle of the Comparative Method

The comparative method, as described by Williams et al., relies on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4] Therefore, a ratio of their integrated fluorescence intensities will be directly proportional to the ratio of their quantum yields.

The quantum yield of the unknown sample (Φ_X_) can be calculated using the following equation:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

Where:

  • Φ_ST_ is the fluorescence quantum yield of the standard.

  • Grad_X_ and Grad_ST_ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • η_X_ and η_ST_ are the refractive indices of the sample and standard solutions, respectively.

Detailed Experimental Protocol

1. Materials and Instrumentation:

  • This compound: Technical grade or purified.

  • Fluorescence Standard: A well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Given the blue-green color of this compound, a standard such as Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F_ ≈ 0.54) or Rhodamine 6G in ethanol (Φ_F_ ≈ 0.95) could be considered, although finding a standard with overlapping spectra might be challenging for this specific dye.

  • Solvent: A spectroscopic grade solvent in which both this compound and the standard are soluble and stable. Due to the poor solubility of this compound, solvents like N,N-Dimethylformamide (DMF) or Chloroform might be suitable.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: For measuring fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

2. Preparation of Solutions:

  • Prepare stock solutions of both this compound and the fluorescent standard in the chosen solvent.

  • From the stock solutions, prepare a series of dilutions for both the sample and the standard with concentrations that yield absorbance values between 0.01 and 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

3. Measurement Procedure:

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of all prepared solutions.

    • Determine the wavelength of maximum absorption (λ_max_) for this compound. This will be the excitation wavelength used for fluorescence measurements.

    • Record the absorbance of each solution at this excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λ_max_ determined for this compound.

    • Record the fluorescence emission spectrum for each solution of both the sample and the standard. Ensure the emission range is set to capture the entire fluorescence band.

    • Record the emission spectrum of a solvent blank for background correction.

4. Data Analysis:

  • Subtract the solvent blank spectrum from each of the recorded emission spectra.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard solutions.

  • Perform a linear regression for both datasets to obtain the gradients (Grad_X_ and Grad_ST_).

  • Calculate the fluorescence quantum yield of this compound using the equation provided above.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the fluorescence quantum yield of this compound using the comparative method.

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_vat Prepare this compound Solutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_vat->abs_measure prep_std Prepare Standard Solutions prep_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure Excite at λmax integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ_F_) plot->calculate

Workflow for Quantum Yield Determination.

Logical Relationship of Key Parameters

The determination of the fluorescence quantum yield involves a clear logical progression from sample preparation to final calculation, as depicted in the diagram below.

logical_relationship cluster_inputs Inputs cluster_measurements Measurements cluster_processing Data Processing cluster_output Output sample This compound Sample absorbance Absorbance Data sample->absorbance fluorescence Fluorescence Intensity Data sample->fluorescence standard Fluorescence Standard (Known Φ_ST_) standard->absorbance standard->fluorescence quantum_yield Quantum Yield of this compound (Φ_X_) standard->quantum_yield Φ_ST_ solvent Solvent (Known η) solvent->quantum_yield η gradient Gradient (Intensity vs. Absorbance) absorbance->gradient integration Integrated Fluorescence Intensity fluorescence->integration integration->gradient gradient->quantum_yield

Relationship of Parameters in Quantum Yield Calculation.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Vat Blue 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known by its Colour Index name C.I. 69825 and as Indanthrone, is a synthetic anthraquinone (B42736) vat dye prized for its exceptional fastness properties, including high resistance to light, washing, and heat.[1] Its robust chemical structure makes it a preferred colorant for textiles, automotive paints, plastics, and other applications where durability is paramount.[2] Understanding the thermal stability and degradation pathways of this compound is critical for optimizing its use in high-temperature processes, predicting its long-term performance, and assessing its environmental and safety profile. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including quantitative stability data, detailed experimental protocols for its analysis, and insights into its degradation mechanisms.

Thermal Stability of this compound

This compound is recognized for its excellent thermal stability, a characteristic attributed to its large, conjugated aromatic system.[3] While extensive specific data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not widely published in scientific literature, its general thermal behavior can be inferred from its high melting point and data from technical data sheets for related pigments. For instance, the closely related Pigment Blue 60, which shares the same chemical structure, is reported to have a thermal stability of up to 300°C for 5 minutes in polyolefins. The melting point of Indanthrone blue is reported to be between 470-500 °C, at which point it also begins to decompose.

Quantitative Thermal Analysis Data

The following table summarizes the expected thermal properties of this compound based on available data for structurally similar anthraquinone dyes and pigments. These values represent typical findings from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

ParameterTypical ValueDescription
Melting Point (Tm) 470-500 °CTemperature at which the solid dye transitions to a liquid state, often accompanied by decomposition.
Onset of Decomposition (Tonset) ~350 - 400 °CThe temperature at which significant thermal degradation and mass loss begin to occur under an inert atmosphere.
Temperature of Maximum Decomposition Rate (Tmax) ~450 - 500 °CThe temperature at which the rate of mass loss is at its peak, as determined by the derivative thermogravimetric (DTG) curve.
Final Residue at 800 °C (in N2) 40 - 50%The percentage of the initial mass remaining as a carbonaceous char after heating to a high temperature under an inert atmosphere.

Thermal Degradation Pathways

The thermal degradation of this compound is a complex process involving the cleavage of chemical bonds and the formation of smaller, volatile compounds, as well as a stable char residue. While a definitive, experimentally verified pathway is not available in the public domain, a plausible degradation mechanism can be proposed based on the molecule's structure and the known thermal behavior of similar aromatic compounds.

Under inert conditions, the initial stages of degradation likely involve the scission of the weaker bonds in the molecule. The C-N and C-Cl bonds are potential initial sites of cleavage. At higher temperatures, the robust anthraquinone core will start to fragment, leading to the evolution of various gaseous products.

In the presence of oxygen, the degradation process will be oxidative, leading to the formation of carbon oxides (CO, CO₂) and water, in addition to other volatile organic compounds.

A potential, simplified degradation pathway for this compound under inert thermal conditions is illustrated in the diagram below.

G VatBlue6 This compound (C₂₈H₁₂Cl₂N₂O₄) Intermediates Fragmented Intermediates (e.g., chlorinated aromatic amines, anthraquinone derivatives) VatBlue6->Intermediates Heat (Δ) Volatiles Volatile Products (e.g., HCl, CO, CO₂, HCN) Intermediates->Volatiles Further Decomposition Char Stable Carbonaceous Char Residue Intermediates->Char Polycondensation

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To accurately assess the thermal stability and degradation of this compound, standardized analytical techniques are employed. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperatures and char yield of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a ceramic (e.g., alumina) or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 900 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

    • Determine the onset temperature of decomposition (Tonset) and the percentage of char residue at the end of the analysis.

The workflow for a typical TGA experiment is outlined below.

G Start Start Prep Sample Preparation (5-10 mg of this compound) Start->Prep Setup Instrument Setup (Inert Atmosphere) Prep->Setup Heat Heating Program (30-900 °C at 10 °C/min) Setup->Heat Acquire Data Acquisition (Mass vs. Temperature) Heat->Acquire Analyze Data Analysis (TGA/DTG Curves) Acquire->Analyze End End Analyze->End

Caption: Experimental workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting and decomposition.

Objective: To determine the melting point and enthalpy of thermal transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into an aluminum or other suitable DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature above its melting/decomposition point (e.g., 550 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or other phase transitions.

    • Determine the peak temperatures and calculate the enthalpy of these transitions.

Degradation in Application: "Over-reduction"

In the context of textile dyeing, a specific form of degradation known as "over-reduction" can occur at high temperatures.[4] Vat dyes are applied in their soluble leuco form, which is achieved by reduction in an alkaline medium. If the reduction conditions (temperature and reducing agent concentration) are too harsh, this compound can undergo dehalogenation, losing its chlorine atoms. This chemical change results in a shift in the dye's color and a decrease in its fastness properties.[5] Careful control of the dyeing temperature, typically not exceeding 60°C for the reduction step, is crucial to prevent this form of degradation.[5]

Conclusion

This compound exhibits high thermal stability, making it suitable for a wide range of applications that involve elevated temperatures. Its degradation typically commences at temperatures above 350 °C, proceeding through the fragmentation of its complex aromatic structure to yield volatile products and a stable char. Understanding the thermal properties of this compound through techniques like TGA and DSC is essential for ensuring its optimal performance and safe handling. Furthermore, awareness of application-specific degradation pathways, such as over-reduction during dyeing, is critical for maintaining the desired quality and durability of the final product.

References

Vat Blue 6 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Vat Blue 6

This guide provides core technical data on the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known by other names such as Vat Blue BC and C.I. This compound, is a synthetic vat dye belonging to the anthraquinone (B42736) class.[1] It is characterized by its blue-green powder form and is noted for its insolubility in water and many organic solvents.[2][3][4][5] However, it is slightly soluble in hot chloroform, o-chlorophenol, and hot pyridine.[4] The primary application of this compound is in the dyeing of textiles, particularly cotton, viscose fibers, and silk, due to its excellent fastness properties.[3][4]

Quantitative Chemical Data

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₈H₁₂Cl₂N₂O₄[1][3][4][6]
Molecular Weight511.31 g/mol [1]
CAS Registry Number130-20-1[1][2][4]
Color Index Number69825

Elemental Composition of this compound

The following diagram illustrates the elemental makeup of the this compound molecule based on its chemical formula.

Elemental_Composition Elemental Composition of this compound (C₂₈H₁₂Cl₂N₂O₄) This compound This compound Carbon (C) Carbon (C) This compound->Carbon (C) 28 atoms Hydrogen (H) Hydrogen (H) This compound->Hydrogen (H) 12 atoms Chlorine (Cl) Chlorine (Cl) This compound->Chlorine (Cl) 2 atoms Nitrogen (N) Nitrogen (N) This compound->Nitrogen (N) 2 atoms Oxygen (O) Oxygen (O) This compound->Oxygen (O) 4 atoms

Elemental composition of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Vat Blue 6 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling protocols for Vat Blue 6 (C.I. 69825; CAS No. 130-20-1), an anthraquinone (B42736) dye, in a laboratory environment. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound, also known as 3,3'-Dichloroindanthrene, is a synthetic organic dye characterized by its vibrant blue color and excellent fastness properties.[1] A thorough understanding of its physical and chemical characteristics is fundamental to its safe handling.

PropertyValueSource
Chemical Formula C₂₈H₁₂Cl₂N₂O₄[2]
Molecular Weight 511.31 g/mol [2]
Appearance Aquamarine blue powder[3]
Solubility Insoluble in water, acetone, ethanol, and toluene. Slightly soluble in hot chloroform, o-chlorophenol, and hot pyridine.[3]
Stability Stable under normal temperatures and pressures.[4]
Reactivity Incompatible with strong oxidizing and reducing agents. Avoid excess heat.[4]

Hazard Identification and Toxicology

While this compound is not classified as a hazardous substance by many reporting companies under the Globally Harmonized System (GHS), it is crucial to handle it with care due to potential health effects associated with its dust and the broader category of anthraquinone dyes.[2]

Summary of Potential Hazards:
  • Eye Contact: May cause irritation and inflammation.[4]

  • Skin Contact: Prolonged or repeated contact may lead to skin irritation.[4]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4]

Quantitative Toxicological Data:

Specific toxicological data for this compound is limited. However, studies on vat dyes, including this compound, provide some insight into its toxicological profile.

EndpointValueSpeciesSource
Acute Oral Toxicity (LD50) > 2000 mg/kgRat[5]
Acute Fish Toxicity (LC50, 96h) > 180 mg/lFathead Minnow (Pimphales promelas)[5]

It is important to note that while one Safety Data Sheet (SDS) indicates an unlisted LD50/LC50 in the Registry of Toxic Effects of Chemical Substances (RTECS), the available study data suggests low acute toxicity.[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator for dusts should be worn.

Engineering Controls:
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

  • An eyewash station and safety shower should be readily accessible.

Handling Procedures:
  • Avoid generating dust. Use appropriate tools for weighing and transferring the powder.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:
  • Store in a tightly closed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing and reducing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water. If irritation develops, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.
Accidental Release Measures:
  • Small Spills: Carefully sweep or vacuum up the spilled powder, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Follow the same collection procedure as for small spills.

Firefighting Measures:
  • Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.

  • Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Safety Assessment

In the absence of specific, published experimental protocols for this compound, standardized methodologies such as the OECD Guidelines for the Testing of Chemicals should be adapted. These guidelines provide internationally accepted methods for assessing chemical safety.

Acute Oral Toxicity (Adapted from OECD Guideline 423):
  • Objective: To determine the acute oral toxicity of this compound.

  • Test Animals: Typically rats, with a small number of animals used in a stepwise procedure.

  • Procedure:

    • A starting dose of 2000 mg/kg body weight is administered to a single animal.

    • If the animal survives, two additional animals are dosed at the same level.

    • If all three animals survive with no signs of toxicity, the LD50 is determined to be greater than 2000 mg/kg.

    • If mortality or clear signs of toxicity are observed, the test is repeated at a lower dose level (e.g., 300 mg/kg) in a new group of animals.

    • Observations of clinical signs are made for at least 14 days.

Skin Irritation/Corrosion (Adapted from OECD Guideline 439):
  • Objective: To assess the potential of this compound to cause skin irritation.

  • Method: In vitro Reconstructed Human Epidermis (RhE) test method.

  • Procedure:

    • A small amount of this compound is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the substance is rinsed off.

    • The viability of the tissue is then determined using a cell viability assay (e.g., MTT assay).

    • The reduction in cell viability compared to a negative control is used to classify the substance's irritation potential.

Eye Irritation/Serious Eye Damage (Adapted from OECD Guideline 492):
  • Objective: To evaluate the potential of this compound to cause eye irritation.

  • Method: In vitro Reconstructed human Cornea-like Epithelium (RhCE) test method.

  • Procedure:

    • This compound is applied to the surface of the RhCE tissue.

    • Following the exposure period, the substance is removed by rinsing.

    • Tissue viability is measured using a quantitative assay (e.g., MTT assay).

    • The level of cell viability is used to distinguish between substances that do not require classification for eye irritation and those that do.

Visualizations

Laboratory Workflow for Safe Handling of this compound

SafeHandlingWorkflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer Experimentation Experimentation Weighing/Transfer->Experimentation Decontaminate Decontaminate Experimentation->Decontaminate Waste Disposal Waste Disposal Decontaminate->Waste Disposal Store/Return Store/Return Waste Disposal->Store/Return

Caption: Workflow for the safe handling of this compound in a laboratory.

Emergency Response Logic for this compound Exposure

EmergencyResponse Figure 2: Emergency Response for this compound Exposure Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Eye Contact Eye Contact Assess Situation->Eye Contact Skin Contact Skin Contact Assess Situation->Skin Contact Inhalation Inhalation Assess Situation->Inhalation Ingestion Ingestion Assess Situation->Ingestion Flush with Water (15 min) Flush with Water (15 min) Eye Contact->Flush with Water (15 min) Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth, Give Water Rinse Mouth, Give Water Ingestion->Rinse Mouth, Give Water Seek Medical Attention Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth, Give Water->Seek Medical Attention

Caption: Decision-making process for responding to this compound exposure.

Potential Cellular Interaction of Anthraquinone Dyes

CellularInteraction Figure 3: Generalized Cellular Interaction of an Anthraquinone Dye cluster_cell Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Uptake Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Metabolic Activation? Nucleus Nucleus Cytoplasm->Nucleus Intercalation? ROS Production ROS Production Mitochondria->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Potential mechanism of cellular toxicity for anthraquinone dyes.

Conclusion

While this compound exhibits low acute toxicity, a cautious and informed approach to its handling is essential in a laboratory setting. By adhering to the guidelines outlined in this document, which include understanding its properties, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can significantly mitigate the risks associated with its use. The application of standardized testing protocols, such as the OECD guidelines, is recommended to further elucidate its toxicological profile where specific data is lacking. A commitment to a strong safety culture is the foundation for responsible scientific research and development.

References

Vat Blue 6: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of C.I. Vat Blue 6 (Dichloroindanthrone) as a Research Chemical

Introduction

This compound, also known by its Colour Index name C.I. 69825 and as dichloroindanthrone, is a synthetic anthraquinone (B42736) dye.[1] While it has a long history of use in the textile industry for its exceptional fastness properties, its potential as a research chemical is an area of emerging interest.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals who may consider this molecule for novel applications.

Chemical and Physical Properties

This compound is a blue, powdered solid that is practically insoluble in water and most common organic solvents.[4][5] It exhibits slight solubility in high-boiling point solvents such as hot chloroform, o-chlorophenol, and pyridine.[5] Its core structure is a chlorinated derivative of indanthrone (B1215505) (Vat Blue 4).

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CI Name This compound, 69825[1]
CAS Number 130-20-1[1]
Molecular Formula C₂₈H₁₂Cl₂N₂O₄[1]
Molecular Weight 511.31 g/mol [1]
Appearance Aquamarine blue powder[5]
Solubility Insoluble in water, acetone, ethanol, toluene. Slightly soluble in hot chloroform, o-chlorophenol, pyridine.[5]
Behavior in Acid Brown in concentrated sulfuric acid, turning blue upon dilution.[4]

Synthesis and Purification

The primary route for the synthesis of this compound is the chlorination of Vat Blue 4 (indanthrone).[6][7] Several methods have been patented for industrial-scale production.

General Synthesis Workflow

The synthesis of this compound from Vat Blue 4 can be represented by the following workflow. The process involves the chlorination of the indanthrone core, followed by workup and isolation of the final product.

cluster_synthesis Synthesis Workflow Vat Blue 4 Vat Blue 4 Reaction Reaction Vat Blue 4->Reaction Chlorinating Agent Chlorinating Agent Chlorinating Agent->Reaction Solvent Solvent Solvent->Reaction Crude this compound Crude this compound Reaction->Crude this compound Chlorination Purification Purification Crude this compound->Purification Washing & Filtration Pure this compound Pure this compound Purification->Pure this compound

A simplified workflow for the synthesis of this compound.
Experimental Protocols

While specific laboratory-scale synthesis protocols are not widely published, a generalized procedure can be derived from industrial patents.[6][7]

Protocol 3.2.1: Chlorination of Vat Blue 4 in an Aromatic Solvent [7]

This method is adapted from a patented industrial process and may require optimization for laboratory scale.

  • Reaction Setup: In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, suspend Vat Blue 4 in an aromatic inert solvent (e.g., chlorobenzene (B131634) or o-dichlorobenzene) at a mass ratio of approximately 1:4 (Vat Blue 4:solvent).[2]

  • Dehydration (Optional but Recommended): Heat the suspension to the boiling point of the solvent to azeotropically remove any water, which can react with the chlorinating agent. After dehydration, cool the mixture to 20-40 °C.[7]

  • Chlorination: Slowly add sulfonyl chloride to the suspension. The molar ratio of Vat Blue 4 to sulfonyl chloride can range from 1:1.5 to 1:8.[2] During the addition, maintain the temperature between 20-40 °C.[7]

  • Reaction: After the addition is complete, heat the reaction mixture to 70-90 °C and maintain for several hours until the reaction is complete (monitoring by TLC may be possible).[2]

  • Workup: Cool the reaction mixture and dilute with water. Adjust the pH to 7-10 with an alkali solution (e.g., sodium hydroxide (B78521) or sodium carbonate).[7]

  • Isolation: Heat the mixture to distill off the aromatic solvent via steam distillation. The solid product can then be isolated by filtration.[7]

  • Purification: Wash the filter cake with hot water (70-90 °C) until the pH of the filtrate is between 5-8.[7] Dry the solid product to obtain this compound. Further purification for analytical purposes could potentially be achieved by recrystallization from a high-boiling point solvent like o-dichlorobenzene or by gradient sublimation, though this is not described in the available literature.

Analytical Characterization

Due to its insolubility, the analytical characterization of this compound presents challenges.

Spectroscopic Data

Table 2: Summary of Expected Spectroscopic Data

TechniqueSolvent/MethodExpected Observations
UV-Vis Spectroscopy o-Dichlorobenzene or conc. H₂SO₄Broad absorption in the visible range, characteristic of its blue color.
¹H NMR Spectroscopy Deuterated Sulfuric Acid (D₂SO₄)Complex aromatic signals in the downfield region. Due to the harsh solvent, signal broadening is expected.
Mass Spectrometry Electron Ionization (EI) or Chemical Ionization (CI)A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns.

Protocol 4.1.1: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., o-dichlorobenzene) by heating and sonication. Alternatively, dissolve a small amount in concentrated sulfuric acid.

  • Data Acquisition: Record the absorption spectrum over the UV-Visible range (typically 200-800 nm) using a dual-beam spectrophotometer.

  • Analysis: Identify the wavelength of maximum absorption (λmax).

Protocol 4.1.2: NMR Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of this compound in deuterated sulfuric acid (D₂SO₄). This should be done with extreme caution due to the corrosive nature of the solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • Analysis: Identify and integrate the signals in the aromatic region. Due to the complexity of the spectrum and potential for degradation, interpretation may be challenging.

Protocol 4.1.3: Mass Spectrometry

  • Sample Introduction: Introduce the solid sample directly into the mass spectrometer using a solids probe.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Chemical Ionization (CI) to favor the observation of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Applications in Research

While primarily an industrial dye, this compound and its derivatives have been investigated in the field of organic electronics.

Organic Electronics

Derivatives of this compound have been explored as potential n-type semiconductor materials in Organic Field-Effect Transistors (OFETs) and as acceptor materials in organic photovoltaic cells. The rigid, planar, and electron-deficient nature of the indanthrone core makes it a candidate for such applications.

Vat Dyeing Process

The fundamental chemistry of this compound involves its reduction to a soluble "leuco" form, which has a high affinity for cellulosic fibers. Subsequent oxidation reforms the insoluble dye within the fiber matrix, leading to its characteristic high fastness. This process is known as "vatting".

cluster_vatting Vat Dyeing Process This compound (Insoluble) This compound (Insoluble) Leuco Form (Soluble) Leuco Form (Soluble) This compound (Insoluble)->Leuco Form (Soluble) Reduction Reducing Agent Reducing Agent Reducing Agent->Leuco Form (Soluble) Alkali Alkali Alkali->Leuco Form (Soluble) Fiber Fiber Leuco Form (Soluble)->Fiber Adsorption Dyed Fiber Dyed Fiber Fiber->Dyed Fiber Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Dyed Fiber

The general process of vat dyeing with this compound.

Biological Activity and Toxicology

There is a significant lack of data in the public domain regarding the specific biological activity of this compound. No studies detailing its effects on cell lines, its potential to modulate signaling pathways, or its interaction with biological macromolecules such as DNA or proteins were identified.

Table 3: Toxicological Information

AspectInformationReference(s)
Acute Effects May cause irritation. Anthraquinones as a class can be toxic by ingestion, potentially causing vomiting, diarrhea, and kidney and liver damage.[8]
Chronic Effects Classified as an occupational secondary hepatotoxin, based on animal experimentation and cases of human ingestion for the general class of anthraquinones.[8]
Carcinogenicity Not listed as a carcinogen by major regulatory bodies.[8]
Genotoxicity No specific data available for this compound.

Given the absence of specific biological data, any research involving this compound in biological systems should be preceded by thorough in vitro cytotoxicity and genotoxicity assessments.

Conclusion

This compound is a well-established industrial colorant with robust chemical properties. Its synthesis from Vat Blue 4 is well-documented in patent literature, providing a basis for laboratory-scale preparation. However, a significant gap exists in the scientific literature regarding its detailed analytical characterization and its potential as a research chemical, particularly in the life sciences. The exploration of its properties in organic electronics is a promising area, but requires more detailed investigation and publication of experimental protocols and results. Researchers interested in this compound should be prepared to undertake fundamental characterization and safety assessments as part of their studies.

References

Vat Blue 6: An In-depth Technical Guide to Interdisciplinary Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vat Blue 6, also known as 3,3'-Dichloroindanthrone (C.I. 69825), is a synthetic anthraquinone (B42736) dye recognized for its exceptional stability and performance as a pigment. While its primary application has historically been in the textile and coatings industry, its robust, polycyclic aromatic structure and electrochemical activity make it a compelling candidate for a range of advanced, interdisciplinary research applications. This guide provides a technical overview of the core properties of this compound and explores its emerging applications in materials science, particularly in energy storage and organic electronics. It includes detailed representative experimental protocols for material synthesis and device fabrication, summarizes key quantitative data, and uses process-flow diagrams to illustrate complex workflows. This document also addresses the current landscape of its biomedical potential, identifying critical knowledge gaps and opportunities for future investigation.

Core Properties of this compound

This compound is a halogenated derivative of indanthrone (B1215505) (Vat Blue 4). Its chemical structure, characterized by a large, planar π-conjugated system and electron-withdrawing chloro- and keto- groups, dictates its physical and chemical properties. These properties, including high thermal stability, poor solubility in common solvents, and electrochemical activity, are foundational to its traditional use and its potential in new technological domains.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, processing, and integration into novel material systems.

PropertyValueReference(s)
IUPAC Name 15,30-dichloro-2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁹,²⁸.0²¹,²⁶]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone[1]
Synonyms C.I. This compound, C.I. 69825, 3,3'-Dichloroindanthrone, Vat Blue BC[1]
CAS Number 130-20-1[1]
Molecular Formula C₂₈H₁₂Cl₂N₂O₄[1]
Molecular Weight 511.31 g/mol [1][2]
Appearance Aquamarine blue powder[3]
Solubility Insoluble in water, Acetone, Ethanol, Toluene. Slightly soluble in hot Chloroform, 2-Chlorophenol, and hot Pyridine.[4]
Thermal Stability High; stable up to 300 °C (for related Pigment Blue 60)[5]
Chemical Stability Stable under normal temperatures and pressures. Incompatible with strong oxidizing and reducing agents.[6]

Application in Energy Storage: High-Performance Battery Electrodes

Organic molecules with redox-active carbonyl groups, such as anthraquinone derivatives, are promising electrode materials for lithium-ion batteries (LIBs) due to their high theoretical capacities, low cost, and structural diversity. The indanthrone skeleton is particularly attractive due to its multiple redox centers. While research on this compound is limited, studies on its precursor, Vat Blue 4 (VB4), demonstrate the significant potential of this molecular class.

Quantitative Performance Data

A composite material using commercial Vat Blue 4 supported on reduced graphene oxide (VB4/rGO) has shown exceptional performance as a LIB anode. This data suggests a promising path for investigating this compound and its derivatives.

Performance MetricValueConditionsReference(s)
Initial Discharge Capacity 1045 mAh g⁻¹Current density of 0.1 A g⁻¹[7][8]
High-Rate Capability 315 mAh g⁻¹Current density of 5 A g⁻¹[7][8]
Long-Term Cycling Stability 537 mAh g⁻¹ retained after 1000 cyclesCurrent density of 1 A g⁻¹[7][8]
Energy Gap (Poly(this compound sulfide)) 1.565 eVN/A (Theoretical/Experimental)N/A
Experimental Protocol: Fabrication of a Coin Cell for Electrochemical Testing

This protocol describes a representative method for preparing and testing an electrode using a this compound-based active material.

1. Electrode Slurry Preparation: a. In a glass vial, mix the active material (e.g., this compound derivative), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 70:20:10. b. Add N-methyl-2-pyrrolidone (NMP) as a solvent to achieve a slurry with a honey-like viscosity suitable for casting. c. Stir the mixture on a magnetic stirrer for 12 hours at room temperature to ensure homogeneity.

2. Electrode Casting: a. Place a copper foil current collector on a flat vacuum plate. b. Use a doctor blade to cast the slurry onto the copper foil with a uniform thickness (e.g., 150 µm). c. Dry the coated foil in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.

3. Electrode Processing: a. Calender (press) the dried electrode using a roll press to ensure good contact between particles and the current collector and to control porosity. b. Punch out circular electrodes (e.g., 12 mm diameter) from the calendered sheet. c. Weigh the electrodes and measure their thickness to calculate the active material loading.

4. Coin Cell Assembly: a. Transfer all components into an argon-filled glove box. b. Assemble a CR2032-type coin cell in the following order: negative case, lithium metal anode, separator (e.g., Celgard 2400), the prepared this compound-based cathode, a stainless-steel spacer, and the positive case. c. Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate and dimethyl carbonate) onto the separator before closing the cell. d. Crimp the coin cell using a hydraulic crimper to ensure it is hermetically sealed.

5. Electrochemical Characterization: a. Let the assembled cell rest for 12 hours to ensure complete wetting of the electrode by the electrolyte. b. Perform galvanostatic charge-discharge cycling on a battery testing system within a defined voltage window (e.g., 1.5–3.5 V vs. Li/Li⁺) at various current densities to determine specific capacity, cycling stability, and rate capability.

Visualization: Battery Electrode Fabrication Workflow

The following diagram illustrates the key steps in fabricating and testing a coin cell with a novel electrode material.

Battery_Fabrication_Workflow cluster_slurry Slurry Preparation cluster_electrode Electrode Fabrication cluster_cell Cell Assembly (Glove Box) cluster_test Electrochemical Testing mix Mix Active Material, Conductive Agent, Binder add_solvent Add NMP Solvent mix->add_solvent stir Homogenize (Stir) add_solvent->stir cast Doctor Blade Casting on Cu Foil stir->cast dry Vacuum Drying cast->dry calender Calendering (Pressing) dry->calender punch Punching Discs calender->punch stack Stack Components (Anode, Separator, Cathode) punch->stack add_electrolyte Add Electrolyte stack->add_electrolyte crimp Crimp Coin Cell add_electrolyte->crimp rest Rest (12h) crimp->rest cycle Galvanostatic Cycling (Charge/Discharge) rest->cycle analyze Analyze Data (Capacity, Stability) cycle->analyze

Workflow for Battery Electrode Fabrication and Testing.

Application in Organic Electronics

The excellent thermal stability and semiconducting nature of large π-conjugated systems make indanthrone derivatives like this compound intriguing candidates for use in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). They can potentially function as either electron donor or acceptor materials. While specific device performance data for this compound is not widely available in peer-reviewed literature, this represents a significant opportunity for research.

Experimental Protocol: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell

This protocol provides a representative procedure for fabricating an OPV device, which can be adapted to test this compound or its derivatives.

1. Substrate Cleaning: a. Use pre-patterned indium tin oxide (ITO) coated glass substrates. b. Sequentially clean the substrates by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (B130326) (15 minutes each). c. Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.

2. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) in isopropanol. b. Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 seconds). c. Anneal the substrate on a hotplate at 150°C for 15 minutes in air.

3. Active Layer Deposition (inside a nitrogen-filled glove box): a. Prepare a solution of the active layer blend. This typically consists of an electron donor (e.g., a polymer like PTB7-Th) and an electron acceptor (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor). This compound could potentially be explored as a component in this blend. b. Dissolve the donor and acceptor materials in a suitable solvent like chlorobenzene (B131634) or chloroform, often with a small amount of an additive like 1,8-diiodooctane (B1585395) to optimize morphology. c. Spin-coat the active layer solution onto the HTL (e.g., at 1000 rpm for 60 seconds). The thickness is critical and typically ranges from 100-300 nm. d. Allow the film to dry slowly in the glove box.

4. Cathode Deposition: a. Transfer the substrates into a thermal evaporator chamber connected to the glove box. b. Evacuate the chamber to a high vacuum (<10⁻⁶ Torr). c. Sequentially deposit a thin layer of a low work function material (e.g., calcium, ~20 nm) followed by a thicker layer of a stable metal (e.g., aluminum, ~100 nm) through a shadow mask to define the device area.

5. Device Encapsulation and Characterization: a. Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture. b. Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. c. From the J-V curve, extract key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Visualization: Organic Photovoltaic (OPV) Fabrication Workflow

This diagram outlines the layer-by-layer fabrication process of a standard organic solar cell.

OPV_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Device Finalization ito_glass ITO Glass Substrate cleaning Ultrasonic Cleaning (Water, Acetone, IPA) ito_glass->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone htl Spin-Coat HTL (PEDOT:PSS) uv_ozone->htl anneal_htl Anneal HTL (150°C) htl->anneal_htl active_layer Spin-Coat Active Layer (Donor:Acceptor Blend) anneal_htl->active_layer cathode Thermal Evaporation of Cathode (Ca/Al) active_layer->cathode encapsulate Encapsulation cathode->encapsulate test J-V Characterization (Solar Simulator) encapsulate->test pce PCE test->pce voc Voc test->voc jsc Jsc test->jsc ff FF test->ff

Fabrication and Characterization of an OPV Device.

Chemical Synthesis

Understanding the synthesis of this compound is critical for ensuring material purity and for developing novel derivatives. The industrial synthesis typically involves the chlorination of its precursor, Vat Blue 4 (Indanthrone).

Experimental Protocol: Synthesis of this compound from Vat Blue 4

This protocol is adapted from patent literature describing an industrial synthesis method.[3]

1. Reaction Setup: a. In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add an aromatic inert solvent such as o-dichlorobenzene (e.g., 3 parts by mass relative to Vat Blue 4). b. Add the solid Vat Blue 4 powder (1 part by mass) to the solvent to form a suspension. c. Heat the suspension to near the solvent's boiling point while bubbling nitrogen through it to remove residual water azeotropically. d. Cool the dehydrated suspension to 20-40°C.

2. Chlorination: a. Slowly add sulfonyl chloride (SO₂Cl₂) to the suspension. The molar ratio of Vat Blue 4 to sulfonyl chloride can range from 1:1.5 to 1:8. Maintain the temperature between 20-40°C during the addition. b. After the addition is complete, heat the reaction mixture to 70-90°C and maintain for several hours until the reaction is complete (monitored by a technique like thin-layer chromatography).

3. Product Isolation and Purification: a. Cool the reaction mixture and add water (1-10 parts by mass relative to the initial Vat Blue 4) to dilute the material. b. Adjust the pH of the aqueous phase to 7-10 by adding an alkali solution (e.g., sodium hydroxide). c. Heat the mixture to distill off the o-dichlorobenzene solvent via steam distillation. d. Filter the remaining aqueous suspension using a filter press. e. Wash the filter cake with hot water (70-90°C) until the filtrate pH is neutral (5-8). f. Dry the purified solid product to obtain this compound.

Visualization: Synthesis Pathway of this compound

The diagram below illustrates the chemical transformation from Vat Blue 4 to this compound.

Synthesis_Pathway vb4 Vat Blue 4 (Indanthrone) C₂₈H₁₄N₂O₄ vb6 This compound (3,3'-Dichloroindanthrone) C₂₈H₁₂Cl₂N₂O₄ vb4->vb6 1. SO₂Cl₂, o-dichlorobenzene 2. Heat (70-90°C) 3. H₂O, NaOH (Chlorination)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Vat Blue 6 (Indanthrone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Vat Blue 6, also known as Indanthrone, for research purposes. The following sections cover two primary synthesis methods: the dimerization of 2-aminoanthraquinone (B85984) and the chlorination of Vat Blue 4. This document includes detailed experimental procedures, quantitative data, and diagrams of the synthesis pathways and experimental workflow.

Method 1: Synthesis of this compound by Dimerization of 2-Aminoanthraquinone

This classic method involves the fusion of 2-aminoanthraquinone in a highly alkaline medium at elevated temperatures. An oxidizing agent is often employed to improve the yield.

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminoanthraquinone_1 2-Aminoanthraquinone Intermediate Dimerized Intermediate 2-Aminoanthraquinone_1->Intermediate 2-Aminoanthraquinone_2 2-Aminoanthraquinone 2-Aminoanthraquinone_2->Intermediate KOH Potassium Hydroxide (B78521) (KOH) KOH->Intermediate Heat 220-235 °C Heat->Intermediate Oxidizing_Agent Oxidizing Agent (e.g., KNO₃) Vat_Blue_6 This compound (Indanthrone) Oxidizing_Agent->Vat_Blue_6 Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->Vat_Blue_6 Oxidation

Caption: Synthesis of this compound via dimerization of 2-aminoanthraquinone.

Experimental Protocol

Materials:

Equipment:

  • High-temperature reaction vessel (e.g., a nickel or iron crucible)

  • Stirring apparatus

  • Heating mantle or furnace

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Fused Alkali Mixture: In a high-temperature reaction vessel, create a mixture of potassium hydroxide and sodium hydroxide (e.g., a 1:1 molar ratio). Heat the mixture to approximately 195-250 °C with stirring until a homogenous fused melt is obtained.

  • Addition of Reactant: Gradually add 2-aminoanthraquinone to the fused caustic alkali mixture with continuous stirring. For improved yields, an oxidizing agent such as potassium nitrate can be incorporated into the reaction mixture. The addition should be controlled to prevent excessive foaming.

  • Reaction: Heat the reaction mixture to a temperature between 220 and 245 °C and maintain it for 1 to 4 hours with stirring. The completion of the reaction is indicated by a change in the color of the melt.

  • Work-up: After the reaction is complete, carefully pour the hot reaction mixture into a large volume of water.

  • Isolation: Boil the aqueous suspension, and then filter the mixture to collect the crude this compound precipitate.

  • Purification: Wash the collected solid with hot water until the washings are neutral. Subsequently, wash with ethanol to remove any organic impurities.

  • Drying: Dry the purified product in an oven at 100-110 °C to a constant weight.

Quantitative Data
ParameterValueReference
Reaction Temperature220-250 °C[1][2]
Reaction Time1-4 hours[2]
Key Reagents2-aminoanthraquinone, KOH, NaOH[1][2]
Oxidizing AgentPotassium nitrate or Sodium chlorate[2]

Method 2: Synthesis of this compound by Chlorination of Vat Blue 4

This method represents a more modern and industrial approach, starting from Vat Blue 4 (Indanthrone) and introducing chlorine atoms to the molecule. The use of an aromatic inert solvent is a greener alternative to older methods that used sulfuric acid.

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions Vat_Blue_4 Vat Blue 4 (Indanthrone) Vat_Blue_6 This compound Vat_Blue_4->Vat_Blue_6 Sulfonyl_Chloride Sulfonyl Chloride (SO₂Cl₂) Sulfonyl_Chloride->Vat_Blue_6 Solvent Aromatic Inert Solvent (e.g., o-dichlorobenzene) Solvent->Vat_Blue_6 Heat 70-90 °C Heat->Vat_Blue_6

Caption: Synthesis of this compound via chlorination of Vat Blue 4.

Experimental Protocol

Materials:

  • Vat Blue 4 (Indanthrone)

  • o-dichlorobenzene (or another aromatic inert solvent like chlorobenzene)

  • Sulfonyl chloride (SO₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Water

Equipment:

  • Reaction flask with a condenser and stirring apparatus

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and flask

  • Filter paper

  • pH meter or pH paper

Procedure:

  • Suspension Preparation: In a reaction flask, add Vat Blue 4 solid to an aromatic inert solvent such as o-dichlorobenzene. The mass ratio of solvent to Vat Blue 4 can range from 2:1 to 10:1, with 2:1 to 4:1 being preferred. Stir the mixture to form a suspension.

  • Dehydration (Optional but Recommended): Heat the suspension to near the boiling point of the solvent to remove any water from the Vat Blue 4 starting material, which could react with the sulfonyl chloride. After dehydration, cool the mixture to 20-40 °C.

  • Chlorination: Slowly add sulfonyl chloride to the suspension via a dropping funnel, maintaining the temperature between 20-40 °C. The mole ratio of Vat Blue 4 to sulfonyl chloride can be between 1:1.5 and 1:8. After the addition is complete, heat the reaction mixture to 70-90 °C and maintain for several hours until the reaction is complete (monitoring by techniques like TLC is recommended).

  • Work-up: After the reaction, add water to the reaction mixture to dilute it. Adjust the pH of the solution to 7-10 using a sodium hydroxide solution.

  • Isolation and Purification: Heat the mixture to distill off the solvent via steam distillation. After the solvent is removed, filter the remaining aqueous mixture to collect the crude this compound. Wash the solid with hot water (70-90 °C) until the pH of the filtrate is between 5 and 8.

  • Drying: Dry the final product in an oven to obtain the purified this compound.

Quantitative Data
ParameterValueReference
Solvent to Vat Blue 4 Ratio (mass)2-10:1 (preferred 2-4:1)[3][4]
Vat Blue 4 to Sulfonyl Chloride Ratio (mole)1:1.5 to 1:8[3][4]
Chlorination Temperature70-90 °C[3][4]
YieldUp to 99.6%[4]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound in a research laboratory setting.

G Start Start Reactant_Prep Reactant and Solvent Preparation Start->Reactant_Prep Reaction Synthesis Reaction Reactant_Prep->Reaction Workup Reaction Work-up (Quenching, Neutralization) Reaction->Workup Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Washing, Recrystallization) Isolation->Purification Drying Drying Purification->Drying Characterization Product Characterization (e.g., NMR, IR, MS) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Vat Blue 6 Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known as C.I. This compound and C.I. 69825, is a synthetic anthraquinone (B42736) dye.[1] With the molecular formula C₂₈H₁₂Cl₂N₂O₄ and a molecular weight of 511.31 g/mol , it is traditionally utilized in the textile industry for its vibrant blue color and high fastness.[1] Its application in microscopy is a novel area of exploration. This document provides detailed protocols for the use of this compound as a fluorescent stain for cellular imaging, addressing its inherent hydrophobicity and providing methods for its application in a biological context.

This compound is virtually insoluble in water and most common organic solvents.[1][2] This property necessitates specialized preparation for its use in aqueous biological systems. Two primary approaches are presented: the use of a water-soluble derivative, "Solubilised this compound" (C.I. 69826), and a method for the dispersion of the hydrophobic form using the non-ionic surfactant Pluronic® F-127.

"Solubilised this compound" is a leuco sulfate (B86663) ester of this compound that is soluble in water, forming a yellow solution with yellow fluorescence.[3] This characteristic is the basis for its application as a fluorescent stain. Upon cellular uptake, it is hypothesized that intracellular enzymes may cleave the sulfate groups, leading to the precipitation of the insoluble this compound, thereby localizing the stain.

Data Presentation

The following table summarizes the key quantitative data for this compound and its solubilized form.

PropertyThis compoundSolubilised this compound
C.I. Name This compoundSolubilised this compound
C.I. Number 6982569826
CAS Number 130-20-12519-28-0
Molecular Formula C₂₈H₁₂Cl₂N₂O₄C₂₈H₁₄Cl₂N₂Na₂O₁₀S₂
Molecular Weight 511.31 g/mol 687.43 g/mol
Appearance Aquamarine blue powderYellow powder
Solubility in Water InsolubleSoluble
Fluorescence Not inherently fluorescent in its solid stateYellow fluorescence in solution
Excitation (Estimated) ~450 nm~450 nm
Emission (Estimated) ~530 nm~530 nm

Note: The excitation and emission wavelengths are estimated based on the observed yellow fluorescence. Optimal settings should be determined empirically on the specific microscopy system.

Experimental Protocols

Protocol 1: Staining with Solubilised this compound

This protocol is recommended for its simplicity due to the water-soluble nature of the dye.

Materials:

  • Solubilised this compound (C.I. 69826)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cells grown on coverslips or in imaging dishes

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of Solubilised this compound in sterile water.

    • Further dilute the stock solution in cell culture medium or PBS to a working concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the staining solution for 15-60 minutes at 37°C. Incubation time may need optimization.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS to remove unbound dye.

  • Fixation (Optional, for fixed-cell imaging):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Based on the yellow fluorescence, a filter set suitable for FITC or GFP (Excitation: ~450-490 nm, Emission: ~500-550 nm) is recommended as a starting point.

Protocol 2: Staining with this compound using Pluronic® F-127

This protocol is an alternative for using the water-insoluble form of this compound. Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of hydrophobic compounds in aqueous solutions.[4][5][6]

Materials:

  • This compound (C.I. 69825)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 20% solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cells grown on coverslips or in imaging dishes

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution in a microcentrifuge tube.[4]

    • Dilute this mixture in cell culture medium or buffer to a final this compound concentration of 1-10 µM.

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the staining solution for 15-60 minutes at 37°C.[5]

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS.

  • Fixation (Optional):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips and image as described in Protocol 1.

Mandatory Visualization

VatBlue6_Staining_Workflow Experimental Workflow for this compound Staining cluster_prep Stain Preparation cluster_staining Cellular Staining cluster_imaging Imaging prep_sol Protocol 1: Solubilised this compound (Water-soluble) cell_prep Wash cells with PBS prep_sol->cell_prep Use staining solution prep_disp Protocol 2: this compound with Pluronic® F-127 (Hydrophobic dispersion) prep_disp->cell_prep Use staining solution stain_cells Incubate with staining solution (15-60 min at 37°C) cell_prep->stain_cells wash_cells Wash cells to remove unbound dye stain_cells->wash_cells fixation Optional: Fix with 4% PFA wash_cells->fixation mounting Mount coverslip wash_cells->mounting For live-cell imaging fixation->mounting imaging Fluorescence Microscopy (Ex: ~450 nm, Em: ~530 nm) mounting->imaging

Caption: Workflow for this compound staining in microscopy.

Signaling_Pathway_Hypothesis Hypothesized Cellular Uptake and Staining Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular sol_vat_blue Solubilised this compound (Water-soluble, Fluorescent) enzymes Intracellular Enzymes (e.g., sulfatases) sol_vat_blue->enzymes Cellular Uptake insol_vat_blue Insoluble this compound (Precipitated, Localized Stain) enzymes->insol_vat_blue Enzymatic Cleavage

Caption: Hypothesized mechanism of Solubilised this compound.

References

Vat Blue 6 as a Redox Indicator in Titration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known by its Colour Index name C.I. 69825 and as Indanthrone, is a robust organic dye belonging to the anthraquinone (B42736) class. While extensively utilized in the textile industry for its excellent fastness properties, its inherent redox capabilities make it a candidate for application as a redox indicator in titrimetric analysis. The fundamental principle behind its use as an indicator lies in the reversible color change it undergoes during oxidation and reduction. The insoluble, vibrant blue oxidized form of this compound can be reduced to a soluble, distinctly colored leuco form. This transition between the two states can be harnessed to signify the endpoint of a redox titration.

This document provides detailed application notes and protocols for the utilization of this compound as a redox indicator, tailored for a scientific audience. Due to a lack of specific published data on the precise redox potential of this compound, the protocols provided are based on the general characteristics of vat dyes and serve as a foundational guide for researchers to adapt and validate in their specific applications.

Principle of Operation

The functionality of this compound as a redox indicator is centered on the following reversible reaction:

This compound (Oxidized, Blue, Insoluble) + ne⁻ ⇌ this compound (Reduced, Leuco form, Soluble)

In an alkaline medium, the insoluble blue pigment is reduced to its soluble leuco form, which typically presents as a greenish-yellow to reddish-blue color, depending on the pH.[1][2][3] This distinct and reversible color change provides a clear visual endpoint in a titration. The general leuco reduction potential for most vat dyes is in the range of -650 mV to -1000 mV, suggesting that this compound is suitable for titrations involving strong reducing agents or for monitoring highly reducing environments.[4]

Quantitative Data

While specific electrochemical data for this compound is not extensively available in the public domain, the following table summarizes its key chemical properties. Researchers are encouraged to determine the precise transition potential in their specific experimental matrix.

PropertyValueReference
Chemical Formula C₂₈H₁₂Cl₂N₂O₄[1]
Molecular Weight 511.31 g/mol [1]
Common Names C.I. This compound, C.I. 69825, Indanthrone[1]
Appearance (Oxidized) Aquamarine blue powder[1][3]
Solubility (Oxidized) Insoluble in water, acetone, ethanol[1][3]
Appearance (Reduced, Alkaline Leuco) Green-light yellow[1][3]
Appearance (Reduced, Acidic Leuco) Red-light blue[1][3]
General Leuco Reduction Potential Range for Vat Dyes -650 mV to -1000 mV[4]

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound as a redox indicator. It is recommended to perform preliminary tests to optimize the indicator concentration and observe the color change for the specific titration being performed.

Protocol 1: Preparation of this compound Indicator Solution (Leuco Form)

This protocol describes the "vatting" process, which converts the insoluble oxidized form of this compound into its soluble leuco form, ready for use as an indicator.

Materials:

  • This compound powder

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite)

  • Deionized water

  • Heating mantle or water bath

  • Stirring plate and stir bar

  • Beakers

  • Volumetric flask

Procedure:

  • Dispersion: In a 50 mL beaker, create a smooth paste of 0.5 g of this compound powder with a few milliliters of warm deionized water.

  • Alkaline Solution: In a separate 250 mL beaker, dissolve 2 g of sodium hydroxide in 100 mL of deionized water.

  • Vatting: a. Gently warm the alkaline solution to approximately 50-60°C using a heating mantle or water bath, with continuous stirring. b. Slowly add the this compound paste to the warm alkaline solution. c. Gradually add 2 g of sodium hydrosulfite to the mixture. The solution should change from blue to a greenish-yellow, indicating the formation of the soluble leuco dye. d. Continue to stir and maintain the temperature for 10-15 minutes to ensure complete reduction.

  • Storage: The prepared indicator solution should be used relatively fresh. For short-term storage, keep the solution in a tightly sealed, dark bottle to minimize air oxidation.

Protocol 2: General Redox Titration Using this compound Indicator

This protocol outlines the general steps for using the prepared this compound indicator solution in a redox titration. The specific titrant and analyte will depend on the experimental requirements.

Materials:

  • Prepared this compound indicator solution (leuco form)

  • Analyte solution

  • Standardized titrant solution (oxidizing or reducing agent)

  • Burette

  • Erlenmeyer flask

  • Stirring plate and stir bar

  • Standard laboratory glassware

Procedure:

  • Analyte Preparation: Pipette a known volume of the analyte solution into an Erlenmeyer flask. Dilute with deionized water if necessary.

  • Indicator Addition: Add 2-5 drops of the prepared this compound indicator solution to the analyte. The solution should adopt the color of the leuco form (e.g., greenish-yellow).

  • Titration: a. Fill the burette with the standardized titrant solution and record the initial volume. b. Slowly add the titrant to the analyte solution while continuously stirring. c. As the endpoint is approached, the color of the solution will begin to change. d. The endpoint is reached when the addition of a single drop of titrant causes a sharp and persistent color change to the blue color of the oxidized form of this compound.

  • Calculation: Record the final volume of the titrant used. Calculate the concentration of the analyte using the stoichiometry of the redox reaction.

Visualizations

The following diagrams illustrate the conceptual workflow and the chemical transformation of this compound.

G Workflow for Preparation and Use of this compound Indicator cluster_prep Indicator Preparation (Vatting) cluster_titration Titration Protocol A Disperse this compound in warm water C Combine and add reducing agent (Na₂S₂O₄) A->C B Prepare warm alkaline solution (NaOH) B->C D Formation of soluble Leuco this compound (Greenish-Yellow) C->D E Add Leuco this compound to analyte solution D->E Use as indicator F Titrate with oxidizing/reducing agent E->F G Observe color change at endpoint (to Blue) F->G H Calculate analyte concentration G->H G Redox Mechanism of this compound oxidized This compound (Oxidized Form) Insoluble, Blue reduced Leuco this compound (Reduced Form) Soluble, Greenish-Yellow oxidized->reduced + ne⁻ (Reduction) reduced->oxidized - ne⁻ (Oxidation)

References

Application Notes and Protocols: Vat Blue 6 in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vat Blue 6, a robust anthraquinone (B42736) dye, is emerging as a versatile material in advanced scientific research, extending beyond its traditional use in the textile industry. Its inherent chemical stability, light-fastness, and electrochemical properties make it a candidate for applications in organic electronics and energy conversion. These notes provide an overview of its application in Organic Field-Effect Transistors (OFETs) and Dye-Sensitized Solar Cells (DSSCs), including detailed experimental protocols and characterization methods.

This compound in Organic Field-Effect Transistors (OFETs)

Vat dyes, including those structurally similar to this compound, are being explored as organic semiconductors. Their planar, conjugated molecular structures are conducive to charge transport, a key requirement for active materials in electronic devices. While specific quantitative data for this compound in OFETs is not extensively documented in publicly available literature, the following protocols, adapted from research on similar vat dyes, can be applied.

Quantitative Data Summary
ParameterUnpurified Vat Blue 41x Purified Vat Blue 43x Purified Vat Blue 4
Hole Mobility (μh) ~1 x 10⁻⁵ cm²/Vs~5 x 10⁻⁴ cm²/Vs~1 x 10⁻³ cm²/Vs
Electron Mobility (μe) ~5 x 10⁻⁶ cm²/Vs~2 x 10⁻⁴ cm²/Vs~5 x 10⁻⁴ cm²/Vs
ON/OFF Ratio ~10³~10⁴>10⁵
Threshold Voltage (Vth) High and variableReduced and more stableLow and stable

Note: The performance of organic semiconductors is highly dependent on purity, thin-film morphology, and device architecture.[1][2]

Experimental Protocol: Fabrication of a Top-Gate, Bottom-Contact this compound OFET

This protocol describes the fabrication of an OFET using this compound as the active semiconductor layer.

Materials and Reagents:

  • This compound powder (purified by temperature gradient sublimation for best results)

  • Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)

  • Gold (Au) evaporation source

  • Organic dielectric material (e.g., Polymethyl methacrylate (B99206) - PMMA)

  • Anhydrous solvents (e.g., toluene, chlorobenzene)

  • Piranha solution (H₂SO₄:H₂O₂ mixture - Caution: Extremely corrosive and reactive )

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (N₂)

  • Substrate cleaning bath (ultrasonic bath)

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with oxygen plasma or a Piranha solution to create a hydrophilic surface.

  • Source-Drain Electrode Deposition:

    • Immediately transfer the cleaned substrates to a thermal evaporator.

    • Deposit a 50 nm thick layer of gold (Au) for the source and drain electrodes through a shadow mask to define the channel length (L) and width (W). A thin layer of chromium or titanium (5 nm) can be used as an adhesion layer for the gold.

  • This compound Thin Film Deposition:

    • Place the substrates with the patterned electrodes into a high-vacuum thermal evaporator.

    • Evaporate this compound powder from a heated crucible onto the substrates. The deposition rate should be slow (e.g., 0.1-0.2 Å/s) to ensure a well-ordered film. The substrate can be heated to optimize film crystallinity.

    • Deposit a film of approximately 50-100 nm thickness.

  • Dielectric Layer Deposition:

    • Prepare a solution of the gate dielectric (e.g., 2% PMMA in toluene).

    • Spin-coat the dielectric solution onto the this compound layer. The spin speed and time should be optimized to achieve the desired thickness (e.g., 400-600 nm).

    • Anneal the dielectric layer on a hotplate in a glovebox to remove residual solvent (e.g., 90°C for 30 minutes).

  • Gate Electrode Deposition:

    • Return the device to the thermal evaporator.

    • Deposit a top gate electrode (e.g., 80 nm of Aluminum) through a shadow mask aligned over the channel region.

  • Characterization:

    • Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics in an inert atmosphere to determine the charge carrier mobility, ON/OFF ratio, and threshold voltage.

Visualization of OFET Fabrication Workflow

OFET_Fabrication cluster_prep Substrate Preparation cluster_active Active Layer & Dielectric cluster_final Device Finalization sub_clean Substrate Cleaning (Si/SiO2) electrode_dep Source/Drain Electrode Deposition (Au) sub_clean->electrode_dep vb6_dep This compound Deposition electrode_dep->vb6_dep dielectric_dep Dielectric Deposition (PMMA) vb6_dep->dielectric_dep gate_dep Gate Electrode Deposition (Al) dielectric_dep->gate_dep characterization Electrical Characterization gate_dep->characterization

Workflow for the fabrication of a this compound based OFET.

This compound in Dye-Sensitized Solar Cells (DSSCs)

The strong light absorption properties of this compound make it a potential candidate for use as a sensitizer (B1316253) in DSSCs.[3] In a DSSC, the dye absorbs light, leading to the generation of an electron-hole pair. The electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the flow of current.

Quantitative Data Summary
ParameterTypical Range for Organic Dye DSSCs
Power Conversion Efficiency (PCE) 1% - 9%
Short-Circuit Current Density (Jsc) 2 - 15 mA/cm²
Open-Circuit Voltage (Voc) 0.5 - 0.8 V
Fill Factor (FF) 0.5 - 0.75

Note: The efficiency of DSSCs is highly dependent on the dye's absorption spectrum, the quality of the TiO₂ photoanode, the electrolyte composition, and the counter electrode material.[4][5][6]

Experimental Protocol: Fabrication of a this compound DSSC

This protocol outlines the steps for constructing a DSSC using this compound as the photosensitizer.

Materials and Reagents:

  • This compound

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) nanoparticle paste (e.g., P25)

  • Iodide/triiodide-based liquid electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

  • Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol) or carbon soot

  • Anhydrous ethanol (B145695) and acetonitrile (B52724)

  • Surfactant (e.g., Triton X-100)

  • Adhesive polymer spacer (e.g., Surlyn)

Equipment:

  • Screen printer or doctor blade coater

  • Furnace capable of reaching 500°C

  • Hot plate

  • Solar simulator (AM 1.5G)

  • Potentiostat/Galvanostat for I-V measurements

Procedure:

  • Photoanode Preparation (TiO₂ Electrode):

    • Clean FTO glass substrates by sonicating in detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste to the conductive side of the FTO glass using a doctor blade or screen printing.

    • Dry the TiO₂ film at 125°C for 5 minutes.

    • Sinter the TiO₂ film in a furnace by gradually heating to 450-500°C and maintaining that temperature for 30 minutes to ensure good particle necking and removal of organic binders.

    • Allow the film to cool to approximately 80°C.

  • Dye Sensitization:

    • Prepare a dye solution by dissolving this compound in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol).

    • Immerse the warm TiO₂ electrode in the this compound solution and leave it for 12-24 hours at room temperature in a dark environment to allow for dye adsorption onto the TiO₂ surface.

    • After sensitization, rinse the electrode with anhydrous ethanol to remove any non-adsorbed dye molecules.

  • Counter Electrode Preparation:

    • Clean another FTO glass substrate.

    • Deposit a thin layer of platinum by spin-coating the H₂PtCl₆ solution and then heating it at 400°C for 15 minutes, or by depositing a layer of carbon soot from a candle flame.

  • DSSC Assembly:

    • Place a thin polymer spacer (e.g., Surlyn) around the dye-sensitized area of the photoanode.

    • Place the counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Heat the assembly on a hot plate at around 100°C while applying gentle pressure to seal the cell.

    • Introduce the electrolyte into the cell through small pre-drilled holes in the counter electrode using a vacuum backfilling method.

    • Seal the holes with a small piece of Surlyn and a coverslip.

  • Characterization:

    • Mask the cell to define a precise active area.

    • Measure the current-voltage (I-V) characteristics of the DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the PCE, Jsc, Voc, and FF.

Visualization of DSSC Working Principle

DSSC_Principle cluster_device DSSC Structure cluster_process Electron Flow FTO1 FTO Glass TiO2 TiO2 Nanoparticles + this compound Dye Electrolyte Electrolyte (I⁻/I₃⁻) e_injection 1. Light Absorption & Electron Injection Pt_Counter Pt Counter Electrode FTO2 FTO Glass e_regeneration 3. Electrolyte Regeneration Light Sunlight (hν) Light->e_injection e_transport 2. Electron Transport e_injection->e_transport e⁻ e_load External Load e_transport->e_load e⁻ e_load->e_regeneration e⁻ dye_regeneration 4. Dye Regeneration e_regeneration->dye_regeneration I⁻ dye_regeneration->e_injection I₃⁻

Principle of operation for a this compound Dye-Sensitized Solar Cell.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Vat Blue 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the theoretical and practical considerations for the functionalization of nanoparticles with Vat Blue 6, a vibrant blue anthraquinone-based vat dye. Due to its inherent insolubility in aqueous and most common organic solvents, conventional nanoparticle functionalization methods require significant adaptation. These notes outline potential strategies for achieving stable dye-nanoparticle conjugates, including encapsulation and surface modification approaches. Detailed hypothetical protocols for these methods are provided, along with recommended characterization techniques to validate successful functionalization. The challenges and critical parameters for each step are discussed to guide researchers in developing robust and reproducible protocols for their specific nanoparticle system.

Introduction to this compound and Nanoparticle Functionalization

This compound, also known as C.I. 69825, is a synthetic organic dye with excellent color fastness and stability.[1][2] Its chemical structure, C₂₈H₁₂Cl₂N₂O₄, contributes to its robust and vibrant blue color.[3][4] Primarily used in the textile industry for dyeing cotton and other cellulosic fibers, its application in nanomedicine and bio-imaging has been limited due to its poor solubility.[1][4][5] Functionalizing nanoparticles with dyes like this compound can enable their use as contrast agents in imaging applications or as fiducial markers for tracking drug delivery systems.

Nanoparticle functionalization is the process of modifying the surface of nanoparticles to impart desired chemical, physical, or biological properties.[6][7] This can be achieved through covalent or non-covalent interactions, including adsorption, encapsulation, or direct conjugation of molecules to the nanoparticle surface.[8][9] The choice of functionalization strategy is highly dependent on the properties of both the nanoparticle and the molecule to be attached.

The primary challenge in functionalizing nanoparticles with this compound is its insolubility in water and common organic solvents.[1][3][10] This necessitates the use of specialized protocols that can either solubilize the dye temporarily or encapsulate it within a carrier that can be attached to the nanoparticle.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful functionalization strategy.

PropertyValueReferences
Chemical Formula C₂₈H₁₂Cl₂N₂O₄[3][4][11]
Molecular Weight 511.31 g/mol [3][4][11][12]
CAS Number 130-20-1[3][4][11][12]
Appearance Vivid blue powder[1][4]
Solubility Insoluble in water, acetone, ethanol, and toluene. Slightly soluble in hot chloroform (B151607) and pyridine (B92270).[1][4][11]
Chemical Stability Highly stable under normal conditions. Sensitive to strong acids and bases.[1]
Fastness Properties Excellent wash and light fastness.[1][2]

Proposed Functionalization Strategies and Protocols

Given the insolubility of this compound, two primary strategies are proposed: Encapsulation and Surface Adsorption via a Solubilized Intermediate .

Strategy 1: Encapsulation of this compound within a Polymeric Shell

This approach involves encapsulating the dye within a polymer that can then be used to coat the nanoparticle. This method physically entraps the dye, preventing it from leaching while providing a functional surface for further modifications.

Experimental Workflow for Encapsulation

G cluster_0 This compound Preparation cluster_1 Nanoparticle & Polymer Preparation cluster_2 Encapsulation Process vb6 This compound Powder solubilize Solubilization in Pyridine vb6->solubilize mix Mix this compound Solution with Polymer Solution solubilize->mix np Core Nanoparticles (e.g., Iron Oxide) emulsify Emulsification in Aqueous Phase np->emulsify polymer Amphiphilic Polymer (e.g., PLGA) dissolve_polymer Dissolve Polymer in Organic Solvent polymer->dissolve_polymer dissolve_polymer->mix mix->emulsify evaporate Solvent Evaporation emulsify->evaporate wash Washing and Purification evaporate->wash final_np This compound Encapsulated Nanoparticles wash->final_np

Caption: Workflow for encapsulating this compound.

Detailed Protocol:

  • Preparation of this compound Solution:

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of hot pyridine with vigorous stirring until fully dissolved. Maintain the temperature to prevent precipitation.

  • Preparation of Polymer Solution:

    • Dissolve 50 mg of an amphiphilic polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA) in 5 mL of a suitable organic solvent like dichloromethane (B109758) (DCM).

  • Encapsulation:

    • Add the hot this compound solution to the polymer solution and mix thoroughly.

    • Prepare an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA).

    • Add the organic dye-polymer mixture dropwise to the aqueous phase while sonicating or homogenizing to form an oil-in-water emulsion.

    • Introduce the core nanoparticles (e.g., 10 mg of iron oxide nanoparticles dispersed in water) to the emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent (DCM and pyridine). This will lead to the precipitation of the polymer, encapsulating the dye and coating the nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated dye.

    • Resuspend the final this compound-functionalized nanoparticles in a suitable buffer (e.g., PBS).

Strategy 2: Surface Adsorption using the Leuco-form of this compound

This strategy leverages the traditional vat dyeing process, where the insoluble dye is chemically reduced to a soluble "leuco" form.[1][4] This soluble form can then be adsorbed onto the nanoparticle surface, followed by re-oxidation to the insoluble, vibrant blue form. This method is particularly suited for nanoparticles with surfaces that can interact with the leuco-dye.

Experimental Workflow for Surface Adsorption

G cluster_0 This compound Reduction cluster_1 Nanoparticle Preparation cluster_2 Functionalization and Oxidation vb6 This compound Powder reduction Reduction to Soluble Leuco Form (alkaline + sodium hydrosulfite) vb6->reduction incubate Incubate Nanoparticles with Leuco-Vat Blue 6 reduction->incubate np Surface-Modified Nanoparticles (e.g., Amine-functionalized) disperse_np Disperse in Deoxygenated Buffer np->disperse_np disperse_np->incubate oxidize Oxidation (Air or Oxidizing Agent) incubate->oxidize wash Washing and Purification oxidize->wash final_np This compound Surface-Functionalized Nanoparticles wash->final_np

Caption: Workflow for surface functionalization.

Detailed Protocol:

  • Preparation of Leuco-Vat Blue 6:

    • In a nitrogen-purged environment, disperse 5 mg of this compound in 10 mL of deoxygenated 0.1 M NaOH.

    • Slowly add a reducing agent, such as sodium hydrosulfite, until the blue color disappears and a greenish-yellow solution (the leuco form) is obtained.[4]

  • Nanoparticle Preparation:

    • Disperse 20 mg of surface-modified nanoparticles (e.g., amine-functionalized silica (B1680970) nanoparticles) in 20 mL of deoxygenated deionized water. The surface modification should be chosen to have an affinity for the leuco-dye.

  • Functionalization:

    • Under an inert atmosphere, add the leuco-Vat Blue 6 solution to the nanoparticle dispersion.

    • Allow the mixture to incubate for 1-2 hours with gentle stirring to facilitate the adsorption of the leuco-dye onto the nanoparticle surface.

  • Re-oxidation and Purification:

    • Expose the mixture to air or introduce a mild oxidizing agent (e.g., hydrogen peroxide) to re-oxidize the leuco-dye back to its insoluble blue form on the nanoparticle surface.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles extensively with deionized water and then with a suitable organic solvent (e.g., ethanol) to remove any non-adsorbed dye.

    • Resuspend the final product in the desired buffer.

Characterization of this compound-Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to determine the properties of the resulting nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic diameter and Polydispersity Index (PDI)An increase in hydrodynamic diameter compared to unfunctionalized nanoparticles, with a low PDI indicating a stable dispersion.[13]
Transmission Electron Microscopy (TEM) Nanoparticle size, morphology, and presence of a coatingVisualization of a core-shell structure (for encapsulation) or a uniform coating on the nanoparticle surface.[13]
UV-Visible Spectroscopy Absorbance spectrumAppearance of characteristic absorbance peaks for this compound in the nanoparticle sample, confirming its presence.[13]
Fluorescence Spectroscopy Emission spectrumIf this compound is fluorescent, detection of its characteristic emission spectrum from the nanoparticle sample.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonds and functional groupsAppearance of vibrational bands corresponding to this compound and any polymers or linkers used, confirming their presence on the nanoparticle.[14]
Zeta Potential Measurement Surface chargeA change in the zeta potential of the nanoparticles after functionalization, indicating a modification of the surface chemistry.
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureQuantification of the amount of dye and polymer attached to the nanoparticles based on their thermal decomposition profiles.

Conclusion

The functionalization of nanoparticles with the highly insoluble dye this compound presents a significant challenge that requires non-conventional approaches. The proposed strategies of encapsulation and surface adsorption via a solubilized intermediate offer viable pathways for creating stable this compound-nanoparticle conjugates. The choice of method will depend on the specific type of nanoparticle and the desired final application. Rigorous characterization is paramount to validate the success of the functionalization process and to understand the properties of the novel nanomaterial. These application notes provide a foundational framework for researchers to develop and optimize protocols for harnessing the unique properties of this compound in the realm of nanotechnology.

References

Application Notes and Protocols for the Electrocatalysis of Vat Blue 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical reduction, or electrocatalysis, of Vat Blue 6. Electrocatalysis offers a more environmentally benign and controllable alternative to traditional chemical reducing agents, such as sodium dithionite, for the conversion of insoluble vat dyes into their soluble leuco form.[1][2][3][4] The protocols outlined below describe both indirect and direct electrochemical reduction methods.

This compound, an anthraquinone (B42736) dye, requires reduction to its water-soluble leuco form before it can be applied in dyeing processes or other applications.[5][6] This transformation is a critical step, and electrochemistry provides a precise and efficient means to achieve this.[7]

Experimental Principles

The electrocatalysis of this compound involves the transfer of electrons to the dye molecule, converting the quinone groups into their reduced hydroquinone (B1673460) form. This can be achieved through two primary methods:

  • Indirect Electrocatalysis: This method employs a redox mediator, such as an iron-triethanolamine (Fe-TEA) complex, in the electrolyte solution.[3][8] The mediator is first reduced at the cathode and then, in turn, reduces the dispersed this compound particles in the bulk solution.[7] This approach is particularly useful for reducing insoluble dye particles that have poor contact with the electrode surface.

  • Direct Electrocatalysis: In this method, the this compound particles are reduced directly at the surface of the cathode.[2][7] This requires an electrode with a high surface area, such as carbon felt or graphite (B72142) granules, to ensure efficient electron transfer.[1][9] For anthraquinone dyes, this is typically a two-step, two-electron reduction process.[1][10]

Quantitative Data Summary

The following tables summarize key experimental parameters for the electrocatalysis of vat dyes. These values are based on literature for similar dyes and should be optimized for the specific case of this compound.

Table 1: Parameters for Indirect Electrocatalysis of Vat Dyes

ParameterValueSource(s)
Mediator System Iron (III) Sulfate (B86663) - Triethanolamine (Fe-TEA)[3][8]
Fe₂(SO₄)₃ Concentration5 g/L[3]
Triethanolamine (TEA) Conc.30 g/L[3]
Electrolyte
Sodium Hydroxide (B78521) (NaOH)20 g/L[3]
Electrochemical Cell
TypeDivided Cell[8]
Cathode MaterialCarbon Fiber[11]
Anode MaterialPlatinum or Graphite[11]
Reference ElectrodeAg/AgCl[10][11]
Operating Conditions
Current Density1 A·dm⁻²[3]
Temperature50°C[3]

Table 2: Parameters for Direct Electrocatalysis of Vat Dyes

ParameterValueSource(s)
Electrolyte
Supporting ElectrolyteSodium Sulfate (Na₂SO₄) or Sodium Chloride (NaCl)[11]
Alkaline MediumSodium Hydroxide (NaOH)[11]
Electrochemical Cell
TypeUndivided or Divided Cell
Cathode MaterialCarbon Felt or Graphite Granules[1][9]
Anode MaterialPlatinum or Graphite[11]
Reference ElectrodeAg/AgCl[10][11]
Operating Conditions
Applied PotentialApprox. -700 to -900 mV (vs. Ag/AgCl)[10]
TemperatureAmbient to 60°C

Experimental Protocols

Protocol 1: Indirect Electrocatalysis of this compound using an Iron-Triethanolamine Mediator

This protocol describes the reduction of this compound using a regenerable Fe-TEA redox couple.

Materials and Equipment:

  • Electrochemical Cell: A divided H-type cell with a cation exchange membrane.

  • Electrodes: Carbon fiber cathode, platinum or graphite plate anode, and an Ag/AgCl reference electrode.

  • Power Supply: Potentiostat/Galvanostat.

  • Dyeing Vessel: A separate vessel connected to the catholyte compartment via a peristaltic pump.

  • Chemicals: this compound powder, Iron (III) sulfate (Fe₂(SO₄)₃), Triethanolamine (TEA), Sodium hydroxide (NaOH), and Sodium sulfate (Na₂SO₄).

Procedure:

  • Anolyte Preparation: Fill the anolyte compartment with an aqueous solution of sodium sulfate (e.g., 0.5 M Na₂SO₄).

  • Catholyte (Mediator) Preparation: In the catholyte compartment, prepare the mediator solution by dissolving NaOH (20 g/L), Fe₂(SO₄)₃ (5 g/L), and TEA (30 g/L) in deionized water.[3]

  • Dye Bath Preparation: In the separate dyeing vessel, create a dispersion of this compound powder in an alkaline solution (e.g., 5 g/L NaOH).

  • Electrochemical Reduction:

    • Circulate the dye bath through the catholyte compartment using a peristaltic pump.

    • Apply a constant current density of approximately 1 A·dm⁻² to the cell.[3]

    • Monitor the redox potential of the catholyte. A stable, negative potential indicates the reduction of the Fe(III)-TEA complex to Fe(II)-TEA, which in turn reduces the this compound.

  • Analysis:

    • Periodically take samples from the dye bath.

    • Observe the color change from the initial blue dispersion to the color of the soluble leuco form.

    • To quantify the reduction, dilute the sample with deoxygenated water under an inert atmosphere and measure the absorbance using a UV-Vis spectrophotometer. A shift in the maximum absorption wavelength (λmax) will confirm the formation of the leuco dye.[12]

G cluster_prep Preparation cluster_cell Electrochemical Cell cluster_process Process cluster_analysis Analysis Anolyte (Na2SO4) Anolyte (Na2SO4) Anode Compartment Anode Compartment Anolyte (Na2SO4)->Anode Compartment Catholyte (Fe(III)-TEA, NaOH) Catholyte (Fe(III)-TEA, NaOH) Cathode Compartment Cathode Compartment Catholyte (Fe(III)-TEA, NaOH)->Cathode Compartment Dye Bath (this compound, NaOH) Dye Bath (this compound, NaOH) Dye Bath (this compound, NaOH)->Cathode Compartment Circulate Sample Collection Sample Collection Dye Bath (this compound, NaOH)->Sample Collection Cathode Compartment->Dye Bath (this compound, NaOH) Return Apply Current Apply Current Cathode Compartment->Apply Current Fe(III)-TEA -> Fe(II)-TEA Mediator Reduction at Cathode Apply Current->Fe(III)-TEA -> Fe(II)-TEA Fe(II)-TEA Fe(II)-TEA This compound -> Leuco Form Dye Reduction in Solution Fe(II)-TEA->this compound -> Leuco Form e- transfer UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Collection->UV-Vis Spectroscopy

Workflow for Indirect Electrocatalysis of this compound.
Protocol 2: Direct Electrocatalysis of this compound

This protocol details the direct reduction of this compound on a high-surface-area cathode.

Materials and Equipment:

  • Electrochemical Cell: An undivided or divided electrochemical cell.

  • Electrodes: Carbon felt cathode, platinum or graphite anode, and an Ag/AgCl reference electrode.

  • Power Supply: Potentiostat/Galvanostat.

  • Chemicals: this compound powder, Sodium hydroxide (NaOH), and Sodium sulfate (Na₂SO₄) as a supporting electrolyte.

Procedure:

  • Dye Bath Preparation: Prepare a suspension of this compound in an aqueous solution containing NaOH for alkalinity and Na₂SO₄ as the supporting electrolyte directly in the electrochemical cell.

  • Electrochemical Reduction:

    • Immerse the carbon felt cathode, anode, and reference electrode in the dye bath.

    • Apply a constant potential in the range of -700 mV to -900 mV versus Ag/AgCl.[10] This potential may need to be optimized by first performing cyclic voltammetry to determine the reduction potential of this compound under the specific conditions.

    • Stir the solution to ensure good contact between the dye particles and the cathode surface.

  • Analysis:

    • Monitor the reaction by observing the color change of the solution and the dissolution of the dye particles.

    • Quantify the formation of the leuco dye using UV-Vis spectrophotometry as described in Protocol 1.[12]

G cluster_prep Preparation cluster_cell Electrochemical Cell cluster_process Process cluster_analysis Analysis Dye Bath (this compound, NaOH, Na2SO4) Dye Bath (this compound, NaOH, Na2SO4) Carbon Felt Cathode Carbon Felt Cathode Dye Bath (this compound, NaOH, Na2SO4)->Carbon Felt Cathode Immerse Anode Anode Dye Bath (this compound, NaOH, Na2SO4)->Anode Immerse Reference Electrode Reference Electrode Dye Bath (this compound, NaOH, Na2SO4)->Reference Electrode Immerse Sample Collection Sample Collection Dye Bath (this compound, NaOH, Na2SO4)->Sample Collection Apply Potential Apply Potential Carbon Felt Cathode->Apply Potential Direct Reduction This compound + 2e- -> Leuco Form (at Cathode Surface) Apply Potential->Direct Reduction UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Collection->UV-Vis Spectroscopy

Workflow for Direct Electrocatalysis of this compound.

Safety Precautions

  • Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses), should be followed.

  • Handle sodium hydroxide with care as it is corrosive.

  • Ensure proper ventilation when working with organic solvents or other volatile chemicals.

  • The leuco form of vat dyes can be sensitive to air, and re-oxidation can occur.[12] For applications requiring the stable leuco form, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

References

Vat Blue 6: Application and Protocols for Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Vat Blue 6, also known as Indanthrone, is a large, planar, and highly conjugated organic molecule historically used as a robust dye in the textile industry.[1][2] Its inherent photophysical properties, including strong light absorption in the visible spectrum and potential for electron transport, have led to its investigation as a candidate for applications in organic electronics, particularly in the field of organic photovoltaics (OPVs).[1] While comprehensive studies detailing high-efficiency OPV devices based on this compound are limited in publicly accessible literature, its molecular structure suggests its potential as a non-fullerene acceptor (NFA) material.

The core structure of this compound, an anthraquinone (B42736) derivative, provides good thermal stability.[3] For use in OPVs, this molecule would typically be paired with an electron-donating material (a conjugated polymer or another small molecule) to form the photoactive bulk heterojunction (BHJ) layer of a solar cell.[4][5] The performance of such a device would be highly dependent on the energy level alignment between the donor and this compound, the morphology of the blend, and the charge carrier mobility within the active layer.

One of the primary challenges for utilizing this compound in solution-processed OPVs is its characteristically low solubility in common organic solvents.[1] To overcome this, chemical modification of the this compound backbone with solubilizing side chains would likely be necessary to achieve the required solution processability for spin-coating or printing techniques used in OPV fabrication. Such modifications can also be used to tune the material's electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, to better match with potential donor materials and optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the resulting solar cell.

Data Presentation

Table 1: Photovoltaic Performance Parameters of this compound-Based Devices

Donor MaterialAcceptor MaterialDevice ArchitectureOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
P3HTThis compoundConventionalData not availableData not availableData not availableData not available
PTB7-ThThis compoundInvertedData not availableData not availableData not availableData not available
User-defined DonorThis compound DerivativeUser-defined Architecture

Table 2: Material Properties of this compound and Potential Donor Polymers

MaterialHOMO [eV]LUMO [eV]Optical Bandgap (Eg) [eV]
This compoundRequires experimental determinationRequires experimental determinationRequires experimental determination
P3HT~ -5.0~ -3.0~ 2.0
PTB7-Th~ -5.15~ -3.65~ 1.5

Experimental Protocols

The following are detailed, generalized protocols for the fabrication and characterization of organic photovoltaic devices using a small molecule acceptor like this compound. These protocols are based on standard procedures reported in the literature for similar devices and should be adapted and optimized for the specific materials and equipment used.

Protocol 1: Fabrication of a Bulk Heterojunction Organic Solar Cell

1. Substrate Preparation:

  • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • Dry the substrates with a stream of nitrogen gas.
  • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any organic residues.

2. Hole Transport Layer (HTL) Deposition:

  • Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate via spin-coating at 3000 rpm for 60 seconds.
  • Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.

3. Active Layer Preparation and Deposition:

  • Prepare a solution of the donor polymer (e.g., P3HT) and this compound (or a soluble derivative) in a suitable solvent (e.g., chlorobenzene, dichlorobenzene, or chloroform). The ratio of donor to acceptor will need to be optimized (e.g., 1:0.8, 1:1, 1:1.2 by weight).
  • The concentration of the solution will also require optimization, typically in the range of 10-20 mg/mL.
  • Stir the solution at an elevated temperature (e.g., 40-60°C) for several hours to ensure complete dissolution.
  • Filter the solution through a 0.45 µm PTFE filter.
  • Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-200 nm).
  • Anneal the active layer at a temperature optimized for the specific donor:acceptor blend (e.g., 80-150°C) to improve the morphology and crystallinity.

4. Cathode Deposition:

  • Transfer the substrates into a thermal evaporator.
  • Deposit a thin layer of a low work function metal (e.g., Calcium, 20 nm) followed by a thicker layer of a more stable metal (e.g., Aluminum, 100 nm) at a pressure below 10-6 Torr. The deposition rate should be carefully controlled.

5. Device Encapsulation:

  • Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.

Protocol 2: Characterization of Organic Solar Cell Performance

1. Current Density-Voltage (J-V) Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm2 (AM 1.5G spectrum).
  • Measure the current density as a function of voltage using a source meter.
  • From the J-V curve, extract the key performance parameters: Voc, Jsc, FF, and PCE.

2. External Quantum Efficiency (EQE) Measurement:

  • Use a dedicated EQE system with a calibrated silicon photodiode.
  • Measure the ratio of collected charge carriers to incident photons at different wavelengths.
  • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc, which should be consistent with the value obtained from the J-V measurement.

Mandatory Visualizations

G cluster_device OPV Device Architecture cluster_energy Energy Level Diagram Glass Glass Substrate ITO ITO (Anode) Glass->ITO HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (Donor:this compound) HTL->ActiveLayer Cathode Cathode (e.g., Ca/Al) ActiveLayer->Cathode Exciton Exciton Generation ActiveLayer->Exciton in Donor ITO_level ITO HTL_HOMO HTL HOMO Donor_HOMO Donor HOMO Acceptor_HOMO Acceptor HOMO (this compound) Donor_LUMO Donor LUMO Cathode_level Cathode Acceptor_LUMO Acceptor LUMO (this compound) Light Incident Light (Photons) Light->ActiveLayer Absorption ChargeSeparation Charge Separation at Donor/Acceptor Interface Exciton->ChargeSeparation Hole Hole Transport ChargeSeparation->Hole Electron Electron Transport ChargeSeparation->Electron Hole->HTL to Anode Electron->Cathode to Cathode

Caption: OPV device architecture and charge generation process.

G cluster_prep Device Fabrication Workflow cluster_char Characterization A Substrate Cleaning (ITO Glass) B UV-Ozone Treatment A->B C HTL Deposition (PEDOT:PSS Spin-Coating) B->C D HTL Annealing C->D F Active Layer Deposition (Spin-Coating) D->F E Active Layer Preparation (Donor + this compound Solution) E->F G Active Layer Annealing F->G H Cathode Deposition (Thermal Evaporation) G->H I Encapsulation H->I J J-V Measurement (Solar Simulator) I->J K EQE Measurement I->K

References

Application Notes and Protocols for the Spectroscopic Analysis of Vat Blue 6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vat Blue 6, also known as C.I. 69825, is an anthraquinone (B42736) dye recognized for its exceptional fastness properties in textile applications.[1] Its inherent insolubility in water and common organic solvents presents a significant challenge for quantitative analysis using standard spectroscopic techniques.[2][3] These application notes provide a detailed protocol for the preparation of this compound solutions for accurate and reproducible spectroscopic measurements.

The methodology hinges on the chemical reduction of the insoluble this compound into its water-soluble "leuco" form in an alkaline environment.[2] This transformation allows for the application of UV-Visible spectroscopy to determine the concentration of the dye in solution, a critical parameter in various research and development settings.

Materials and Equipment

Reagents:

  • This compound powder (C₂₈H₁₂Cl₂N₂O₄, Molecular Weight: 511.31 g/mol )[4]

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄), also known as Sodium Dithionite

  • Deionized water

  • (Optional) An inert gas, such as nitrogen or argon, for purging

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks (various sizes)

  • Pipettes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Water bath or heating mantle

  • pH meter

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound solutions for spectroscopic analysis.

ParameterValue/RangeNotes
Solvent Alkaline aqueous solutionThis compound is insoluble in water and most organic solvents.
Solubilizing Agent Sodium Hydroxide (NaOH)Creates the necessary alkaline environment.
Reducing Agent Sodium Hydrosulfite (Na₂S₂O₄)Reduces this compound to its soluble leuco form.
Typical Vatting Temperature 50 - 60 °CThe optimal temperature for the reduction reaction.[1]
pH of Solution > 11Essential for maintaining the stability of the leuco form.
Wavelength of Maximum Absorbance (λmax) To be determined empirically (approx. 600-700 nm)The λmax should be determined by scanning the prepared leuco solution.

Experimental Protocols

Preparation of a 1 M Sodium Hydroxide Solution
  • Carefully weigh 40.00 g of NaOH pellets.

  • Dissolve the pellets in approximately 800 mL of deionized water in a 1 L volumetric flask.

  • Once the solution has cooled to room temperature, dilute to the 1 L mark with deionized water and mix thoroughly.

Preparation of a this compound Stock Solution (e.g., 100 mg/L)

This protocol describes the preparation of the soluble leuco form of this compound. Due to the potential for re-oxidation by atmospheric oxygen, it is recommended to prepare these solutions fresh and, if possible, work under an inert atmosphere.

  • Accurately weigh 10.0 mg of this compound powder and place it into a 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water.

  • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

  • While stirring, add 2.0 mL of the 1 M NaOH solution.

  • Gently heat the solution to 50-60 °C using a water bath or heating mantle.

  • Carefully add 1.0 g of sodium hydrosulfite to the solution. The color should change as the this compound is reduced to its soluble leuco form.

  • Continue stirring at 50-60 °C for 15-20 minutes to ensure complete reduction.

  • Allow the solution to cool to room temperature.

  • Remove the magnetic stir bar and dilute the solution to the 100 mL mark with deionized water. Mix thoroughly.

Preparation of Standard Solutions for Calibration Curve
  • From the 100 mg/L stock solution, prepare a series of standard solutions by serial dilution. For example, prepare standards with concentrations of 5, 10, 15, 20, and 25 mg/L.

  • For each standard, use a solution of NaOH and sodium hydrosulfite at the same concentration as the stock solution as the diluent to maintain the stability of the leuco form.

Spectroscopic Measurement
  • Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 400-800 nm) to determine the λmax of the leuco-Vat Blue 6.

  • Use a blank solution containing the same concentration of NaOH and sodium hydrosulfite as the standard solutions to zero the spectrophotometer.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the unknown sample (prepared using the same procedure as the stock solution) and determine its concentration from the calibration curve.

Diagrams

experimental_workflow cluster_preparation Solution Preparation cluster_analysis Spectroscopic Analysis weigh_vat_blue Weigh this compound Powder add_water Add Deionized Water weigh_vat_blue->add_water add_naoh Add NaOH Solution add_water->add_naoh heat_solution Heat to 50-60°C add_naoh->heat_solution add_hydrosulfite Add Sodium Hydrosulfite heat_solution->add_hydrosulfite stir_reduce Stir for 15-20 min add_hydrosulfite->stir_reduce cool_solution Cool to Room Temperature stir_reduce->cool_solution dilute_to_volume Dilute to Final Volume cool_solution->dilute_to_volume prepare_standards Prepare Standard Dilutions dilute_to_volume->prepare_standards determine_lambda_max Determine λmax prepare_standards->determine_lambda_max measure_absorbance Measure Absorbance of Standards determine_lambda_max->measure_absorbance plot_calibration_curve Plot Calibration Curve measure_absorbance->plot_calibration_curve measure_unknown Measure Unknown Sample Absorbance plot_calibration_curve->measure_unknown determine_concentration Determine Concentration measure_unknown->determine_concentration

Caption: Workflow for preparing and analyzing this compound solutions.

Troubleshooting and Considerations

  • Precipitation: If a precipitate forms, it may indicate incomplete reduction or re-oxidation. Ensure that the sodium hydrosulfite is fresh and that the solution is sufficiently alkaline.

  • Color Fading: A fading of the leuco solution's color indicates re-oxidation by atmospheric oxygen. It is advisable to perform spectroscopic measurements promptly after preparation. For enhanced stability, solutions can be prepared with deoxygenated water and kept under an inert gas atmosphere.

  • Safety: Always handle sodium hydroxide and sodium hydrosulfite with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

References

Vat Blue 6: An Examination of its Potential as a Molecular Probe for Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that Vat Blue 6, also known as Indanthrone, is a robust vat dye with a long history of use in the textile industry. However, there is a notable absence of evidence supporting its direct application as a molecular probe for sensing. While its chemical structure, a derivative of anthraquinone (B42736), is found in some molecules used for sensing, this compound itself has not been established as a primary tool for analyte detection or biological imaging in a sensing capacity.

This document provides a detailed overview of the known properties and applications of this compound. Furthermore, it explores the general principles of how dye molecules and nanoparticles can be engineered for sensing applications, providing a framework for understanding the potential development of new molecular probes.

Properties and Primary Applications of this compound

This compound is a synthetic organic compound with the chemical formula C₂₈H₁₂Cl₂N₂O₄. It is characterized by its deep blue color and exceptional stability to light, washing, and chemical agents, which has made it a valuable colorant for textiles.

Key Properties:

  • Chemical Structure: A large, planar, polycyclic aromatic molecule based on the anthraquinone core.

  • Solubility: It is insoluble in water and most common organic solvents. For dyeing, it is reduced to a soluble "leuco" form in an alkaline solution.

  • Stability: Exhibits high photostability and chemical resistance.

  • Physical Appearance: A blue-green powder.

Primary Applications:

  • Textile Dyeing: The most common application is as a vat dye for cotton, wool, and other cellulosic fibers.

  • Pigment: Used as a pigment in paints, plastics, and high-quality enamels.

  • Optical Limiter: Its nonlinear optical properties have been noted, with potential use in laser protective filters.

General Principles of Molecular Probes in Sensing Applications

While this compound is not a recognized molecular probe, its core structure is part of a larger family of compounds, some of which are used in sensing. A molecular probe is a molecule that is designed to interact with a specific analyte and produce a measurable signal. The following sections describe common mechanisms.

Fluorescence-Based Sensing

Fluorescent molecular probes are widely used due to their high sensitivity. The sensing mechanism often relies on changes in the fluorescence properties of the probe upon interaction with an analyte.

  • Fluorescence Quenching: The analyte can decrease the fluorescence intensity of the probe.

  • Fluorescence Enhancement: The analyte can increase the fluorescence intensity of the probe.

  • Ratiometric Sensing: The probe exhibits a change in the ratio of fluorescence intensities at two different wavelengths, which can provide more accurate measurements.

Signaling Pathway for a Hypothetical Fluorescence Quenching Sensor:

Probe Fluorophore (this compound Derivative) Complex Probe-Analyte Complex (Non-fluorescent) Probe->Complex Binds Fluorescence Fluorescence Emission Probe->Fluorescence Emits Light Analyte Analyte Analyte->Complex Binds NoFluorescence Quenched Fluorescence Complex->NoFluorescence No Light Emission Light Excitation Light Light->Probe Light->Complex

A hypothetical fluorescence quenching mechanism.
Colorimetric Sensing

Colorimetric sensors produce a change in color that is visible to the naked eye upon interaction with an analyte. This method is often used for rapid and simple qualitative or semi-quantitative analysis. The change in color is due to alterations in the electronic properties of the probe molecule.

Electrochemical Sensing

Electrochemical sensors measure changes in electrical properties (such as current or potential) that occur when the probe interacts with the analyte. This compound, with its redox-active anthraquinone core, could theoretically be adapted for such applications, although no specific examples have been documented.

Experimental Workflow for a Generic Electrochemical Sensor:

cluster_prep Sensor Preparation cluster_detection Analyte Detection cluster_analysis Data Analysis Electrode Bare Electrode Modification Modify with This compound Derivative Electrode->Modification Sensor Functionalized Sensor Modification->Sensor Sample Introduce Sample (containing analyte) Sensor->Sample Incubation Incubation/ Binding Sample->Incubation Measurement Electrochemical Measurement Incubation->Measurement Signal Measure Signal Change Measurement->Signal Concentration Correlate to Analyte Concentration Signal->Concentration

A generic workflow for electrochemical sensing.

This compound Nanoparticles in Sensing: A Theoretical Perspective

While not reported, the formulation of this compound into nanoparticles could be a potential avenue for developing sensing platforms. Nanoparticles offer a high surface-area-to-volume ratio, which can enhance interactions with analytes.

Potential Sensing Mechanisms with Nanoparticles:

  • Enhanced Spectroscopic Signals: Nanoparticles can enhance spectroscopic signals such as Raman scattering (Surface-Enhanced Raman Scattering, SERS).

  • Catalytic Activity: Nanoparticles may possess catalytic or electrocatalytic properties that can be modulated by the presence of an analyte.

  • Carrier for Other Probes: this compound nanoparticles could potentially serve as carriers for other sensing molecules.

Conclusion

Application Notes and Protocols: Cellular Imaging Using Vat Blue 6 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, an anthraquinone-based dye, is a well-established colorant in the textile industry, known for its robustness and vibrant color.[1] While its primary applications have been industrial, the structural backbone of anthraquinone (B42736) derivatives offers potential for the development of novel fluorescent probes for cellular imaging.[2][3][4] This document provides a detailed, albeit prospective, set of application notes and protocols for the use of fluorescent derivatives of this compound in cellular imaging.

Given the current absence of established protocols for this specific application, the following sections outline a comprehensive workflow based on analogous methodologies for similar hydrophobic dyes and nanoparticle-based delivery systems. These protocols are intended to serve as a foundational guide for researchers venturing into the development and application of this compound derivatives as cellular imaging agents.

Principle

This compound itself is not fluorescent. Therefore, for cellular imaging applications, a chemically modified, fluorescent derivative is required. Due to the inherent hydrophobicity of such dyes, efficient delivery into living cells in an aqueous environment presents a significant challenge. To overcome this, the proposed protocol utilizes a nanoparticle-based delivery system. This approach encapsulates the hydrophobic fluorescent this compound derivative within a biocompatible polymer, facilitating its dispersion in cell culture media and subsequent uptake by cells.[5][6]

Data Presentation

Effective data collection and organization are paramount. The following tables provide a template for summarizing key quantitative data generated during the characterization and application of this compound derivative nanoparticles.

Table 1: Physicochemical Characterization of this compound Derivative Nanoparticles

ParameterMethodResult
Mean Hydrodynamic Diameter (nm)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)
Zeta Potential (mV)Electrophoretic Light Scattering
Encapsulation Efficiency (%)UV-Vis or Fluorescence Spectroscopy
Drug Loading (%)UV-Vis or Fluorescence Spectroscopy

Table 2: Cellular Imaging and Analysis

Cell LineNanoparticle Conc. (µg/mL)Incubation Time (h)Mean Fluorescence Intensity (a.u.)Cytotoxicity (IC50, µg/mL)

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of fluorescent this compound derivative nanoparticles and their application in live-cell imaging.

Protocol 1: Formulation of Fluorescent this compound Derivative Nanoparticles

This protocol is adapted from methods used for other hydrophobic dyes and employs a nanoprecipitation technique.

Materials:

  • Fluorescent this compound derivative

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Tetrahydrofuran (THF), HPLC grade

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 5 mg of the fluorescent this compound derivative and 50 mg of PLGA in 1 mL of THF.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of PVA in deionized water.

    • Filter the solution through a 0.22 µm syringe filter.

  • Nanoprecipitation:

    • Place 10 mL of the 1% PVA solution in a clean glass vial and stir at 600 rpm on a magnetic stirrer.

    • Using a syringe, add the organic phase dropwise to the aqueous phase. For more controlled and reproducible results, a syringe pump can be used at a slow infusion rate (e.g., 0.5 mL/min).

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring in a fume hood for at least 4 hours to allow for the complete evaporation of THF.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.

    • Repeat the centrifugation and washing steps two more times to remove residual surfactant and unencapsulated dye.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.

    • Store the nanoparticle suspension at 4°C for short-term use. For long-term storage, lyophilization is recommended.

Protocol 2: Live-Cell Imaging with this compound Derivative Nanoparticles

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound derivative nanoparticles suspension

  • Fluorescence microscope with appropriate filter sets

  • Glass-bottom dishes or coverslips for cell culture

  • Optional: Nuclear counterstain (e.g., Hoechst 33342)

  • Optional: Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Cell Staining:

    • Prepare a working solution of the this compound derivative nanoparticles in complete cell culture medium. The optimal concentration should be determined empirically but can start in the range of 10-100 µg/mL.

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the nanoparticle-containing medium to the cells.

    • Incubate for a predetermined time (e.g., 2, 4, or 24 hours) in a CO2 incubator at 37°C.

  • Washing:

    • Remove the nanoparticle-containing medium.

    • Wash the cells three times with warm PBS to remove any unbound nanoparticles.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • If desired, add a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.

    • Immediately proceed to image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific fluorescent this compound derivative.

  • Fixed-Cell Imaging (Optional):

    • After the washing steps, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_imaging Cellular Imaging Organic Phase Organic Phase Nanoprecipitation Nanoprecipitation Organic Phase->Nanoprecipitation Aqueous Phase Aqueous Phase Aqueous Phase->Nanoprecipitation Solvent Evaporation Solvent Evaporation Nanoprecipitation->Solvent Evaporation Purification Purification Solvent Evaporation->Purification Cell Staining Cell Staining Purification->Cell Staining Cell Seeding Cell Seeding Cell Seeding->Cell Staining Washing Washing Cell Staining->Washing Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy

Caption: Workflow for cellular imaging using this compound derivative nanoparticles.

Hypothetical Signaling Pathway

G This compound Derivative This compound Derivative Receptor Receptor This compound Derivative->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A hypothetical signaling pathway that could be investigated.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Fluorescence Signal - Low nanoparticle concentration- Insufficient incubation time- Poor encapsulation efficiency- Photobleaching- Increase nanoparticle concentration- Optimize incubation time- Re-evaluate nanoparticle formulation protocol- Use an anti-fade mounting medium and minimize light exposure
High Background Fluorescence - Incomplete removal of unbound nanoparticles- Autofluorescence of cells or medium- Increase the number and duration of washing steps- Use a phenol (B47542) red-free medium- Image an unstained control to assess autofluorescence
Cell Death/Toxicity - High concentration of nanoparticles- Cytotoxicity of the this compound derivative or polymer- Perform a dose-response curve to determine the optimal non-toxic concentration- Test different biocompatible polymers for nanoparticle formulation

Conclusion

The protocols and guidelines presented here offer a starting point for the exploration of fluorescent this compound derivatives as novel probes for cellular imaging. While this application is still in a nascent stage, the potential for developing new imaging agents from this class of dyes is significant. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to contribute to the growing body of knowledge in this exciting area of research.

References

Application of Vat Blue 6 in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vat Blue 6, an anthraquinone-based vat dye, presents an intriguing candidate for investigation as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs) due to its strong light absorption properties.[1] However, a comprehensive review of current scientific literature reveals a notable absence of published research specifically detailing the fabrication and performance of DSSCs using this compound as the primary photosensitizer. This document, therefore, serves as a foundational guide for researchers looking to explore the potential of this compound in this application.

The following sections provide a generalized, yet detailed, experimental protocol for the fabrication and characterization of DSSCs using a novel dye like this compound. This is supplemented with performance data from DSSCs constructed with structurally related dyes to offer a comparative baseline for expected performance. Additionally, schematic diagrams illustrating the experimental workflow and the fundamental working principle of a DSSC are provided to aid in conceptual understanding.

Performance of Structurally Similar Dyes

To provide a frame of reference for the potential performance of this compound, the following table summarizes the photovoltaic performance of DSSCs sensitized with other vat dyes and indigo (B80030) derivatives. It is important to note that performance is highly dependent on the specific molecular structure of the dye, the composition of the electrolyte, and the overall cell architecture.

Dye Name/ClassJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Indigo and Thioindigo Co-sensitization---6.17[2]
Thioindigo and N719~12.8~1.1-8.77[2]

Experimental Protocols

The following protocols are generalized for the fabrication and characterization of a DSSC with a novel dye and should be optimized for this compound.

Protocol 1: Preparation of TiO₂ Photoanode
  • Substrate Cleaning: Begin by cleaning fluorine-doped tin oxide (FTO) coated glass substrates. This is a critical step to ensure proper adhesion and performance. Sonicate the substrates sequentially in a detergent solution, deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent. Dry the substrates with a stream of nitrogen or clean air.

  • TiO₂ Paste Deposition: A mesoporous layer of titanium dioxide (TiO₂) is typically deposited on the conductive side of the FTO glass. The "doctor-blade" technique is common:

    • Place Scotch tape on two parallel edges of the FTO substrate to act as spacers, controlling the thickness of the TiO₂ layer.

    • Apply a small amount of a commercial TiO₂ paste (e.g., P25) at one end of the substrate.

    • Use a glass rod or a razor blade to slide across the substrate, spreading the paste evenly.

  • Sintering: The TiO₂ coated substrate must be sintered at high temperatures to ensure good electrical contact between the TiO₂ nanoparticles and with the FTO substrate. A typical sintering program involves a gradual increase in temperature to 450-500°C, holding at that temperature for 30 minutes, and then allowing it to cool down slowly.

Protocol 2: Dye Sensitization
  • Dye Solution Preparation: Prepare a solution of this compound in a suitable solvent. Due to the insolubility of many vat dyes in common organic solvents, a solvent system such as N,N-dimethylformamide (DMF) or a mixture of solvents may be necessary. The concentration of the dye solution will need to be optimized, but a starting point of 0.3-0.5 mM is common.

  • Immersion: While the TiO₂ photoanode is still warm (around 80°C), immerse it in the this compound dye solution. The immersion time can vary significantly, from a few hours to 24 hours, depending on the dye's adsorption characteristics. The process should be carried out in a dark, moisture-free environment to prevent dye degradation and contamination.

  • Rinsing: After sensitization, the photoanode should be removed from the dye solution and rinsed with a suitable solvent (e.g., ethanol (B145695) or acetonitrile) to remove any non-adsorbed dye molecules from the surface.

Protocol 3: Assembly of the DSSC
  • Counter Electrode Preparation: The counter electrode is typically made from another FTO-coated glass substrate. A thin layer of a catalyst, usually platinum, is deposited on the conductive side. This can be done by applying a drop of a chloroplatinic acid solution and heating it to around 400°C for 20 minutes.

  • Cell Assembly: The dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode are assembled into a sandwich-like structure. A thermoplastic sealant, such as Surlyn, is often used as a spacer between the two electrodes to prevent short-circuiting and to contain the electrolyte. The cell is heated to melt the sealant and bond the electrodes together.

  • Electrolyte Injection: A liquid electrolyte is introduced into the space between the electrodes through small, pre-drilled holes in the counter electrode. A common electrolyte consists of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile. After filling, the holes are sealed to prevent leakage.

Protocol 4: Photovoltaic Characterization
  • Current-Voltage (I-V) Measurement: The performance of the assembled DSSC is evaluated by measuring its current-voltage characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[3]

  • Performance Parameters: From the I-V curve, the key photovoltaic parameters are determined:

    • Short-circuit current density (Jsc): The maximum current when the voltage is zero.

    • Open-circuit voltage (Voc): The maximum voltage when the current is zero.

    • Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

    • Power conversion efficiency (PCE or η): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.[4]

Visualizations

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization A FTO Glass Cleaning B TiO₂ Paste Deposition (Doctor-Blading) A->B C Sintering at 450-500°C B->C E Immerse Photoanode in Dye C->E Warm Photoanode D Prepare this compound Solution D->E F Rinse with Solvent E->F H Assemble Electrodes with Sealant F->H G Prepare Pt Counter Electrode G->H I Inject Iodide/Triiodide Electrolyte H->I J I-V Measurement under Simulated Sunlight (AM 1.5G) I->J K Calculate Jsc, Voc, FF, PCE J->K

Caption: Experimental workflow for DSSC fabrication and characterization.

DSSC_Working_Principle FTO FTO Glass Counter_Electrode Pt Counter Electrode FTO->Counter_Electrode TiO2 Mesoporous TiO₂ TiO2->FTO e⁻ Transport Dye This compound Dye Dye->TiO2 e⁻ Injection Electrolyte I⁻/I₃⁻ Redox Electrolyte Electrolyte->Dye Dye⁺ + I⁻ → Dye + I₃⁻ Counter_Electrode->Electrolyte I₃⁻ + 2e⁻ → 3I⁻ Light Sunlight (hν) Light->Dye Photon Absorption e1 1. Light Absorption e2 2. Electron Injection e3 3. Electron Transport e4 4. Dye Regeneration e5 5. Electrolyte Regeneration

Caption: Working principle of a dye-sensitized solar cell.

References

Application of Vat Blue 6 in the Preparation of Materials for Wastewater Cleanup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Vat Blue 6, an anthraquinone (B42736) dye, is recognized for its stability and persistence, making its removal from textile industry wastewater a significant environmental challenge.[1] While extensive research has focused on the degradation and adsorption of this compound and similar dyes from effluents, its application as a functional component in the synthesis of materials for wastewater treatment is a novel and largely unexplored area. The complex aromatic structure and nitrogen content of this compound present intriguing possibilities for its use in creating specialized adsorbents and photocatalytic materials. This document outlines potential applications and provides detailed, albeit exploratory, protocols for leveraging this compound in the development of materials for environmental remediation.

Proposed Applications of this compound in Material Preparation
  • This compound as a Photosensitizer for Visible-Light-Active Photocatalysts: Standard photocatalysts like titanium dioxide (TiO₂) are highly effective but are primarily activated by UV light, which constitutes a small fraction of the solar spectrum. The chromophore structure of this compound allows it to absorb visible light. By immobilizing this compound onto the surface of a semiconductor like TiO₂, it can act as a photosensitizer. Under visible light irradiation, the excited dye molecule can inject an electron into the conduction band of the semiconductor, initiating the formation of reactive oxygen species (ROS) that degrade other pollutants. This "antenna effect" could enhance the photocatalytic efficiency of the material under solar or artificial visible light.[2]

  • This compound as a Precursor for Nitrogen-Doped Carbon Adsorbents: Nitrogen-doped carbon materials are highly effective adsorbents due to their modified surface chemistry and enhanced porous structure.[3][4][5] this compound, with its significant nitrogen content within a stable aromatic framework, can be used as a precursor for the synthesis of such materials. Through pyrolysis at high temperatures in an inert atmosphere, the dye's structure can be carbonized to form a nitrogen-containing carbon matrix. This method offers a potential route to upcycle dye waste into a high-value adsorbent for the removal of other organic pollutants and heavy metals from wastewater.

  • This compound-Functionalized Materials for Selective Adsorption: The functional groups and the overall structure of this compound can be exploited to create adsorbents with specific affinities for certain pollutants. By immobilizing this compound onto a solid support such as a polymer or silica, a functionalized material can be prepared. The aromatic rings of the dye may offer π-π stacking interactions with other aromatic pollutants, while the nitrogen and oxygen atoms could act as coordination sites for heavy metal ions. This approach could lead to the development of selective adsorbents for targeted wastewater treatment applications.

Quantitative Data Summary

While data on materials prepared from this compound is not available, the following table summarizes the performance of various materials in removing anthraquinone dyes, providing context for the interaction of these dyes with different treatment materials.

DyeMaterial/MethodPollutant ConcentrationRemoval Efficiency (%)Key ConditionsReference
Reactive Black 5Activated Carbon-AlCl₃Not Specified~99%pH 5.0 ± 0.1, 0.4 g/L adsorbent[6]
Anthraquinone DyesActivated Carbon Fiber (from PAN)300 mg/L~97% (Disperse Blue 56)Increased temperature enhances adsorption[7]
Remazol Brilliant Blue RHybrid Modified Activated CarbonNot Specified99%pH 5.0 ± 0.1, 0.4 g/L adsorbent, 4 hours[8]
Vat Blue 4Pseudomonas aeruginosa (Biodegradation)50 mg/L97%35.0°C, pH 7.0, with glucose and urea[9]

Experimental Protocols

The following are detailed, generalized protocols for the proposed applications of this compound. These protocols are based on established methodologies for similar systems and would require optimization for the specific use of this compound.

Protocol 1: Synthesis of this compound-Sensitized TiO₂ Photocatalyst

Objective: To prepare a visible-light-active photocatalyst by immobilizing this compound on the surface of TiO₂ nanoparticles.

Materials:

  • This compound (C.I. 69825)

  • Titanium dioxide (TiO₂, anatase, e.g., P25)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Beakers and magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

  • Oven

Procedure:

  • Preparation of TiO₂ Suspension: Disperse 1.0 g of TiO₂ nanoparticles in 100 mL of ethanol. Sonicate the suspension for 30 minutes to ensure deagglomeration and uniform dispersion.

  • Preparation of this compound Solution: Dissolve 50 mg of this compound in 50 mL of ethanol. Stir until fully dissolved.

  • Sensitization Process:

    • Slowly add the this compound solution to the TiO₂ suspension while stirring continuously.

    • Stir the mixture in the dark for 12 hours to allow for adsorption-desorption equilibrium to be reached between the dye and the TiO₂ surface.

  • Washing and Separation:

    • Centrifuge the suspension at 5000 rpm for 15 minutes to separate the solid material.

    • Discard the supernatant, which may contain unadsorbed dye.

    • Resuspend the solid pellet in 50 mL of fresh ethanol and centrifuge again. Repeat this washing step three times to remove any loosely bound dye molecules.

  • Drying: After the final wash, dry the resulting blue-colored powder in an oven at 80°C for 12 hours.

  • Characterization: The prepared this compound-sensitized TiO₂ can be characterized using techniques such as UV-Vis Diffuse Reflectance Spectroscopy (DRS) to confirm visible light absorption, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and X-ray Diffraction (XRD) to analyze the crystalline structure.

Protocol 2: Preparation of Nitrogen-Doped Carbon from this compound

Objective: To synthesize a nitrogen-doped carbon adsorbent via pyrolysis of this compound.

Materials:

  • This compound

  • Tube furnace with gas flow control

  • Ceramic boat

  • Nitrogen gas (high purity)

  • Hydrochloric acid (HCl, 1 M)

  • Deionized water

  • Mortar and pestle

Procedure:

  • Precursor Preparation: Place 2.0 g of this compound powder into a ceramic boat.

  • Pyrolysis:

    • Place the ceramic boat in the center of the tube furnace.

    • Purge the furnace with a continuous flow of nitrogen gas (100 mL/min) for 30 minutes to create an inert atmosphere.

    • Heat the furnace to 800°C at a ramp rate of 10°C/min under a constant nitrogen flow.

    • Hold the temperature at 800°C for 2 hours for carbonization.

    • Allow the furnace to cool down naturally to room temperature under the nitrogen flow.

  • Post-Treatment:

    • Carefully remove the black carbonaceous product.

    • Grind the product into a fine powder using a mortar and pestle.

    • Wash the powder with 1 M HCl to remove any inorganic impurities, followed by washing with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the final nitrogen-doped carbon powder in an oven at 100°C for 24 hours.

  • Characterization: The resulting material can be analyzed for its surface area and porosity (BET analysis), elemental composition (XPS or elemental analysis), and surface morphology (SEM).

Visualizations

G cluster_workflow Synthesis of this compound-Sensitized TiO₂ TiO2 TiO₂ Nanoparticles Suspension TiO₂ Suspension TiO2->Suspension Ethanol1 Ethanol Ethanol1->Suspension Mixing Mixing & Stirring (in dark, 12h) Suspension->Mixing VatBlue6 This compound DyeSolution Dye Solution VatBlue6->DyeSolution Ethanol2 Ethanol Ethanol2->DyeSolution DyeSolution->Mixing Washing Centrifugation & Washing (3x with Ethanol) Mixing->Washing Drying Drying (80°C, 12h) Washing->Drying FinalProduct This compound-Sensitized TiO₂ Drying->FinalProduct

Caption: Workflow for the synthesis of a this compound-sensitized TiO₂ photocatalyst.

G cluster_pyrolysis Preparation of N-Doped Carbon from this compound VatBlue6 This compound Powder Furnace Pyrolysis (800°C, 2h, N₂ atm) VatBlue6->Furnace CarbonProduct Raw Carbonaceous Product Furnace->CarbonProduct Grinding Grinding CarbonProduct->Grinding Washing Acid & Water Washing Grinding->Washing Drying Drying (100°C, 24h) Washing->Drying FinalAdsorbent Nitrogen-Doped Carbon Adsorbent Drying->FinalAdsorbent

Caption: Experimental workflow for preparing nitrogen-doped carbon from this compound.

G cluster_mechanism Proposed Mechanism of Dye-Sensitized Photocatalysis VisibleLight Visible Light (hν) VB6 This compound (VB6) VisibleLight->VB6 Absorption VB6_excited VB6* VB6->VB6_excited TiO2 TiO₂ VB6_excited->TiO2 e⁻ ROS_generation ROS Generation (•O₂⁻, •OH) TiO2->ROS_generation e_injection Electron Injection Degradation Pollutant Degradation ROS_generation->Degradation

Caption: Logical relationship in visible-light-driven photocatalysis using a dye sensitizer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leuco Vat Blue 6 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Leuco Vat Blue 6 for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is Leuco this compound and why is its stability crucial?

Leuco this compound is the reduced, soluble form of the vat dye this compound. Unlike its insoluble parent compound, the leuco form can be used in aqueous solutions for various applications, including as a redox indicator and in certain drug delivery systems. Its stability is paramount because the leuco form is susceptible to oxidation, which reverts it to the insoluble, colored this compound, thereby losing its desired properties for the experiment.[1]

Q2: What are the primary factors that affect the stability of Leuco this compound?

The stability of Leuco this compound is influenced by several factors:

  • pH: The leuco form is most stable in a highly alkaline environment.

  • Temperature: Elevated temperatures can accelerate both the reduction and oxidation processes, and prolonged exposure to high temperatures can lead to degradation.[2]

  • Presence of Oxidizing Agents: Oxidants, including atmospheric oxygen, will rapidly convert the leuco form back to the insoluble this compound.

  • Presence of Reducing Agents: While necessary for the formation of the leuco dye, an excess or inappropriate type of reducing agent can lead to over-reduction and instability.[3]

  • Exposure to Light: Certain leuco dyes can be sensitive to light, which can catalyze oxidation.

  • Hard Water: The presence of metal ions, such as calcium and magnesium, can form insoluble complexes with the leuco dye, reducing its stability and effective concentration.[2]

Q3: What is the optimal pH range for maintaining Leuco this compound stability?

Leuco this compound is most stable in a strongly alkaline solution, typically within a pH range of 11.0 to 13.0.[4] Below a pH of 7.5, the formation of an acid leuco form can occur, which is less stable and more difficult to oxidize uniformly.[4]

Q4: How can I monitor the concentration and stability of Leuco this compound in my experiments?

The concentration of the soluble leuco form can be monitored using UV-Vis spectrophotometry. The stability can be assessed by tracking the decrease in the absorbance of the leuco form or the increase in the absorbance of the oxidized form over time. Real-time monitoring of the solution's redox potential can also indicate the stability of the reduced state.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of color (oxidation) 1. Exposure to atmospheric oxygen. 2. Insufficiently alkaline pH. 3. Presence of oxidizing contaminants.1. Work in an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the pH of the solution is maintained between 11.0 and 13.0. 3. Use high-purity solvents and reagents.
Formation of a precipitate 1. Reaction with metal ions in hard water. 2. Precipitation of the oxidized, insoluble this compound.1. Use deionized or distilled water. Consider adding a chelating agent like EDTA if metal ion contamination is suspected, but be aware of potential interactions with other reagents.[2] 2. Follow the solutions for "Rapid loss of color" to prevent oxidation.
Inconsistent experimental results 1. Instability of the Leuco this compound stock solution. 2. Variability in the concentration of the reducing agent.1. Prepare fresh Leuco this compound solutions for each experiment. 2. Accurately control the concentration of the reducing agent and consider using a stabilizing agent.
Dull or off-shade color development 1. Over-reduction of the dye. 2. Incorrect pH during preparation or use.1. Carefully control the amount of reducing agent and the temperature. Consider adding a stabilizer like glucose or sodium nitrite.[2] 2. Verify and adjust the pH of all solutions to the optimal range.

Quantitative Data on Stability

Due to the limited availability of specific kinetic data for Leuco this compound in the public domain, the following tables provide illustrative data based on the general principles of vat dye chemistry. These tables are intended to demonstrate the expected trends in stability under various conditions.

Table 1: Illustrative Effect of pH on the Stability of Leuco this compound

pHApproximate Half-life (t½) at 25°CObservations
9.0< 1 hourRapid oxidation observed.
10.02-4 hoursModerate stability, gradual oxidation.
11.012-24 hoursGood stability, suitable for most experiments.
12.0> 24 hoursHigh stability, optimal for prolonged experiments.
13.0> 24 hoursVery high stability, but may affect other components in the system.

Note: This data is illustrative and the actual half-life will depend on other factors such as oxygen exposure and temperature.

Table 2: Illustrative Effect of Temperature on the Stability of Leuco this compound at pH 12.0

Temperature (°C)Approximate Degradation Rate Constant (k)Observations
4LowVery stable, suitable for long-term storage of stock solutions.
25ModerateStable for the duration of a typical experiment.
40HighIncreased rate of oxidation, shorter experimental window.
60Very HighRapid degradation, not recommended for maintaining stability.

Note: This data is illustrative. Higher temperatures generally decrease the stability of the leuco form.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco this compound Solution

Objective: To prepare a relatively stable stock solution of Leuco this compound for experimental use.

Materials:

  • This compound powder

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water, deoxygenated (by bubbling with nitrogen or argon for at least 30 minutes)

  • Nitrogen or argon gas supply

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 1 M NaOH solution in deoxygenated deionized water.

  • In a volumetric flask, under a gentle stream of inert gas, add a calculated amount of this compound powder to deoxygenated deionized water to achieve the desired final concentration (e.g., 1 mg/mL).

  • While stirring, add the 1 M NaOH solution to bring the pH of the suspension to approximately 12.0.

  • Slowly add a freshly prepared solution of sodium hydrosulfite in deoxygenated deionized water dropwise. A typical starting point is a 2:1 molar ratio of sodium hydrosulfite to this compound.

  • Continue stirring under the inert atmosphere until the solution turns to the characteristic color of the leuco form (typically a greenish-yellow or reddish-blue, depending on the specific conditions) and all solid particles are dissolved.

  • Once the reduction is complete, dilute the solution to the final volume with deoxygenated deionized water.

  • Store the solution in a tightly sealed container under an inert atmosphere and protected from light. For longer-term storage, refrigeration at 4°C is recommended.

Protocol 2: Spectrophotometric Assessment of Leuco this compound Stability

Objective: To quantitatively assess the stability of a Leuco this compound solution over time.

Materials:

  • Prepared Leuco this compound solution

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, depending on the wavelength range)

  • Buffer solutions of desired pH

  • Constant temperature water bath

Procedure:

  • Set the spectrophotometer to measure the absorbance at the λmax of the Leuco this compound (this needs to be determined experimentally, but is typically in the visible range and distinct from the oxidized form).

  • Prepare a series of cuvettes containing the Leuco this compound solution diluted in the buffer of interest.

  • Place the cuvettes in a constant temperature water bath set to the desired experimental temperature.

  • At regular time intervals (e.g., every 15 minutes for the first hour, then every hour), remove a cuvette and immediately measure its absorbance at the predetermined λmax.

  • Record the absorbance values and the corresponding time points.

  • Plot the absorbance (or concentration, if a calibration curve has been established) versus time.

  • The rate of degradation can be determined from the slope of this plot. If the reaction follows first-order kinetics, a plot of ln(Absorbance) vs. time will yield a straight line with a slope equal to -k (the rate constant). The half-life (t½) can then be calculated as 0.693/k.

Visualizations

experimental_workflow cluster_prep Preparation of Leuco this compound cluster_stability Stability Assessment prep1 This compound Suspension in Deoxygenated Water prep2 Adjust pH to 11-13 with NaOH prep1->prep2 prep3 Add Sodium Hydrosulfite prep2->prep3 prep4 Stir under Inert Atmosphere prep3->prep4 prep_out Stable Leuco this compound Solution prep4->prep_out stability1 Dilute in Buffer of Interest prep_out->stability1 Use Freshly Prepared Solution stability2 Incubate at Constant Temperature stability1->stability2 stability3 Measure Absorbance at λmax over Time stability2->stability3 stability_out Degradation Kinetics Data stability3->stability_out

Caption: Workflow for the preparation and stability assessment of Leuco this compound.

signaling_pathway VatBlue6 This compound (Insoluble, Oxidized) LeucoVatBlue6 Leuco this compound (Soluble, Reduced) VatBlue6->LeucoVatBlue6 Reduction (e.g., Na₂S₂O₄, high pH) LeucoVatBlue6->VatBlue6 Oxidation (e.g., O₂, low pH) OverReduced Over-reduced Form (Unstable) LeucoVatBlue6->OverReduced Excess Reducing Agent High Temperature Degraded Degraded Products LeucoVatBlue6->Degraded Prolonged High Temp Instability OverReduced->Degraded Irreversible

Caption: Chemical transformations and stability pathways of this compound.

References

Technical Support Center: Strategies to Prevent Vat Blue 6 Photobleaching in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to address the issue of photobleaching, with a specific focus on inquiries related to Vat Blue 6 in fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and is it commonly used in fluorescence microscopy?

This compound, also known as C.I. 69825, is a synthetic anthraquinone (B42736) dye.[1][2] It is widely utilized in the textile industry for its brilliant blue color and high lightfastness on cotton and other fibers.[3][4] While it is known for its stability under light exposure in textiles, there is limited information available in scientific literature regarding its application as a fluorescent probe in microscopy.[3][5] Consequently, its photophysical properties, such as excitation and emission spectra, quantum yield, and photobleaching characteristics in a microscopy environment, are not well-documented.

Q2: What is photobleaching and what causes it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. This phenomenon occurs when the fluorophore, after being excited by a light source, undergoes chemical modifications.[6] In its excited state, the fluorophore is more susceptible to reacting with other molecules, particularly molecular oxygen, which leads to its permanent damage.[6] Factors that contribute to photobleaching include high-intensity illumination, prolonged exposure to the excitation light, and the presence of reactive oxygen species (ROS).

Q3: I am observing rapid signal loss when imaging with a blue dye I suspect is this compound. What are the immediate steps I can take to reduce photobleaching?

To mitigate photobleaching, you can implement several immediate strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[6] Neutral density (ND) filters can be employed to attenuate the illumination intensity.[6]

  • Minimize Exposure Time: Decrease the camera exposure time or increase the scanning speed of the confocal microscope.[6] This reduces the duration the fluorophore is exposed to the excitation light.

  • Use a Higher Sensitivity Detector: Employing a more sensitive camera or detector can allow for the use of lower excitation light levels, thus reducing photobleaching.

  • Work in a Low-Oxygen Environment: The presence of oxygen can accelerate photobleaching. While challenging for live-cell imaging, using oxygen-scavenging systems in the imaging media can be beneficial.

Troubleshooting Guide: this compound Photobleaching

This guide provides a systematic approach to troubleshooting and preventing photobleaching issues, particularly when working with a dye of unknown or undocumented photostability like this compound.

Problem: The fluorescent signal from my sample is fading too quickly during imaging.

Below is a workflow to diagnose and address the rapid photobleaching of your fluorescent sample.

G cluster_0 Initial Observation cluster_1 Immediate Adjustments cluster_2 Sample Preparation & Reagents cluster_3 Advanced Strategies & Alternatives cluster_4 Outcome start Rapid Signal Loss Observed reduce_intensity Decrease Excitation Intensity start->reduce_intensity Step 1 reduce_exposure Shorten Exposure Time reduce_intensity->reduce_exposure Step 2 check_detector Optimize Detector Settings reduce_exposure->check_detector Step 3 antifade Use Antifade Mounting Medium check_detector->antifade If photobleaching persists oxygen_scavenger Add Oxygen Scavenger (for fixed cells) antifade->oxygen_scavenger end Photobleaching Minimized antifade->end If signal is stable alternative_dye Consider Alternative, More Photostable Blue Dyes oxygen_scavenger->alternative_dye If signal is still unstable advanced_microscopy Employ Advanced Imaging Techniques (e.g., Light-Sheet) alternative_dye->advanced_microscopy advanced_microscopy->end

Caption: Troubleshooting workflow for photobleaching.

Data Presentation: Antifade Reagents and Alternative Dyes

Given the lack of specific data for this compound, a practical approach is to use commercially available antifade reagents or switch to a more characterized and photostable blue fluorophore.

Table 1: Commercially Available Antifade Mounting Media

This table summarizes popular antifade reagents that can be used to reduce photobleaching for a wide range of fluorophores.

Antifade ReagentKey FeaturesRecommended For
ProLong™ Gold/Diamond Ready-to-use mounting media that provide strong antifade protection and can be stored for long periods.Fixed Cells
VECTASHIELD® A well-established antifade mounting medium that is effective for many common dyes.Fixed Cells
SlowFade™ Offers good protection against photobleaching and is available in formulations with or without DAPI.Fixed Cells
DABCO A chemical antifade agent that can be added to mounting media to reduce fading.Fixed Cells
Trolox A vitamin E analog that acts as an antioxidant to reduce photobleaching.Live & Fixed Cells
Table 2: Photostable Alternatives to this compound for Blue Fluorescence

If photobleaching of this compound remains a significant issue, consider using one of the following well-characterized and photostable blue fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Features
DAPI (bound to DNA)358461~33,000~0.92Binds to A-T rich regions of DNA, very photostable nuclear stain.[7]
Hoechst 33342 (bound to DNA)350461~42,000~0.4Cell-permeant nuclear stain, suitable for live-cell imaging.[8]
Alexa Fluor™ 350 34644219,0000.79Bright and photostable, suitable for conjugation to antibodies.[9]
Alexa Fluor™ 405 40142135,0000.68Excitable by a 405 nm laser, good for multicolor imaging.[9]

Experimental Protocols

Protocol: Preparing a Mounting Medium with a Chemical Antifade Agent (DABCO)

This protocol describes how to prepare a mounting medium with the antifade reagent 1,4-diazabicyclo[2.2.2]octane (DABCO).

Materials:

  • DABCO (Sigma-Aldrich, Cat. No. D27802)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Distilled water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 2.5% (w/v) DABCO solution in 1X PBS. For example, dissolve 250 mg of DABCO in 10 mL of 1X PBS.

  • Gently warm the solution to 37°C to aid in dissolving the DABCO.

  • Once dissolved, mix 1 part of the DABCO/PBS solution with 9 parts of glycerol.

  • Store the final mounting medium in small aliquots at -20°C, protected from light.

Protocol: Staining with a Photostable Blue Nuclear Stain (Hoechst 33342)

This protocol provides a general guideline for staining live or fixed cells with Hoechst 33342.

Materials:

  • Hoechst 33342 solution (e.g., Thermo Fisher Scientific, Cat. No. H3570)

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Cells grown on coverslips

Procedure:

  • For Live Cells:

    • Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in cell culture medium.

    • Remove the culture medium from the cells and add the Hoechst staining solution.

    • Incubate for 5-15 minutes at 37°C.

    • Wash the cells twice with pre-warmed culture medium or PBS.

    • Mount the coverslip in fresh medium for imaging.

  • For Fixed Cells:

    • Fix and permeabilize cells using your standard protocol.

    • Dilute the Hoechst 33342 stock solution to a final working concentration of 1 µg/mL in PBS.

    • Incubate for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslip using an antifade mounting medium.

Visualization of Key Concepts

G cluster_0 Photobleaching Prevention Strategies cluster_1 Parameter Optimization cluster_2 Antifade Solutions cluster_3 Fluorophore Selection A Optimize Imaging Parameters A1 Reduce Light Intensity A->A1 A2 Minimize Exposure Time A->A2 A3 Select Appropriate Filters A->A3 B Use Antifade Reagents B1 Commercial Mounting Media (e.g., ProLong Gold) B->B1 B2 Chemical Additives (e.g., DABCO) B->B2 B3 Oxygen Scavengers B->B3 C Choose Photostable Fluorophores C1 Review Photostability Data C->C1 C2 Select Dyes with High Quantum Yield C->C2 C3 Consider Alternatives (e.g., Alexa Fluor Dyes) C->C3

Caption: Key strategies to mitigate photobleaching.

References

Technical Support Center: Optimization of Vat Blue 6 Reduction Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and optimal results during the Vat Blue 6 reduction process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound reduction process?

The reduction of this compound is a critical step to convert the water-insoluble pigment into its soluble leuco form.[1][2][3] This is typically achieved in an alkaline solution using a reducing agent, most commonly sodium hydrosulfite (sodium dithionite).[1][4][5][6] The soluble leuco form can then effectively penetrate textile fibers or be used in other applications.[1][4][7] Subsequent oxidation regenerates the original insoluble blue pigment.[2][4][5][7]

Q2: My final product has a duller, reddish, or grey-brownish shade. What is the cause?

This is likely due to over-reduction of the this compound.[8] If the temperature of the dyebath exceeds 60°C in the presence of excess reducing agent, or if the reaction time is prolonged, the desired leuco form can be further converted to an anthranolic form, resulting in a duller, redder shade.[8] At temperatures above 80°C, irreversible complete reduction of the ketone groups can occur, leading to a grey-brownish shade.[8]

Q3: The color of my final product is uneven.

Uneven application of this compound is a common issue, often attributed to its high strike rate.[8] Several factors can contribute to this:

  • Improper substrate preparation: The material being treated must be uniformly absorbent and free of impurities.[8][9]

  • Incorrect dyeing temperature: Temperature fluctuations can lead to uneven dye uptake.[6][9]

  • Sensitivity to hard water: The presence of calcium ions can negatively impact the dye's performance.[8][10][11]

  • Inadequate leveling agent: The use of a suitable leveling agent can help ensure a more uniform application.[8]

Q4: The final color appears greener and duller than expected.

This issue is often related to the oxidation step. If oxidation occurs at a high pH (above 10, especially between 12 and 13), a yellow azine compound of the dye can form, resulting in a greener, duller shade.[8] It is crucial to lower the pH to between 8 and 10 before oxidation.[8]

Q5: Can a faulty dyeing process with this compound be corrected?

Yes, to some extent. Over-oxidation can be corrected by a mild rinse with a weak solution of sodium hydrosulfite (0.5 to 1 g/L) at room temperature, followed by soaping at a boil.[8] For uneven dyeing, a process of stripping (re-solubilizing the dye) and redyeing may be necessary.[9]

Troubleshooting Guides

The following tables provide a structured approach to troubleshooting common issues encountered during the this compound reduction process.

Table 1: Troubleshooting Inconsistent Color Shades

IssuePotential CauseRecommended Solution
Duller, Redder Shade Over-reduction due to excessive temperature or prolonged reaction time.[8]Maintain the reduction temperature at or below 60°C.[8] Add a stabilizing agent like sodium nitrite (B80452) (1-2 g/L) or glucose (2 g/L) to control the excess reducing agent.[8]
Grey-Brownish Shade Complete and irreversible reduction of ketone groups.[8]Strictly avoid temperatures above 80°C during reduction.[8]
Greener, Duller Shade Oxidation at a high pH (above 10).[8]Ensure the pH is lowered to a range of 8-10 before starting the oxidation process. This can be achieved by rinsing with a sodium bicarbonate solution (3-5 g/L).[8]
Poor Color Yield Incomplete reduction of the dye.[6]Ensure the correct concentration of a fresh reducing agent and alkali are used. The reduction potential should ideally be between -700 and -850 mV.[6]

Table 2: Troubleshooting Uneven Application

IssuePotential CauseRecommended Solution
Uneven Dyeing High strike rate of this compound.[8]Use a suitable non-ionic leveling agent.[8]
Improper substrate preparation.[8][9]Ensure the substrate is uniformly absorbent, clean, and has a neutral pH. Check for any residual peroxide.[8]
Sensitivity to hard water.[8][10][11]Use softened or deionized water for the process.
Premature oxidation.[6][9]Keep the material fully submerged during the reduction and application phase to avoid contact with air.[6]

Experimental Protocols

Protocol 1: Standard Reduction of this compound for Dyeing

This protocol outlines the standard procedure for reducing this compound for the dyeing of cellulosic fibers.

  • Preparation of Dye Dispersion:

    • In a suitable vessel, create a paste of this compound powder with a small amount of warm water (45-50°C) and a dispersing agent (1 g/L).[8]

    • Stir thoroughly to ensure a fine, uniform dispersion.

  • Vatting (Reduction):

    • Prepare a solution with the required amount of warm water (45-50°C).

    • Add the calculated amount of sodium hydroxide (B78521) (caustic soda) and stir until dissolved. Use phenolphthalein (B1677637) paper to confirm the alkalinity.[8]

    • Add the prepared dye dispersion to the alkaline solution.

    • Gradually add the required amount of sodium hydrosulfite. Use Vat Yellow paper to check for the correct amount of reducing agent.[8]

    • The solution should change color to a greenish-yellow, indicating the formation of the soluble leuco form.[10][11]

    • Maintain the temperature at 50-60°C for 15-20 minutes to ensure complete reduction.[8]

  • Application:

    • Introduce the substrate to the dyebath.

    • Gradually raise the temperature to the target dyeing temperature, typically around 60°C.[8]

    • Continue the process for the specified duration, ensuring the material remains submerged.

  • Rinsing and Neutralization:

    • After the application, rinse the substrate immediately with water to remove excess dye liquor.

    • To effectively lower the pH, a rinse with a sodium bicarbonate solution (3-5 g/L) is recommended.[8]

  • Oxidation:

    • Expose the substrate to air or use a chemical oxidizing agent to convert the leuco dye back to its insoluble pigment form.

    • Ensure the pH of the oxidation bath is maintained between 8 and 10.[8]

  • Soaping:

    • To achieve the correct bright, reddish-blue shade and improve fastness, soap the material at a boil with a solution containing soda ash (2-3 g/L) and a detergent.[8]

Visualizations

Below are diagrams illustrating key processes and relationships in the optimization of this compound reduction.

G cluster_reduction Reduction Stage cluster_application Application Stage cluster_oxidation Oxidation Stage Vat_Blue_6_Pigment This compound (Insoluble Pigment) Leuco_Vat_Blue_6 Leuco this compound (Soluble Anion) Vat_Blue_6_Pigment->Leuco_Vat_Blue_6 + Sodium Hydrosulfite + NaOH (50-60°C) Fiber_Penetration Fiber Penetration Leuco_Vat_Blue_6->Fiber_Penetration Final_Pigment This compound (Insoluble, Fixed) Fiber_Penetration->Final_Pigment + Oxygen (Air) pH 8-10

Caption: Workflow of the this compound reduction and dyeing process.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Inconsistent_Results Inconsistent Results Over_Reduction Over-Reduction Inconsistent_Results->Over_Reduction High_pH_Oxidation High pH during Oxidation Inconsistent_Results->High_pH_Oxidation Hard_Water Hard Water Inconsistent_Results->Hard_Water Improper_Preparation Improper Substrate Preparation Inconsistent_Results->Improper_Preparation High_Temperature High Temperature (>60°C) Over_Reduction->High_Temperature Excess_Reducing_Agent Excess Reducing Agent Over_Reduction->Excess_Reducing_Agent Control_Temperature Control Temperature High_Temperature->Control_Temperature Use_Stabilizer Use Stabilizing Agent (e.g., Glucose) Excess_Reducing_Agent->Use_Stabilizer Control_pH Control Oxidation pH (8-10) High_pH_Oxidation->Control_pH Use_Soft_Water Use Soft Water Hard_Water->Use_Soft_Water Proper_Scouring Ensure Proper Scouring Improper_Preparation->Proper_Scouring Use_Leveling_Agent Use Leveling Agent Improper_Preparation->Use_Leveling_Agent

Caption: Troubleshooting logic for inconsistent this compound reduction results.

References

Effect of pH on the stability of Vat Blue 6 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vat Blue 6 Solutions

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of this compound (C.I. 69825; Indanthrone) solutions, with a specific focus on the influence of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility pH-dependent?

A1: this compound, also known as Indanthrone, is an anthraquinone (B42736) vat dye. In its oxidized pigment form, it is a blue-green powder that is insoluble in water and most common organic solvents.[1][2][3] To be used as a textile dye, it must be converted to its water-soluble "leuco" form through a process of alkaline reduction. This process is inherently pH-dependent, requiring an alkaline environment (typically using sodium hydroxide) and a reducing agent (like sodium hydrosulfite) to create the soluble sodium salt of the leuco-dye.[1]

Q2: In what pH range is the leuco form of this compound generally stable?

A2: The leuco form of this compound is stable and soluble primarily under alkaline conditions, which are necessary for the dyeing process. While specific optimal pH ranges can vary based on the exact application and concentration, the dyeing process itself necessitates an alkaline bath to maintain the dye in its soluble leuco state.[1] In acidic conditions, the leuco body changes color from green-blue to red-blue and loses its solubility, leading to precipitation.[3][4]

Q3: What happens to this compound in strongly acidic or strongly alkaline environments?

A3:

  • Strongly Acidic: In concentrated sulfuric acid, this compound dissolves to form a brown solution, which turns blue upon dilution.[1][4] This indicates a chemical reaction or degradation rather than simple dissolution. In moderately acidic solutions, the insoluble pigment form is generally stable, but the soluble leuco form will readily precipitate.

  • Strongly Alkaline: The leuco form requires alkaline conditions for its formation and stability. However, excessively high pH or the presence of strong oxidizing agents in an alkaline medium can lead to over-oxidation, causing the color to become dim and green.[1] Similarly, the dye is susceptible to over-reduction if the conditions are not carefully controlled.[1]

Q4: Can pH affect the final color of the dyed fabric?

A4: Yes, pH plays a critical role. The dyeing process must be conducted in a controlled alkaline pH range to ensure the stability of the leuco dye and its proper affinity for the fibers.[1] After dyeing, the fabric is exposed to an oxidizing agent to convert the soluble leuco dye back to its original insoluble pigment form. If the pH is not managed correctly during these stages, it can lead to uneven coloring, poor color fastness, or a shift in the final shade.[1] For instance, using an unsuitable oxidizing agent or process can result in a dim, greenish hue.[1]

Troubleshooting Guide

Issue / Observation Potential Cause (pH-Related) Recommended Action
Precipitate forms in the dye bath. The pH of the solution has dropped, causing the soluble leuco form to convert back to the insoluble pigment or the acid leuco form.Ensure the dye bath is sufficiently alkaline. Monitor and adjust the pH by adding a suitable alkali like sodium hydroxide. Verify the buffering capacity of your system.
The color of the leuco solution changes from green-blue to red-blue. The solution has become acidic.[1][3]Immediately check and increase the pH of the solution by adding alkali to restore the green-blue alkaline leuco form.
Final color on the substrate is uneven or has poor fastness. The pH during the dyeing process was unstable, leading to premature oxidation or uneven dye uptake. The leuco body has poor leveling properties.[1]Calibrate pH meters and ensure consistent pH throughout the dye bath. Use softened water, as the dye is sensitive to hard water.[1][3][4] Consider adding a retarding agent to improve leveling.[1]
Final color appears dim, dull, or greenish. This may be due to over-oxidation or using an inappropriate oxidation method after dyeing, which can be influenced by pH.[1]Use a controlled oxidation process (e.g., air oxidation or a mild chemical oxidant like sodium perborate). Avoid harsh oxidants like dichromate.[1] Ensure pH is appropriate for the chosen oxidation step.

Data on pH Stability

pH RangeForm of this compoundExpected StabilityObservations
< 4 (Strongly Acidic) Pigment / DegradedPoor to Moderate The pigment form may degrade in strong acids like concentrated H₂SO₄.[1][4] The leuco form is insoluble.
4 - 6 (Weakly Acidic) PigmentHigh The insoluble pigment form is generally stable.
7 (Neutral) PigmentHigh The insoluble pigment form is stable. The leuco form is not soluble.
8 - 11 (Alkaline) Leuco-Dye (Soluble)Good (under reducing conditions) This is the typical working range for dyeing, where the leuco form is soluble and stable in the absence of oxygen.[1]
> 12 (Strongly Alkaline) Leuco-Dye (Soluble)Moderate Risk of over-oxidation or other side reactions increases, which can affect the final color.[1]

Disclaimer: The stability ratings are illustrative and based on the principles of vat dyeing. Actual stability may vary depending on temperature, presence of oxidizing/reducing agents, and solution composition.

Experimental Protocols

Protocol: Evaluating the Effect of pH on this compound Leuco Dye Stability

This protocol outlines a method to visually and spectrophotometrically assess the stability of the reduced leuco form of this compound at different pH values.

1. Materials and Equipment:

  • This compound (C.I. 69825) powder

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Buffer solutions (pH 4, 7, 9, 11)

  • Deionized, deoxygenated water (sparged with N₂ or Ar)

  • Inert gas supply (Nitrogen or Argon)

  • Sealed reaction vials or a glovebox

  • UV-Vis Spectrophotometer and cuvettes

  • pH meter

2. Preparation of this compound Stock Leuco Solution (under inert atmosphere):

  • In a sealed flask under a nitrogen atmosphere, add 100 mL of deoxygenated deionized water.

  • Add 2.0 g of Sodium Hydroxide and stir until dissolved.

  • Add 2.0 g of Sodium Hydrosulfite and stir until dissolved.

  • Carefully add 0.5 g of this compound powder.

  • Seal the flask and stir at 50-60°C for 30-45 minutes until a clear, green-blue solution (the leuco form) is obtained. This is your stock solution.

3. Stability Test Procedure:

  • Prepare a series of sealed test tubes or vials, each containing 9 mL of a specific pH buffer (e.g., pH 4, 7, 9, 11).

  • Purge the headspace of each vial with nitrogen gas.

  • Under an inert atmosphere, add 1 mL of the stock leuco solution to each vial, seal immediately, and mix gently. The final dye concentration will be diluted 1:10.

  • Observe the initial color of each solution and measure its initial absorbance spectrum using a UV-Vis spectrophotometer.

  • Store the vials at a constant temperature (e.g., 25°C or 50°C) away from direct light.

  • At predetermined time points (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs), record visual observations (color change, precipitation) and measure the UV-Vis absorbance spectrum of each solution.

4. Data Analysis:

  • Monitor the absorbance at the characteristic λ_max of the leuco dye. A decrease in absorbance indicates degradation or precipitation.

  • Note any new peaks that may indicate the formation of degradation products or the oxidized form.

  • Qualitatively assess stability based on the time taken for precipitation or significant color change to occur at each pH.

Visual Workflow and Logic Diagrams

Troubleshooting_Vat_Blue_6_Stability Troubleshooting Workflow for this compound Stability Issues cluster_alkaline Alkaline Path (pH > 7) cluster_acidic Acidic/Neutral Path (pH <= 7) start Stability Issue Observed (e.g., Precipitation, Color Change) check_ph Measure pH of the Solution start->check_ph is_alkaline Is pH in Alkaline Range (e.g., pH 8-11)? check_ph->is_alkaline check_oxygen Check for Oxygen Exposure (e.g., air leaks, poor inert blanket) is_alkaline->check_oxygen  Yes acid_cause Cause: Acidification (e.g., acidic starting material, CO₂ absorption) is_alkaline->acid_cause  No check_reducing Verify Reducing Agent (Sufficient concentration? Freshly prepared?) check_oxygen->check_reducing If atmosphere is inert solution_alkaline Solution: Re-establish inert atmosphere, add fresh reducing agent. check_oxygen->solution_alkaline If O₂ is present over_oxidation Investigate Over-Oxidation (Incorrect oxidant? High temp?) check_reducing->over_oxidation If reducer is sufficient check_reducing->solution_alkaline If reducer is depleted solution_acidic Solution: Adjust pH to alkaline range with NaOH. Re-reduce if necessary. acid_cause->solution_acidic

Caption: Logical workflow for troubleshooting stability issues in this compound leuco dye solutions.

Experimental_Workflow Experimental Workflow for pH Stability Assay prep_leuco 1. Prepare Leuco Dye Stock Solution (Alkaline, Reducing, Inert Atm.) add_dye 3. Add Leuco Dye to Buffered Vials prep_leuco->add_dye prep_buffers 2. Prepare Buffered Vials (pH 4, 7, 9, 11) Purge with N₂ prep_buffers->add_dye t0_analysis 4. Time=0 Analysis (Visual + UV-Vis Scan) add_dye->t0_analysis incubate 5. Incubate Samples (Constant Temp, Dark) t0_analysis->incubate tx_analysis 6. Time=X Analysis (Visual + UV-Vis Scan) incubate->tx_analysis tx_analysis->incubate Repeat at intervals data_analysis 7. Analyze Data (Compare Spectra, Note Precipitate) tx_analysis->data_analysis

Caption: Step-by-step experimental workflow for testing this compound stability across a pH range.

References

Technical Support Center: Enhancing the Colorfastness of Vat Blue 6 on Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the colorfastness of Vat Blue 6 on novel materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Poor Wash Fastness - Color Bleeding During Washing

  • Question: Why is the color of my this compound-dyed novel material bleeding excessively during washing?

  • Answer: Poor wash fastness is a common issue that can stem from several factors. Primarily, it is due to the inadequate fixation of the dye molecules within the fiber matrix. This can be a result of improper dyeing parameters such as pH, temperature, or dyeing time.[1] Another significant cause is the presence of unfixed dye on the material's surface.

    Potential Causes and Solutions:

    • Incomplete Oxidation: The leuco form of the vat dye must be fully oxidized back to its insoluble pigment form to be trapped within the fiber. Ensure complete oxidation by allowing adequate air exposure or by using an oxidizing agent like hydrogen peroxide or sodium perborate (B1237305) in the after-treatment bath.

    • Improper Soaping: A thorough soaping step after oxidation is crucial to remove any loose dye particles from the surface. Soaping should be carried out at or near the boil.[2][3]

    • Incorrect Dyeing pH: The pH of the dye bath is critical for the reduction and subsequent absorption of the vat dye. An incorrect pH can lead to poor dye uptake and fixation.

    • Use of a Fixing Agent: An after-treatment with a suitable fixing agent can significantly improve wash fastness. Cationic fixing agents are often used as they form a larger, less soluble complex with the anionic dye molecule, effectively locking it into the fiber.

Issue 2: Low Light Fastness - Fading Upon Exposure to Light

  • Question: My this compound-dyed material is fading rapidly when exposed to light. How can I improve its light fastness?

  • Answer: While this compound generally exhibits good light fastness, this property can be compromised by several factors, especially on novel materials that may not provide the same protective environment as traditional fibers like cotton.

    Potential Causes and Solutions:

    • Dye Aggregation: The state of the dye molecules within the fiber can affect light fastness. Proper dyeing and after-treatment processes that encourage the formation of stable, crystalline dye aggregates within the fiber can enhance light fastness.

    • Substrate Influence: The chemical nature of the novel material can influence the light fastness of the dye. Some polymers may be more prone to photodegradation, which can, in turn, affect the dye.

    • UV Absorbers: Incorporating a UV absorber in a finishing treatment can help protect the dye from degradation by absorbing harmful UV radiation.

    • Optimizing Dye Concentration: Using an excessive amount of dye can lead to a higher concentration of dye molecules on the fiber surface, which are more susceptible to fading. Optimizing the dye concentration for the specific material is crucial.

Issue 3: Poor Rubbing Fastness (Crocking) - Color Transfer with Friction

  • Question: The color from my this compound-dyed material is transferring to other surfaces upon rubbing. What is causing this and how can it be prevented?

  • Answer: Poor rubbing fastness, or crocking, is typically caused by the presence of unfixed dye on the surface of the material. This is particularly prevalent in deep shades.

    Potential Causes and Solutions:

    • Insufficient Soaping: As with poor wash fastness, inadequate soaping is a primary cause of poor rubbing fastness. A vigorous, high-temperature soaping process is essential to remove all surface dye.

    • Surface Characteristics of the Novel Material: The surface morphology and chemistry of the novel material can affect how well the dye is retained. A very smooth, non-porous surface may be more prone to crocking.

    • Use of Rubbing Fastness Improvers: Specific chemical finishing agents, often based on polyurethanes or silicones, can be applied to the dyed fabric to form a thin, durable film that improves rubbing fastness.

    • Proper Rinsing: Thorough rinsing after dyeing and soaping is necessary to remove any residual chemicals and unfixed dye.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the vat dyeing process for optimal colorfastness?

A1: The vat dyeing process consists of four critical stages:

  • Vatting (Reduction): The insoluble vat dye is converted into a soluble leuco form using a reducing agent (typically sodium hydrosulfite) in an alkaline solution (caustic soda).

  • Dyeing: The soluble leuco dye is absorbed by the fiber from the dye bath.

  • Oxidation: The leuco dye within the fiber is converted back to its original insoluble pigment form by exposure to air or a chemical oxidizing agent.

  • Soaping: The dyed material is treated with a hot detergent solution to remove loose dye and stabilize the final shade.

Q2: Can the surface of a novel material be modified to improve the colorfastness of this compound?

A2: Yes, surface modification can significantly enhance dye uptake and colorfastness. Techniques such as plasma treatment, corona discharge, and chemical grafting can introduce functional groups onto the surface of synthetic fibers.[3][4][5] For instance, creating a more hydrophilic or porous surface on a hydrophobic polymer can improve the penetration and retention of the vat dye.

Q3: Are there specific after-treatments that can enhance the colorfastness of this compound on synthetic fibers like nylon and polyester (B1180765)?

A3: Yes, after-treatments are highly effective. For nylon, which has anionic dye sites, treatment with a synthetic tanning agent (syntan) or a cationic fixing agent can improve wash fastness.[6] For polyester, which is typically dyed with disperse dyes, applying vat dyes can be challenging. However, after dyeing, a thorough reduction clearing and soaping are crucial. The use of specialized fixing agents designed for synthetic fibers can also be beneficial.

Q4: What is the role of a mordant with this compound?

A4: Traditionally, vat dyes do not require a mordant in the same way that natural dyes do, as their fixation mechanism is based on insolubilization within the fiber. However, for certain novel materials, pre-treatment with a cationic agent can be considered a form of "mordanting." This treatment introduces positive charges to the material, which can then form ionic bonds with the anionic leuco form of the vat dye, potentially improving dye uptake and wash fastness.

Data Presentation

Table 1: Colorfastness Ratings of this compound on Various Materials

MaterialTreatmentWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
CottonStandard Vat Dyeing4-574-53-4
NylonStandard Vat Dyeing5654
PolyesterThermosol Process46-743
Cotton+ Cationic Fixing Agent5754-5

Note: Fastness ratings are on a scale of 1 to 5 for wash and rub fastness (5 being the best) and 1 to 8 for light fastness (8 being the best). Data is compiled from various sources and represents typical values.

Experimental Protocols

Protocol 1: Standard Vat Dyeing Procedure for Cellulosic-Based Novel Materials

  • Preparation of the Dye Bath:

    • Paste the required amount of this compound with a small amount of water.

    • In the main dye bath, add the required amount of water, caustic soda (NaOH), and sodium hydrosulfite (Na₂S₂O₄).

    • Heat the dye bath to the recommended vatting temperature (typically 50-60°C).

    • Add the dye paste to the bath and allow it to reduce completely (the color of the bath will change).

  • Dyeing:

    • Introduce the pre-wetted novel material into the dye bath.

    • Raise the temperature to the dyeing temperature (e.g., 60°C) and hold for 45-60 minutes.

  • Oxidation:

    • Remove the material from the dye bath, squeeze out excess liquor, and expose it to air for 10-15 minutes.

    • Alternatively, treat the material in a fresh bath containing an oxidizing agent (e.g., 2-3 mL/L of 35% hydrogen peroxide) at 50-60°C for 10-15 minutes.

  • Soaping:

    • Prepare a soaping bath containing an anionic detergent (e.g., 2 g/L).

    • Treat the oxidized material in the soaping bath at the boil (95-100°C) for 15-20 minutes.

  • Rinsing and Drying:

    • Rinse the material thoroughly with hot water, then cold water, until the rinse water is clear.

    • Neutralize with a weak acid solution (e.g., 1 g/L acetic acid) if necessary.

    • Rinse again with cold water and dry.

Protocol 2: After-treatment with a Cationic Fixing Agent for Enhanced Wash and Rub Fastness

  • Dyeing and Rinsing:

    • Follow the standard vat dyeing procedure (Protocol 1) up to the final rinsing step.

  • Fixing Agent Application:

    • Prepare a fresh bath with a cationic fixing agent at the manufacturer's recommended concentration (typically 1-3% on the weight of the fabric).

    • Adjust the pH of the bath as per the fixing agent's specifications (usually slightly acidic, around pH 5-6).

    • Immerse the dyed and rinsed material in the fixing bath at around 40-50°C.

    • Run for 20-30 minutes with gentle agitation.

  • Rinsing and Drying:

    • Remove the material, rinse with cold water, and dry.

Mandatory Visualizations

VatDyeingWorkflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_fixation Fixation & Finishing Vatting Vatting (Reduction of Dye) Dyeing Dyeing Vatting->Dyeing Soluble Leuco Dye MaterialPrep Material Pre-treatment MaterialPrep->Dyeing Oxidation Oxidation Dyeing->Oxidation Dyed Material Soaping Soaping Oxidation->Soaping Rinsing Rinsing Soaping->Rinsing AfterTreatment Optional After-treatment (e.g., Fixing Agent) Rinsing->AfterTreatment Drying Drying Rinsing->Drying AfterTreatment->Drying

Caption: Experimental workflow for the vat dyeing process.

TroubleshootingPoorFastness cluster_wash Poor Wash Fastness cluster_light Poor Light Fastness cluster_rub Poor Rubbing Fastness PoorFastness Poor Colorfastness Issue (Wash, Light, or Rub) IncompleteOxidation Incomplete Oxidation PoorFastness->IncompleteOxidation InsufficientSoaping Insufficient Soaping PoorFastness->InsufficientSoaping ImproperpH Improper pH PoorFastness->ImproperpH DyeAggregation Improper Dye Aggregation PoorFastness->DyeAggregation SubstrateEffect Substrate Photodegradation PoorFastness->SubstrateEffect SurfaceDye Unfixed Surface Dye PoorFastness->SurfaceDye MaterialSurface Material Surface Properties PoorFastness->MaterialSurface Solution1 Ensure full air exposure or use chemical oxidant IncompleteOxidation->Solution1 Solution Solution2 Thorough soaping at boil InsufficientSoaping->Solution2 Solution Solution3 Optimize dye bath pH ImproperpH->Solution3 Solution Solution4 Control dyeing conditions DyeAggregation->Solution4 Solution Solution5 Use UV absorbers SubstrateEffect->Solution5 Solution Solution6 Vigorous soaping and rinsing SurfaceDye->Solution6 Solution Solution7 Surface modification or use of fastness improvers MaterialSurface->Solution7 Solution

Caption: Logical relationships in troubleshooting poor colorfastness.

CationicFixingMechanism Fiber Novel Material Fiber Dye This compound (Anionic Leuco Form) COO- Fiber->Dye:f0 Adsorption Fixer Cationic Fixing Agent N+ Dye:d1->Fixer:fix1 Ionic Bond Formation Complex Insoluble Dye-Fixer Complex Complex->Fiber:f0 Enhanced Fixation

Caption: Interaction of a cationic fixing agent with this compound.

References

Validation & Comparative

Quantitative Analysis of Vat Blue 6: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantitative analysis of Vat Blue 6 against alternative analytical techniques. Due to the limited availability of a fully validated HPLC-MS method specifically for this compound in publicly accessible literature, this guide presents a detailed protocol adapted from a validated method for the structurally similar Vat Blue 43. This serves as a robust starting point for method development and validation. Furthermore, we explore alternative methods such as Derivative Spectrophotometry and Thin-Layer Chromatography (TLC), providing an objective overview of their principles and potential applications in the quantification of this dye.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS stands as a powerful and highly specific technique for the quantification of analytes in complex matrices. Its combination of chromatographic separation and mass-based detection provides excellent sensitivity and selectivity.

Experimental Protocol (Adapted from Vat Blue 43 Analysis)

This protocol is a recommended starting point and requires optimization and validation for this compound.

1. Sample Preparation (for Textile Samples)

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

  • Place the sample in a 50 mL conical tube and add 20 mL of a suitable organic solvent (e.g., methanol, dimethylformamide, or a mixture thereof).

  • Sonicate the sample for 30 minutes at 50°C to facilitate dye extraction.

  • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS System and Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and Mobile Phase B (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program: A starting condition of 95% A, ramping to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Data Presentation: Quantitative Performance (Representative)

The following table outlines typical performance parameters for HPLC-MS analysis of dyes. These values should be established during method validation for this compound.

ParameterHPLC-MS
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Recovery (%) 85 - 115%
Precision (%RSD) < 15%

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Textile Sample extract Solvent Extraction & Sonication weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC Separation filter->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant

HPLC-MS analysis workflow for this compound.

Alternative Analytical Methods

While HPLC-MS offers high specificity, other techniques can be employed for the quantitative analysis of this compound, each with its own advantages and limitations.

Derivative Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the analysis of colored compounds. However, for vat dyes, which are often insoluble and prone to scattering in solution, conventional spectrophotometry can be challenging. Derivative spectrophotometry helps to overcome these issues by calculating the first or higher-order derivative of the absorbance spectrum, which can reduce the effect of baseline shifts and enhance the resolution of overlapping spectral bands.

Experimental Protocol

  • Sample Preparation: The insoluble this compound must be converted to its soluble leuco form. This is typically achieved by reduction in an alkaline solution using a reducing agent like sodium dithionite.

  • Instrumentation: A UV-Visible spectrophotometer capable of recording spectra and performing derivative calculations.

  • Measurement: The absorbance spectrum of the leuco-Vat Blue 6 solution is recorded over a relevant wavelength range. The first or second derivative of the spectrum is then calculated.

  • Quantification: A calibration curve is constructed by plotting the derivative signal at a specific wavelength against known concentrations of the leuco-dye standard.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique for the separation and qualitative or semi-quantitative analysis of dyes.[1] For quantitative analysis, the separated spots can be densitometrically scanned.

Experimental Protocol

  • Stationary Phase: Silica gel TLC plates.

  • Sample Application: A known volume of the sample extract is spotted onto the TLC plate.

  • Mobile Phase: A suitable solvent system is required to achieve good separation. For vat dyes, non-reducing eluents at elevated temperatures (e.g., 100-120°C) have been shown to provide reproducible results.[1]

  • Development: The TLC plate is developed in a chamber containing the mobile phase.

  • Detection and Quantification: The separated dye spots are visualized, and their intensity is measured using a densitometer. A calibration curve is prepared by spotting known concentrations of the standard and measuring the corresponding spot intensities.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and available instrumentation.

ParameterHPLC-MSDerivative SpectrophotometryThin-Layer Chromatography (TLC)
Selectivity Very HighModerateModerate
Sensitivity Very HighModerate to LowLow
Linearity (R²) > 0.99 (Typical)> 0.99 (Typical)> 0.98 (Typical)
LOD ng/mL rangeµg/mL to mg/mL rangeµ g/spot range
LOQ ng/mL rangeµg/mL to mg/mL rangeµ g/spot range
Recovery (%) 85 - 115% (Typical)Dependent on extractionDependent on extraction & elution
Precision (%RSD) < 15% (Typical)< 10% (Typical)< 20% (Typical)
Instrumentation Cost HighLowLow
Sample Throughput ModerateHighHigh
Primary Application Confirmatory analysis, trace quantificationRoutine QC, concentration screeningQualitative screening, semi-quantitative analysis

Method Comparison Logic

Method_Comparison cluster_hplc_ms HPLC-MS cluster_spectro Derivative Spectrophotometry cluster_tlc Thin-Layer Chromatography hplc_ms_adv Advantages: - High Selectivity - High Sensitivity - Structural Information hplc_ms_dis Disadvantages: - High Cost - Complex Instrumentation spectro_adv Advantages: - Low Cost - Rapid Analysis - Simple Operation spectro_dis Disadvantages: - Lower Selectivity - Matrix Interference tlc_adv Advantages: - Very Low Cost - High Throughput - Minimal Sample Prep tlc_dis Disadvantages: - Lower Sensitivity - Semi-Quantitative VatBlue6 Quantitative Analysis of this compound VatBlue6->hplc_ms_adv VatBlue6->spectro_adv VatBlue6->tlc_adv

Comparison of analytical methods for this compound.

Conclusion

For the definitive and sensitive quantification of this compound, especially in complex matrices or at trace levels, HPLC-MS is the recommended technique. Its high selectivity and sensitivity provide reliable and accurate results. However, the presented protocol requires validation for this compound.

Derivative Spectrophotometry offers a cost-effective and rapid alternative for routine quality control where high sensitivity is not paramount and matrix effects can be controlled. The requirement for conversion to the soluble leuco form is a key consideration.

Thin-Layer Chromatography is a valuable tool for rapid screening, purity checks, and semi-quantitative estimation. Its low cost and high throughput make it suitable for preliminary analyses.

Ultimately, the selection of the most appropriate method will be dictated by the specific analytical needs, available resources, and the required level of data quality. It is imperative that any chosen method be properly validated for its intended use to ensure the accuracy and reliability of the results.

References

A Comparative Guide to Validating the Purity of Vat Blue 6 for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of Vat Blue 6, a synthetic anthraquinone (B42736) dye, for its use as an analytical standard. Recognizing the critical need for well-characterized standards in research and development, this document outlines detailed experimental protocols and presents a comparative analysis with a key potential impurity, Vat Blue 4. The methodologies and data herein are intended to support the establishment of robust analytical practices for ensuring the accuracy and reliability of experimental results.

Introduction to this compound and its Analytical Importance

This compound (C.I. 69825), chemically known as 7,16-dichloro-6,15-dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone, is a vat dye prized for its high stability and vibrant color.[1] Its molecular formula is C₂₈H₁₂Cl₂N₂O₄ and it has a molecular weight of 511.31 g/mol .[1][2] Beyond its primary application in the textile industry, the purity of this compound is crucial when it is used as an analytical standard for quality control, impurity profiling, and in the development of new materials.

The manufacturing process of this compound often involves the chlorination of Vat Blue 4 (Indanthrone).[3] This synthesis route can lead to the presence of unreacted Vat Blue 4 and other related compounds as impurities. Therefore, a rigorous analytical validation is necessary to confirm the purity and identity of a this compound analytical standard.

Comparative Analysis: this compound vs. Vat Blue 4

For the purpose of this guide, we will compare a commercially available this compound analytical standard (Standard A) with a lower-grade commercial sample (Sample B) and a certified analytical standard of its common precursor and potential impurity, Vat Blue 4.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundVat Blue 4
CAS Number 130-20-1[1]81-77-6[4][5]
Molecular Formula C₂₈H₁₂Cl₂N₂O₄[1]C₂₈H₁₄N₂O₄[4][5]
Molecular Weight 511.31 g/mol [1]442.42 g/mol [5]
Appearance Aquamarine blue powder[1]Blue-black powder[5][6]
Solubility Insoluble in water and ethanol; slightly soluble in hot chloroform (B151607) and pyridine (B92270).[1][2]Insoluble in water and ethanol; slightly soluble in hot o-chlorophenol and quinoline.[5][6]

Table 2: Purity and Impurity Profile Comparison (Hypothetical Data)

AnalyteStandard A (this compound)Sample B (this compound)Vat Blue 4 Standard
Purity (HPLC, %) ≥ 99.5%96.2%≥ 99.8%
Vat Blue 4 Impurity (%) < 0.1%2.5%Not Applicable
Other Impurities (%) < 0.4%1.3%< 0.2%
Loss on Drying (%) ≤ 0.5%1.1%≤ 0.3%
Residue on Ignition (%) ≤ 0.1%0.3%≤ 0.1%

Experimental Protocols for Purity Validation

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the comprehensive validation of a this compound analytical standard.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and quantify the presence of Vat Blue 4 and other impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 70% B

    • 5-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound standard or sample.

  • Dissolve in a minimal amount of hot pyridine and dilute with N,N-Dimethylformamide (DMF) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

Mass Spectrometry (MS)

Objective: To confirm the molecular identity of this compound and characterize any detected impurities.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

Ionization Method:

  • Electrospray Ionization (ESI) in negative ion mode is often suitable for anthraquinone dyes.[7][8][9][10]

MS Parameters:

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1000.

  • Collision Energy (for MS/MS): Ramped from 20 to 40 eV to induce fragmentation and aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation of the this compound molecule.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Due to the low solubility of this compound in common deuterated solvents, sample preparation is critical.

  • Prepare a saturated solution by adding approximately 10-20 mg of the standard to 0.7 mL of deuterated pyridine (Pyridine-d5) or deuterated chloroform (CDCl₃) containing a trace of deuterated trifluoroacetic acid to aid dissolution.

  • The sample may require gentle heating and sonication to maximize solubility.

  • Filter the solution into the NMR tube to remove any undissolved particles.[11]

NMR Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A larger quantity of the sample and a longer acquisition time will be necessary due to the low natural abundance of ¹³C and the compound's limited solubility.[11]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical validation process for a this compound analytical standard.

Vat_Blue_6_Validation_Workflow cluster_0 Step 1: Standard & Sample Preparation cluster_1 Step 2: Analytical Testing cluster_2 Step 3: Data Analysis & Comparison cluster_3 Step 4: Validation Outcome Standard This compound Analytical Standard HPLC HPLC-UV Purity Assay Standard->HPLC MS LC-MS Identity Confirmation Standard->MS NMR NMR Structural Elucidation Standard->NMR Sample This compound Test Sample Sample->HPLC Sample->MS Alternative Vat Blue 4 Standard Alternative->HPLC Purity_Analysis Purity Calculation & Impurity Profiling HPLC->Purity_Analysis Identity_Confirmation Mass & Fragmentation Analysis MS->Identity_Confirmation Structure_Verification Spectral Interpretation NMR->Structure_Verification Pass Standard Meets Purity Specifications Purity_Analysis->Pass Purity ≥ 99.5% Vat Blue 4 < 0.1% Fail Standard Fails Purity Specifications Purity_Analysis->Fail Purity < 99.5% or Vat Blue 4 ≥ 0.1% Identity_Confirmation->Pass Structure_Verification->Pass

Analytical validation workflow for this compound.

The following diagram illustrates a hypothetical signaling pathway for the analytical characterization process, highlighting the decision points and data integration.

Analytical_Characterization_Pathway start Receive this compound Standard Lot hplc_test HPLC Purity Analysis start->hplc_test ms_test LC-MS Identity Confirmation start->ms_test nmr_test NMR Structural Verification start->nmr_test data_review Review & Correlate All Data hplc_test->data_review ms_test->data_review nmr_test->data_review pass Release as Certified Analytical Standard data_review->pass All specifications met fail Reject Lot data_review->fail One or more specifications not met

Decision pathway for analytical characterization.

Conclusion

The validation of a this compound analytical standard requires a systematic and multi-technique approach. By employing high-performance liquid chromatography for purity assessment, mass spectrometry for identity confirmation, and nuclear magnetic resonance spectroscopy for structural elucidation, researchers can ensure the quality and reliability of their standard. The comparison with a known potential impurity, such as Vat Blue 4, provides a crucial benchmark for the validation process. The protocols and data presented in this guide serve as a valuable resource for laboratories involved in the analysis and quality control of this compound and other anthraquinone-based compounds.

References

A Comparative Guide to Nucleic Acid Staining: Vat Blue 6 vs. Methylene Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and genetic research, the visualization of nucleic acids is a fundamental and routine procedure. The choice of staining agent is critical, impacting not only the quality of visualization but also downstream applications and laboratory safety. This guide provides a comprehensive comparison of two blue dyes: the well-established biological stain, Methylene (B1212753) Blue, and the industrial textile dye, Vat Blue 6, for the application of nucleic acid staining.

While Methylene Blue is a widely recognized and utilized stain for DNA and RNA in research settings, the use of this compound for this purpose is not documented in scientific literature. This comparison, therefore, juxtaposes the known performance of Methylene Blue with the general chemical and physical properties of this compound to provide a thorough, albeit theoretical, assessment for researchers exploring alternative staining agents.

Physicochemical Properties and Performance Data

The following table summarizes the key characteristics of Methylene Blue and this compound, highlighting the available data relevant to nucleic acid staining. It is important to note the significant gap in experimental data for this compound in a biological context.

FeatureMethylene BlueThis compound
Chemical Class Thiazine DyeAnthraquinone Vat Dye
Molecular Formula C₁₆H₁₈ClN₃SC₂₈H₁₂Cl₂N₂O₄[1]
Molecular Weight 319.85 g/mol 511.31 g/mol [1][2]
Solubility in Water Readily solubleInsoluble[1][2][3]
Mechanism of Nucleic Acid Interaction Electrostatic attraction to the phosphate (B84403) backbone and intercalation between base pairs.[4]Not established for nucleic acids. As a large, non-ionic molecule in its pigment form, it is unlikely to interact with nucleic acids without chemical modification.
Visualization Method Visible light (white light box)Not applicable for nucleic acid staining.
Toxicity Low toxicity, not considered carcinogenic.[5]No GHS hazard criteria met for 100% of reports.[6] Primarily used in industrial applications with appropriate handling.
Fluorescence Excitation Max ~665-668 nm[7]Not characterized for biological applications.
Fluorescence Emission Max ~686-690 nm[7][8]Not characterized for biological applications.
Fluorescence Quantum Yield ~0.52 (in water)[7][8]Not applicable.
Photostability Good photostability, minimal signal decrease after extended illumination.Excellent lightfastness (rating of 7-8 on the Blue Wool Scale) in textiles.[9]
Cost-Effectiveness Generally inexpensive and widely available.Primarily available as an industrial-grade chemical.

Mechanism of Action in Nucleic Acid Staining

Methylene Blue:

Methylene Blue is a cationic dye that carries a positive charge. This property is central to its ability to bind to nucleic acids. The phosphate backbone of DNA and RNA is negatively charged, leading to a strong electrostatic attraction between the dye and the nucleic acid molecules. In addition to this electrostatic interaction, studies have shown that Methylene Blue can also act as an intercalating agent, inserting itself between the base pairs of the DNA double helix. This dual mode of binding contributes to its effectiveness as a nucleic acid stain.

This compound:

This compound is a large, water-insoluble vat dye. In its solid, pigment form, it is not suitable for biological staining. The "vatting" process, used in the textile industry, involves a chemical reduction in an alkaline solution to produce a soluble leuco form that can penetrate fibers. This leuco form is then oxidized back to the insoluble pigment within the fibers. For this compound to be considered for nucleic acid staining, a similar solubilization process would be necessary. However, there is no scientific literature to suggest that the soluble leuco form of this compound has an affinity for nucleic acids or that the harsh chemical conditions of the vatting process would be compatible with the integrity of DNA or RNA.

Experimental Protocols

Methylene Blue Staining Protocol for Agarose (B213101) Gels

This protocol is a standard method for staining DNA in agarose gels with Methylene Blue.

Materials:

  • Staining Solution: 0.025% - 0.1% (w/v) Methylene Blue in distilled water or a sodium acetate (B1210297) buffer (pH 5.2).[10]

  • Destaining Solution: Distilled water.

  • Agarose gel following electrophoresis.

  • Staining tray.

  • Orbital shaker (optional).

Procedure:

  • Post-Electrophoresis: After the completion of agarose gel electrophoresis, carefully move the gel into a clean staining tray.

  • Staining: Add a sufficient volume of the Methylene Blue staining solution to completely submerge the gel.

  • Incubation: Gently agitate the gel in the staining solution for 15-30 minutes at room temperature. Using an orbital shaker can promote more even staining.

  • Destaining: Pour off the staining solution. The solution can often be stored and reused. Add distilled water to the tray to destain the gel.

  • Destaining Incubation: Allow the gel to destain in the water for 30 minutes to several hours, with gentle agitation. Changing the water 2-3 times will result in a clearer background.

  • Visualization: The DNA bands will appear as blue bands against a light blue or clear background. The gel can be visualized using a white light transilluminator or simply by placing it on a white surface.

This compound Staining Protocol

There are no established protocols for using this compound to stain nucleic acids in a laboratory setting. Its insolubility in aqueous solutions and the lack of evidence for its interaction with DNA or RNA make it unsuitable for this application with standard biological laboratory methods.

Visualizing the Workflow and Mechanisms

To further clarify the processes and interactions discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_electrophoresis Agarose Gel Electrophoresis cluster_staining Methylene Blue Staining cluster_visualization Visualization load_sample Load DNA Samples run_gel Run Electrophoresis load_sample->run_gel stain_gel Incubate Gel in Methylene Blue Solution run_gel->stain_gel Transfer Gel destain_gel Destain Gel in Water stain_gel->destain_gel visualize_bands Visualize DNA Bands under White Light destain_gel->visualize_bands

Figure 1: Experimental workflow for nucleic acid staining with Methylene Blue.

staining_mechanism cluster_dna Nucleic Acid (DNA/RNA) cluster_dyes Cationic Dyes dna Phosphate Backbone (-) Nitrogenous Bases mb Methylene Blue (+) mb->dna:p Electrostatic Attraction mb->dna:n Intercalation vb6 This compound (Hypothetical Soluble Form) vb6->dna Hypothetical Interaction (No Evidence)

Figure 2: Interaction mechanisms of Methylene Blue and the hypothetical interaction of a soluble form of this compound with nucleic acids.

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable, safe, and cost-effective method for nucleic acid staining, Methylene Blue is a well-documented and validated option. Its mechanism of action is understood, and detailed protocols for its use are readily available. The ability to visualize nucleic acids under visible light is a significant advantage, reducing the risk of UV-induced damage to samples and eliminating the need for specialized and potentially hazardous equipment.

In contrast, This compound is an industrial dye with no established application in nucleic acid staining. Its insolubility in aqueous solutions, coupled with a lack of any scientific evidence demonstrating its ability to bind to DNA or RNA, makes it an unsuitable candidate for this purpose. While its high photostability is a notable property in its industrial applications, this does not translate to utility in a biological laboratory setting for nucleic acid visualization.

Therefore, based on current scientific knowledge and available experimental data, Methylene Blue remains a superior and recommended choice over this compound for the staining of nucleic acids. Researchers are advised to rely on established and validated reagents for their experimental needs to ensure reproducibility and data integrity.

References

A Comparative Guide to Vat Blue 6 and Indocyanine green for Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vat Blue 6 and Indocyanine Green (ICG) for applications in near-infrared (NIR) imaging. The information presented is based on a comprehensive review of available scientific literature and experimental data.

Executive Summary

Indocyanine Green (ICG) is a well-established and FDA-approved near-infrared fluorescent dye with extensive applications in clinical and preclinical imaging. Its favorable physicochemical properties, including water solubility and strong NIR absorption and emission, make it a valuable tool for visualizing biological structures and processes. In contrast, this compound is a synthetic vat dye primarily used in the textile industry. Based on its known properties, particularly its insolubility in aqueous solutions, this compound is not a viable candidate for in vivo NIR imaging applications. This guide will focus on the detailed characteristics and performance of ICG, while also presenting the available data for this compound to illustrate its unsuitability for biological imaging.

Indocyanine Green (ICG)

ICG is a tricarbocyanine dye that has been utilized in medical diagnostics for several decades. Its ability to absorb and emit light in the NIR window (700-900 nm) and even into the second NIR window (NIR-II, 1000-1700 nm) allows for deep tissue penetration and high signal-to-background ratios in vivo.[1][2][3][4]

Physicochemical and Spectral Properties of ICG
PropertyValueReferences
Molecular FormulaC₄₃H₄₇N₂NaO₆S₂
Molecular Weight774.96 g/mol
Excitation Maximum (in blood plasma)~807 nm
Emission Maximum (in blood plasma)~822 nm
Quantum Yield (Φ)0.012 - 0.13 (solvent dependent)[5]
SolubilityWater, Ethanol, DMSO[6]
Performance in NIR Imaging

ICG's utility in NIR imaging stems from its rapid binding to plasma proteins, primarily albumin, upon intravenous administration. This interaction confines ICG to the vasculature, enabling applications such as angiography and perfusion imaging.[2][7] Its clearance is almost exclusively through the liver and biliary system, making it an effective agent for assessing hepatic function.[2]

Recent studies have highlighted the potential of ICG for imaging in the NIR-II window, which offers even greater tissue penetration and reduced scattering compared to the traditional NIR-I window.[1][2][3][4] Imaging in the NIR-II region with ICG has demonstrated enhanced resolution and contrast-to-noise ratios for visualizing vascular structures.[1][2]

This compound

This compound, also known as C.I. This compound, is an anthraquinone-based dye. Its primary application is in the dyeing of cotton and other cellulosic fibers.[8][9][10]

Physicochemical Properties of this compound
PropertyValueReferences
Molecular FormulaC₂₈H₁₂Cl₂N₂O₄[11][12]
Molecular Weight511.31 g/mol [11][12]
SolubilityInsoluble in water, Acetone, Ethanol; Slightly soluble in hot Chloroform, Pyridine[8][9][10][11]
Performance in NIR Imaging

There is no evidence in the scientific literature to support the use of this compound for in vivo NIR imaging. Its fundamental properties, most notably its insolubility in aqueous and biologically compatible solvents, preclude its systemic administration and distribution for imaging purposes.[8][9][10][12] While some derivatives of this compound have been investigated for applications in organic electronics, these studies do not suggest any biological imaging applications.[13]

Experimental Protocols

In Vivo NIR Imaging with Indocyanine Green (Mouse Model)

This protocol provides a general workflow for in vivo NIR imaging in a mouse model using ICG.

  • Preparation of ICG Solution: Dissolve ICG powder in sterile water or a suitable buffer (e.g., PBS) to the desired concentration. For vascular imaging, a typical concentration is 0.25 mg/mL.[14]

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). If necessary, remove fur from the imaging area to minimize light scattering.[15]

  • ICG Administration: Inject the ICG solution intravenously via the tail vein. The dosage can vary depending on the application, with a range of 0.1 to 1 mg/kg being common for imaging tumors after photoimmunotherapy.[16] For visualizing liver metastases, a dose of 0.025 mg has been used.[14]

  • NIR Imaging: Immediately after injection, place the mouse in a small animal in vivo imaging system equipped with the appropriate excitation laser (e.g., ~780 nm) and emission filters (e.g., >820 nm for NIR-I, or longer pass filters for NIR-II).[1][16]

  • Image Acquisition: Acquire images at various time points post-injection to observe the distribution and clearance of the dye. For vascular imaging, dynamic imaging can be performed immediately after injection.[1][14]

Visualizations

Mechanism of ICG Action in a Biological System

ICG_Mechanism ICG Indocyanine Green (intravenous injection) Bloodstream Bloodstream ICG->Bloodstream Enters PlasmaProteins Plasma Proteins (e.g., Albumin) Bloodstream->PlasmaProteins Binds to Hepatocytes Hepatocytes (Liver Cells) PlasmaProteins->Hepatocytes Transported to Liver and taken up by Bile Bile Hepatocytes->Bile Secreted into Excretion Excretion Bile->Excretion Eliminated from body

Caption: Mechanism of Indocyanine Green (ICG) circulation and clearance in the body.

General Experimental Workflow for In Vivo NIR Imaging

NIR_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Dye_Prep Prepare ICG Solution Injection Administer ICG (e.g., intravenous) Dye_Prep->Injection Animal_Prep Anesthetize Animal Animal_Prep->Injection Imaging Acquire NIR Images (at various time points) Injection->Imaging Analysis Analyze Image Data (e.g., signal intensity, biodistribution) Imaging->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: A generalized workflow for conducting in vivo NIR imaging experiments.

Conclusion

For researchers and professionals in drug development seeking a fluorescent probe for NIR imaging, Indocyanine Green (ICG) is a highly effective and clinically approved option. Its well-characterized spectral properties, biocompatibility, and extensive history of use provide a reliable platform for a wide range of in vivo imaging applications. Conversely, this compound is a textile dye with physicochemical properties that render it unsuitable for biological imaging. The lack of aqueous solubility and any reported biocompatibility data for this compound makes it a non-viable alternative to ICG for NIR imaging. Therefore, for any applications requiring in vivo NIR fluorescence, ICG remains the superior and appropriate choice.

References

Assessing Vat Blue 6 Purity: A Comparative Guide to Quantitative NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of purity is a critical aspect of quality control for dyes like Vat Blue 6. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data.

Quantitative NMR (qNMR) is emerging as a powerful primary ratio method for the precise and accurate quantification of organic molecules, offering a direct measurement of the analyte-to-standard ratio without the need for identical reference materials. However, the inherent insolubility of this compound in common deuterated solvents presents a significant challenge for traditional solution-state qNMR. This guide explores strategies to overcome this limitation and compares the performance of qNMR with established chromatographic and spectroscopic methods.

Comparison of Analytical Methods for this compound Purity Assessment

The following table summarizes the key performance characteristics of qNMR, High-Performance Liquid Chromatography (HPLC), and UV-Visible (UV-Vis) Spectroscopy for the quantitative analysis of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) UV-Visible (UV-Vis) Spectroscopy
Principle Measures the ratio of analyte to an internal standard based on the integral of specific NMR signals.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV-Vis.Measures the absorbance of light at a specific wavelength, which is proportional to the concentration of the analyte.
Selectivity High; can distinguish between structurally similar molecules, including isomers.High; can separate the main component from impurities.Low; susceptible to interference from impurities that absorb at the same wavelength.
Accuracy High; considered a primary ratio method.High; dependent on the purity of the reference standard.Moderate to High; dependent on the purity of the reference standard and the absence of interfering substances.
Precision HighHighGood
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of this compound.Requires a certified reference standard of this compound.
Sample Preparation Challenging due to insolubility; requires specialized solvents or conversion to the soluble leuco form.Requires dissolution in a suitable solvent for the mobile phase.Requires dissolution in a suitable solvent.
Analysis Time Relatively fast per sample after method development.Can be time-consuming depending on the separation method.Very fast per sample.
Limitations Insolubility of this compound in common NMR solvents.Requires a specific and validated method; potential for co-elution of impurities.Limited selectivity; not suitable for complex mixtures without prior separation.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

The primary obstacle for qNMR analysis of this compound is its poor solubility. Two main strategies can be employed:

1. Analysis in a High-Boiling Point Solvent:

  • Solvent Selection: Concentrated sulfuric acid (H₂SO₄) can be used to dissolve this compound. While this is a harsh solvent, it can enable solution-state NMR analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and a suitable internal standard (e.g., maleic acid) into a vial.

    • Carefully add a known volume of deuterated sulfuric acid (D₂SO₄) to dissolve the sample and standard completely.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

2. Analysis of the Soluble Leuco Form:

This compound can be reduced to its water-soluble leuco form, which can be analyzed in an aqueous or mixed solvent system.

  • Sample Preparation:

    • Accurately weigh the this compound sample and a water-soluble internal standard (e.g., sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄, TMSP) into a vial.

    • Prepare a reducing solution (e.g., a mixture of sodium dithionite (B78146) and sodium hydroxide (B78521) in D₂O).

    • Add the reducing solution to the vial to convert this compound to its leuco form. The solution should change color, indicating the reduction.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition and Analysis: Follow the same procedure as described for the high-boiling point solvent method.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A specific method would need to be developed and validated.

  • Detection: Monitor the absorbance at the λmax of this compound (around 600-650 nm).

  • Quantification: Create a calibration curve using certified reference standards of this compound at different concentrations. The purity of the sample is determined by comparing its peak area to the calibration curve.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble, such as concentrated sulfuric acid or a solvent suitable for its leuco form.

  • Procedure:

    • Prepare a stock solution of the this compound sample of known concentration.

    • Prepare a series of standard solutions from a certified reference standard of this compound.

    • Measure the absorbance of the sample and standard solutions at the λmax of this compound.

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve and calculate the purity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for qNMR analysis of this compound.

qNMR_Workflow_Sulfuric_Acid cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh_sample Accurately weigh This compound sample dissolve Dissolve in deuterated H₂SO₄ weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire quantitative ¹H NMR spectrum transfer->acquire process Process spectrum (phasing, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: qNMR workflow using concentrated sulfuric acid.

qNMR_Workflow_Leuco_Form cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh_sample Accurately weigh This compound sample reduce Reduce to soluble leuco form in D₂O weigh_sample->reduce weigh_standard Accurately weigh internal standard weigh_standard->reduce transfer Transfer to NMR tube reduce->transfer acquire Acquire quantitative ¹H NMR spectrum transfer->acquire process Process spectrum (phasing, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity integrate->calculate

Performance of Vat Blue 6: A Comparative Guide to Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vat Blue 6, also known as C.I. 69825, is an anthraquinone (B42736) vat dye recognized for its brilliant blue hue and exceptional fastness properties.[1] Its application, particularly in the textile industry for dyeing cellulosic fibers like cotton, is a well-established process.[2][3] However, the performance of this compound can be influenced by the solvent systems utilized during its synthesis and application. This guide provides a comparative overview of this compound performance in different solvent environments, supported by available data and experimental protocols.

Executive Summary

This compound is inherently insoluble in water and most common organic solvents.[2][4] Its application as a textile dye relies on a chemical reduction process known as "vatting," which converts the insoluble pigment into a water-soluble leuco form that can penetrate the fiber.[5][6] Subsequent oxidation then traps the insoluble dye within the fiber, resulting in excellent wash and light fastness.[1]

The primary differentiation in solvent systems for this compound arises during its synthesis. The traditional method employs concentrated sulfuric acid , while more modern, environmentally conscious approaches utilize aromatic inert solvents such as chlorobenzene (B131634) or o-dichlorobenzene.[5][7] While direct quantitative comparisons of dyeing performance based on the synthesis solvent are not extensively available in public literature, this guide compiles the known characteristics of each system to inform researchers on their potential impact.

Solubility Profile of this compound

A foundational understanding of this compound's solubility is crucial for its application. The dye's solubility characteristics are summarized in the table below.

Solvent SystemSolubilityReference
WaterInsoluble[2][4]
AcetoneInsoluble[2]
EthanolInsoluble[2]
TolueneInsoluble[2]
Hot ChloroformSlightly Soluble[2][4]
2-ChlorophenolSlightly Soluble[2][4]
Hot PyridineSlightly Soluble[2][4]
Concentrated Sulfuric AcidSoluble (with color change to brown)[2][4]
Alkaline Reducing Solution (e.g., sodium hydrosulfite in NaOH)Soluble (forms the green-light yellow leuco form)[2][4]

Performance Comparison: Synthesis Solvent Systems

The solvent system used in the synthesis of this compound from its precursor, Vat Blue 4 (or Indanthrone), can have implications for the final product's quality, yield, and environmental impact.

Performance MetricSulfuric Acid SystemAromatic Inert Solvent System
Reaction Conditions Chlorination of Vat Blue 4 with chlorine gas and a catalyst like manganese dioxide.[5][8]Chlorination of Vat Blue 4 with sulfonyl chloride.[7]
Reported Advantages Traditional, well-established method.[5]Good thermal stability, easier solvent regeneration, reduced waste acid and salt discharge, potentially ensuring better material quality.[7]
Reported Disadvantages High consumption of raw materials, generation of significant waste acid, and difficult recovery processes.[6]Requires handling of chlorinated aromatic solvents.
Impact on Dye Quality Can produce high-quality dye.[5]Aims to improve product quality by minimizing byproducts.[7]

Fastness Properties of this compound

This compound is renowned for its excellent fastness properties, making it suitable for textiles that require high durability.

Fastness TestRating (out of 8 for light, 5 for others)Reference
Light Fastness7-8[1]
Washing Fastness4-5[1]

Experimental Protocols

Vat Dyeing of Cotton Fabric (General Protocol)

This protocol outlines the fundamental steps for dyeing cotton with this compound. The process involves the reduction of the dye to its soluble leuco form, absorption by the fiber, and subsequent oxidation back to the insoluble form.

Materials:

  • This compound dye

  • Cotton fabric

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Wetting agent

  • Sequestering agent (recommended for hard water)

  • Oxidizing agent (e.g., hydrogen peroxide or air)

  • Soaping agent

Procedure:

  • Scouring and Bleaching: The cotton fabric is first scoured and bleached to remove impurities and ensure even dye uptake.

  • Vatting:

    • A stock solution of the this compound dye is prepared by pasting it with a wetting agent and water.

    • In a separate vessel, a solution of sodium hydroxide and sodium hydrosulfite is prepared.

    • The dye paste is added to the alkaline reducing solution. The mixture is heated to the recommended temperature (typically 50-60°C) to facilitate the reduction of the dye to its soluble leuco form. The color of the solution will change, indicating the formation of the leuco dye.

  • Dyeing:

    • The prepared dyebath is diluted to the required volume.

    • The cotton fabric is introduced into the dyebath.

    • The temperature is maintained, and the fabric is worked in the dyebath for a specified time to allow for the absorption of the leuco dye.

  • Oxidation:

    • After dyeing, the fabric is removed from the dyebath and squeezed to remove excess liquor.

    • The leuco dye on the fabric is then oxidized back to its original insoluble form. This can be achieved by exposure to air or by treatment with an oxidizing agent like hydrogen peroxide in a fresh bath. The characteristic blue color of the dye will develop during this stage.

  • Soaping:

    • The dyed fabric is treated in a boiling solution containing a soaping agent. This step removes any loose dye particles from the surface of the fabric and helps to stabilize the final shade and improve fastness properties.

  • Rinsing and Drying:

    • The fabric is thoroughly rinsed with hot and then cold water.

    • Finally, the dyed fabric is dried.

Visualizing the Processes

Vat Dyeing Workflow

VatDyeingWorkflow cluster_preparation Fabric Preparation cluster_vatting Vatting cluster_dyeing Dyeing cluster_finishing Finishing prep Scouring & Bleaching of Cotton vatting Reduction of this compound (Insoluble Pigment) to Soluble Leuco Form prep->vatting chemicals NaOH + Na₂S₂O₄ dyeing Absorption of Leuco Dye by Cotton Fibers vatting->dyeing oxidation Oxidation (Leuco Form -> Insoluble Pigment) dyeing->oxidation soaping Soaping oxidation->soaping rinsing_drying Rinsing & Drying soaping->rinsing_drying final_product Dyed Fabric rinsing_drying->final_product

Caption: Workflow of the vat dyeing process for cotton with this compound.

Logical Relationship of Synthesis Solvents and Outcomes

SynthesisComparison cluster_synthesis Synthesis of this compound cluster_outcomes Potential Outcomes sulfuric_acid Sulfuric Acid System env_impact Environmental Impact sulfuric_acid->env_impact Higher Waste Acid product_quality Product Quality & Yield sulfuric_acid->product_quality Established Quality process_efficiency Process Efficiency sulfuric_acid->process_efficiency Difficult Recovery aromatic_solvent Aromatic Inert Solvent System aromatic_solvent->env_impact Reduced Waste Acid, Solvent Recyclable aromatic_solvent->product_quality Potentially Higher Purity aromatic_solvent->process_efficiency Good Thermal Stability

References

Vat Blue 6 vs. Prussian Blue: A Comparative Guide for Electrochromic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and device development, the selection of electrochromic materials is a critical decision that dictates the performance and longevity of electrochromic devices (ECDs). This guide provides a detailed comparison of two blue-colored compounds: the well-established inorganic material, Prussian Blue, and the organic vat dye, Vat Blue 6. While Prussian Blue is a cornerstone of electrochromic research, this guide also explores the potential, and notable current limitations, of this compound in this application.

Executive Summary

Prussian Blue is a well-characterized inorganic coordination complex with robust and reliable electrochromic properties, making it a benchmark material for ECDs. It exhibits a distinct color change from deep blue to transparent (Prussian White) upon electrochemical reduction. In contrast, this compound is an organic anthraquinone-based dye, primarily used in the textile industry. While it possesses inherent redox activity, a fundamental requirement for electrochromism, there is a significant lack of published experimental data evaluating its performance in electrochromic devices. This guide presents a comprehensive overview of the known electrochromic performance of Prussian Blue and discusses the theoretical potential and current data gap for this compound.

Performance Comparison

Quantitative data for the electrochromic performance of Prussian Blue is readily available in scientific literature. However, similar data for this compound is not present in the reviewed literature, preventing a direct quantitative comparison. The following table summarizes the typical performance of Prussian Blue.

Table 1: Electrochromic Performance of Prussian Blue

Performance MetricTypical Values for Prussian Blue
Switching Speed (Response Time) Coloring: < 5 seconds, Bleaching: < 5 seconds
Contrast Ratio (ΔT at λmax) 30% - 80%
Coloration Efficiency (CE) 40 - 170 cm²/C
Cyclic Stability >10,000 cycles with minimal degradation
Wavelength of Maximum Absorption (λmax) ~690-730 nm

Experimental Protocols

Prussian Blue Thin Film Deposition and ECD Fabrication

Objective: To deposit a thin film of Prussian Blue on a conductive substrate and assemble a basic electrochromic device for performance evaluation.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Aqueous solution of 0.05 M HCl

  • Aqueous solution of 0.05 M K₃[Fe(CN)₆]

  • Aqueous solution of 0.05 M FeCl₃·6H₂O

  • 1.0 M KCl aqueous solution (electrolyte)

  • Platinum wire or graphite (B72142) electrode (counter electrode)

  • Ag/AgCl reference electrode

  • Voltage source/potentiostat

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates by ultrasonication in acetone (B3395972) and ethanol, followed by rinsing with deionized water and drying.

  • Electrodeposition Solution: Prepare the deposition bath by mixing 5 mL of 0.05 M HCl, 10 mL of 0.05 M K₃[Fe(CN)₆], and 10 mL of 0.05 M FeCl₃·6H₂O.[1] This solution should be freshly prepared before use.

  • Electrochemical Deposition:

    • Set up a three-electrode electrochemical cell with the ITO substrate as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • Immerse the electrodes in the electrodeposition solution.

    • Apply a constant current density of 40 µA/cm² for 60-300 seconds to grow the Prussian Blue film.[1][2]

  • Device Assembly:

    • Rinse the Prussian Blue-coated ITO electrode with deionized water.

    • Assemble an electrochromic test cell with the Prussian Blue film as the working electrode and a bare ITO-coated glass as the counter electrode, separated by a spacer.

    • Fill the cell with a 1.0 M KCl aqueous solution as the electrolyte.

  • Characterization:

    • Use cyclic voltammetry to study the electrochemical behavior.

    • Employ chronoamperometry coupled with in-situ UV-Vis spectroscopy to measure switching speed, contrast ratio, and coloration efficiency.

    • Perform long-term cycling tests to evaluate the cyclic stability.

This compound: A Note on Experimental Protocols for Electrochromic Devices

Currently, there are no established experimental protocols in the scientific literature for the fabrication of this compound-based electrochromic devices. Research would first need to focus on developing methods for depositing thin, electrochemically active films of this compound onto conductive substrates. Potential methods to explore could include vacuum evaporation, solution casting of a soluble derivative, or electrochemical deposition from a solution of its leuco form.

Signaling Pathways and Mechanisms

Prussian Blue Electrochromism

The electrochromism in Prussian Blue arises from the reversible reduction and oxidation of the iron centers within its crystal structure. The deep blue color is due to an intervalence charge transfer transition between Fe(II) and Fe(III) ions.

Prussian_Blue_Electrochromism PB Prussian Blue (PB) KFeIII[FeII(CN)6] (Deep Blue) PW Prussian White (PW) K2FeII[FeII(CN)6] (Transparent) PB->PW + e-, + K+ (Reduction) PW->PB - e-, - K+ (Oxidation) Vat_Blue_6_Redox VB6_insoluble This compound (Insoluble) (Blue-Green Powder) VB6_leuco Leuco form (Soluble) (Green-Blue Solution) VB6_insoluble->VB6_leuco + Reducing Agent (e.g., Na2S2O4) + Alkali VB6_leuco->VB6_insoluble + Oxidizing Agent (e.g., Air) - Alkali

References

A Comparative Analysis of UV-Vis Spectrophotometry and Titration for the Quantification of Vat Blue 6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of compound concentration is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, UV-Visible (UV-Vis) spectrophotometry and redox titration, for the quantification of Vat Blue 6 (Indanthrone).

This compound is a large, aromatic vat dye known for its insolubility in water in its oxidized (pigment) form. For application and analysis, it must be converted to its soluble leuco form through a reduction process. This guide delves into the experimental protocols for both UV-Vis and titration methods, presents a comparative analysis of their performance based on experimental data, and offers a logical workflow for their cross-validation.

Experimental Protocols

UV-Vis Spectrophotometric Method

The quantification of this compound using UV-Vis spectrophotometry relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[1][2][3] This method requires the conversion of the insoluble this compound pigment into its soluble leuco form.

Instrumentation: A standard UV-Vis spectrophotometer is required.[4]

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared. Due to the insolubility of this compound, this is typically done by reducing the dye to its soluble leuco form using a reducing agent like sodium hydrosulfite in an alkaline solution.

  • Wavelength of Maximum Absorbance (λmax) Determination: A scan is performed on one of the standard solutions to determine the wavelength at which the leuco form of this compound exhibits maximum absorbance.

  • Calibration Curve Construction: The absorbance of each standard solution is measured at the determined λmax.[4] A calibration curve is then generated by plotting the absorbance values against the corresponding known concentrations.[4]

  • Sample Analysis: The sample containing an unknown concentration of this compound is similarly reduced to its leuco form, and its absorbance is measured at λmax.

  • Concentration Determination: The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.[4] It is crucial to be aware that undissolved dye particles can cause light scattering, which may interfere with absorbance measurements. Derivative spectrophotometry can be a technique to mitigate this issue.

Redox Titration Method

Redox titration offers a classic chemical analysis approach for determining the concentration of this compound. This method also relies on the reduction of the dye to its soluble leuco form. A common titrant for this purpose is potassium hexacyanoferrate(III).[5]

Instrumentation: An automatic titrator equipped with a redox electrode is ideal, though manual titration with a colorimetric indicator can also be performed.[5]

Procedure:

  • Sample Preparation: A known volume or weight of the this compound sample is dissolved and reduced to its leuco form in an alkaline solution using a suitable reducing agent (e.g., sodium hydrosulfite).

  • Titration: The prepared sample solution is then titrated with a standardized solution of a strong oxidizing agent, such as potassium hexacyanoferrate(III).

  • Endpoint Determination: The endpoint of the titration is reached when all the leuco-Vat Blue 6 has been oxidized back to its insoluble form. This can be detected potentiometrically using a redox electrode or visually with an appropriate indicator.

  • Concentration Calculation: The concentration of this compound in the original sample is calculated based on the stoichiometry of the redox reaction and the volume of the titrant used to reach the endpoint.

Performance Comparison

The choice between UV-Vis spectrophotometry and titration often depends on the specific application, required precision, and the sample matrix. The following tables summarize the key performance parameters for both methods based on typical experimental outcomes.

Table 1: Performance Characteristics of UV-Vis Spectrophotometry and Titration for this compound Quantification

ParameterUV-Vis SpectrophotometryRedox Titration
Principle Absorbance of light by the reduced, soluble leuco form of the dye.Redox reaction between the leuco form of the dye and a titrant.
Linearity Range Typically narrower, e.g., 0.005 - 0.1 g/L.Wider working range, suitable for higher concentrations.[5]
Precision High, with a reported precision of 0.01 g/L for similar vat dyes.[6]Generally high, dependent on the precision of volume measurements.
Selectivity Can be affected by other absorbing species in the sample matrix.Generally higher, as it is specific to the redox reaction of the analyte.
Throughput Higher, especially with an autosampler.Lower, as it is a sequential process.
Cost Initial instrument cost is higher.Lower initial setup cost.

Table 2: Quantitative Comparison of Analytical Methods

Analytical MethodTypical Working Range (g/L)Limit of Detection (LOD) (g/L)Limit of Quantification (LOQ) (g/L)Accuracy (% Recovery)
UV-Vis Spectrophotometry 0.005 - 0.10.0010.00398 - 102
Redox Titration 0.1 - 100.050.1597 - 103

Experimental Workflow and Cross-Validation

Cross-validation is a critical step to ensure the accuracy and reliability of analytical data. The results from the two independent methods, UV-Vis spectrophotometry and titration, should be statistically compared to validate the measurements.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_results Results cluster_validation Validation VatBlue6 This compound Sample Reduction Reduction to Leuco Form VatBlue6->Reduction Dissolution & Alkaline Reduction UV_Vis UV-Vis Spectrophotometry Reduction->UV_Vis Measurement at λmax Titration Redox Titration Reduction->Titration Titration with Oxidizing Agent UV_Vis_Result Concentration (UV-Vis) UV_Vis->UV_Vis_Result Titration_Result Concentration (Titration) Titration->Titration_Result Comparison Statistical Comparison (e.g., t-test) UV_Vis_Result->Comparison Titration_Result->Comparison Final_Result Validated Concentration Comparison->Final_Result Agreement

Caption: Workflow for the cross-validation of this compound concentration.

Logical Relationship Between Analytical Approaches

The selection of an appropriate analytical method is guided by the specific requirements of the measurement, such as the expected concentration range, the complexity of the sample matrix, and the desired throughput.

LogicalRelationships cluster_requirements Measurement Requirements cluster_methods Recommended Method Req_LowConc Low Concentration Method_UVVis UV-Vis Spectrophotometry Req_LowConc->Method_UVVis Req_HighConc High Concentration Method_Titration Redox Titration Req_HighConc->Method_Titration Req_HighThroughput High Throughput Req_HighThroughput->Method_UVVis Req_ComplexMatrix Complex Matrix Req_ComplexMatrix->Method_Titration Method_UVVis->Method_Titration Cross-Validation

Caption: Logical relationships between analytical methods for this compound.

References

Ecotoxicity of Vat Blue 6 and Alternative Blue Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the environmental impact of Vat Blue 6 and its alternatives, including Reactive, Acid, and Direct dyes.

This guide offers an objective comparison of the ecotoxicological profiles of this compound and several alternative blue dyes. The information presented is compiled from available safety data sheets and scientific literature to assist in making environmentally conscious decisions in various applications. The guide summarizes key ecotoxicity endpoints, details the standardized experimental protocols used for their assessment, and provides a visual representation of the testing workflow.

Comparative Ecotoxicity Data

The following table provides a summary of the aquatic toxicity and biodegradability of this compound alongside three common alternative blue dyes: C.I. Reactive Blue 19, C.I. Acid Blue 9, and C.I. Direct Blue 15.

Dye ClassC.I. NameFish Acute Toxicity (LC50)Daphnia Acute Toxicity (EC50)Algae Growth Inhibition (EC50)Biodegradability
Vat Dye This compound>180 mg/L (96h, Pimephales promelas)[1]250 mg/L (24h, Daphnia magna)[2]Data not availableGenerally considered persistent in the environment.[2]
Reactive Dye Reactive Blue 19337 mg/L (96h, Danio rerio)[3]900 mg/L (24h, Daphnia magna)[3]14.5 mg/L (72h, Desmodesmus subspicatus)[3]Not readily biodegradable, though degradation is possible under specific conditions.[4][5]
Acid Dye Acid Blue 9Reported to have moderate acute toxicity to aquatic life.[2]No specific data foundNo specific data foundStated to be biodegradable.[6]
Direct Dye Direct Blue 15No specific data found450 mg/L (48h, Ceriodaphnia dubia)[1][7]15.99 mg/L (IC50, Pseudokirchneriella subcapitata)[1][7]Can be biodegraded by certain fungi.[2][8]

LC50 (Lethal Concentration 50): The concentration of a substance that causes the death of 50% of a group of test animals. EC50 (Effective Concentration 50): The concentration of a substance that produces a specific effect in 50% of a test population. IC50 (Inhibitory Concentration 50): The concentration of a substance that inhibits a biological process by 50%.

Detailed Experimental Protocols

The ecotoxicity data presented are primarily based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These standardized methods ensure the reliability and comparability of the results.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This test evaluates the lethal effects of a substance on fish over a 96-hour period.[8][9][10] Test organisms, such as zebrafish (Danio rerio) or fathead minnow (Pimephales promelas), are exposed to a range of concentrations of the dye.[8][9] Mortality is observed and recorded at 24, 48, 72, and 96 hours to determine the LC50 value.[8][9]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to aquatic invertebrates, typically Daphnia magna.[1][6][7][11] The daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization (inability to swim) in 50% of the population (EC50) is determined.[1][6][7][11]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test measures the effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[12][13][14][15] The test determines the concentration that inhibits algal growth by 50% (EC50) over a 72-hour exposure period.[12][14][15]

Biodegradability Testing
  • OECD 301: Ready Biodegradability: This series of tests evaluates the potential of a chemical to be readily broken down by microorganisms in an aerobic environment.[16][17][18][19][20] The percentage of degradation is measured over a 28-day period by analyzing parameters like the depletion of dissolved organic carbon (DOC), production of carbon dioxide (CO2), or consumption of oxygen.[16][17][18][19]

Visualizing the Ecotoxicity Testing Workflow

The following diagram illustrates the typical workflow for conducting aquatic ecotoxicity tests on dyes, from the initial preparation of solutions to the final analysis of the data.

Ecotoxicity_Testing_Workflow cluster_setup 1. Test Setup cluster_exposure 2. Exposure Phase cluster_observation 3. Observation & Data Collection cluster_analysis 4. Analysis & Reporting prep_dye Preparation of Dye Stock and Test Solutions fish_test Fish Exposure (96 hours) prep_dye->fish_test daphnia_test Daphnia Exposure (48 hours) prep_dye->daphnia_test algae_test Algae Exposure (72 hours) prep_dye->algae_test acclimate_org Acclimation of Test Organisms acclimate_org->fish_test acclimate_org->daphnia_test acclimate_org->algae_test observe_fish Record Fish Mortality (24, 48, 72, 96h) fish_test->observe_fish observe_daphnia Record Daphnia Immobilisation (24, 48h) daphnia_test->observe_daphnia observe_algae Measure Algal Growth Inhibition (72h) algae_test->observe_algae calc_endpoints Calculate LC50/EC50 Values observe_fish->calc_endpoints observe_daphnia->calc_endpoints observe_algae->calc_endpoints generate_report Generate Ecotoxicity Report calc_endpoints->generate_report

Caption: A generalized workflow for aquatic ecotoxicity assessment of dyes.

References

Safety Operating Guide

Safe Disposal of Vat Blue 6: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Vat Blue 6 (CAS No. 130-20-1), a synthetic organic compound used as a vat dye. Adherence to these procedures is crucial for ensuring personnel safety and environmental compliance in research and development settings.

Immediate Safety and Handling Precautions

This compound is a blue powder that may cause irritation to the eyes, skin, and respiratory tract.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling is essential to minimize exposure.[2][3]

Engineering Controls:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Employ local exhaust ventilation to control airborne dust levels.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment (PPE): All personnel handling this compound must use the appropriate PPE to prevent contact and inhalation.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile or PVC rubber).[1][4]
Body Protection A lab coat or other protective clothing to minimize skin contact.[1][4]
Respiratory An approved respirator should be worn when handling the powder, especially if dust generation is likely.[1]

Logistical Information: Storage and Spill Management

Storage:

  • Store in a cool, dry place away from heat and strong oxidizing agents.[1]

  • Keep containers tightly sealed in light-resistant containers to prevent contamination and degradation.[1]

Spill Cleanup: In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Avoid generating dust. For a powder spill, do not use dry sweeping methods.

  • Collect: Carefully vacuum or sweep up the material using a method that does not create dust, and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as chemical waste.

Step-by-Step Disposal Plan

The standard and most prudent approach for the disposal of this compound and its associated waste in a laboratory setting is to manage it as chemical waste through your institution's Environmental Health & Safety (EHS) office. Drain disposal of dyes is generally prohibited.

Procedure for Solid this compound Waste:

  • Containerize: Collect all solid this compound waste, including spilled material and contaminated items (e.g., weigh boats, paper towels), in a designated, leak-proof container.

  • Label: Clearly label the container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines. The label must include the full chemical name ("this compound"), CAS number (130-20-1), and an indication of its composition.

  • Segregate: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Request Pickup: Arrange for waste pickup through your institution's EHS department.

Procedure for Aqueous Solutions Containing this compound:

  • Collect: Pour all aqueous waste containing this compound into a designated, sealable, and chemically compatible waste container.

  • Do Not Neutralize for Drain Disposal: While neutralization is a common step for simple acidic or basic waste, solutions containing dyes should not be disposed of down the drain, regardless of pH.[1][5]

  • Label: Affix a completed hazardous/chemical waste label to the container, detailing all constituents and their approximate concentrations.

  • Store and Dispose: Store the container in the satellite accumulation area and request a pickup from EHS.

Waste Classification

This compound is not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). However, it is the responsibility of the waste generator to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). In a laboratory setting, it is best practice to manage all chemical dyes as part of the chemical waste stream.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G A Waste Generation (Solid this compound or Solution) B Is the waste mixed with a listed hazardous solvent or material? A->B C Treat as Hazardous Waste B->C Yes D Is it a solid or contaminated debris? B->D No H Store in Satellite Accumulation Area C->H E Is it an aqueous solution? D->E No F Collect in a labeled, sealed solid waste container. D->F Yes G Collect in a labeled, sealed liquid waste container. E->G Yes J Do NOT dispose down the drain E:s->J:n F->H G->H I Contact EHS for Pickup H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Vat Blue 6

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment through the meticulous handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of Vat Blue 6, a synthetic organic dye. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Handling

This compound, in its powder form, can present respiratory, skin, and eye irritation.[1] Ingestion is harmful and may lead to gastrointestinal discomfort.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols and handling guidelines is mandatory.

Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control airborne dust levels.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Safety Goggles or a Face ShieldProvides a barrier against dust and potential splashes. Standard safety glasses are not sufficient.
Hands Nitrile or PVC Rubber GlovesPrevents direct skin contact.[1][2] Regular inspection for tears or degradation is essential.
Respiratory Approved RespiratorNecessary when ventilation is inadequate or when dust generation is unavoidable.[1]
Body Protective Clothing (e.g., Lab Coat)Minimizes contact with skin.[1][2] Long sleeves and pants are recommended.[2]

Operational Plan: A Step-by-Step Guide to Handling this compound

  • Preparation: Before handling, ensure all required PPE is correctly donned. The designated workspace, typically a chemical fume hood, should be clean and uncluttered. Verify that the safety shower and eyewash station are operational.

  • Weighing and Transfer: To minimize dust generation, carefully weigh and transfer this compound powder. Avoid any actions that could cause the powder to become airborne.

  • Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]

  • Storage: Store this compound in a cool, dry place in a tightly sealed, light-resistant container.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Spilled this compound should be carefully swept up or vacuumed, avoiding dust creation, and placed into a labeled, sealed container for disposal.[1][2]

  • Contaminated Materials: All PPE and other materials (e.g., weighing paper, stir bars) that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste container.

  • Disposal Route: All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[2] If recycling is not an option, incineration in a suitable facility may be required.[2]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE: - Goggles - Gloves - Lab Coat - Respirator handle1 Weigh and Transfer (Minimize Dust) prep1->handle1 prep2 Verify Engineering Controls: - Fume Hood - Eyewash/Shower prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Post-Handling Hygiene: Wash Hands handle2->handle3 disp1 Collect Solid Waste & Contaminated Materials handle3->disp1 disp2 Seal in Labeled Container disp1->disp2 disp3 Dispose per Regulations disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.